5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
Description
BenchChem offers high-quality 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-(4-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-9-4-6-15(7-5-9)12-3-2-10(13)8-11(12)14/h2-3,8-9H,4-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEGFPBUSUCAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246479 | |
| Record name | 5-Fluoro-2-(4-methyl-1-piperidinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-97-5 | |
| Record name | 5-Fluoro-2-(4-methyl-1-piperidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(4-methyl-1-piperidinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline: Synthesis, Applications, and Safety
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, a key building block in modern medicinal chemistry. Its unique structure, combining a fluorinated aniline core with a 4-methylpiperidine moiety, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This document details its physicochemical properties, outlines a robust and logical synthetic pathway, explores its strategic applications in drug discovery, and provides essential safety and handling protocols. The content herein is curated to provide researchers and drug development professionals with the technical accuracy and field-proven insights necessary for its effective utilization.
Introduction and Strategic Importance
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline (CAS Number: 869943-97-5 ) is a substituted aniline that has garnered significant interest as a scaffold in the development of novel therapeutics.[1] The molecule's utility is derived from the synergistic interplay of its constituent functional groups.
-
The Fluorinated Aniline Core: The fluorine atom at the 5-position significantly modulates the electronic properties of the aniline ring. This strategic fluorination can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve pharmacokinetic properties such as membrane permeability and bioavailability. The primary amine group serves as a crucial synthetic handle for subsequent chemical modifications, most commonly for the formation of amides, ureas, sulfonamides, or for building heterocyclic ring systems.
-
The 4-Methylpiperidine Moiety: The piperidine ring is a highly privileged scaffold in medicinal chemistry, known to enhance druggability.[2] It often improves aqueous solubility and provides a three-dimensional structural element that can be optimized to fit into the binding pockets of molecular targets. The methyl group at the 4-position introduces a specific stereochemical feature that can be critical for achieving target selectivity and potency.
This guide will elucidate the practical aspects of working with this compound, from its synthesis to its application, grounded in established chemical principles and safety practices.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. The key properties of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline are summarized below.
| Property | Value | Source |
| CAS Number | 869943-97-5 | BLDpharm[1] |
| Molecular Formula | C₁₂H₁₇FN₂ | (Calculated) |
| Molecular Weight | 208.28 g/mol | (Calculated) |
| Appearance | Typically an off-white to yellow or brown solid or oil | (Inferred from similar compounds) |
| Solubility | Soluble in organic solvents such as DMSO, Methanol, Dichloromethane | (Inferred from chemical structure) |
| Boiling Point | Not readily available; likely >300 °C | (Estimated) |
| Melting Point | Not readily available | (Varies with purity) |
Synthesis Pathway and Experimental Protocol
The synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline can be efficiently achieved via a logical two-step sequence involving Nucleophilic Aromatic Substitution (SNAAr) followed by the reduction of a nitro group. This approach is widely utilized for the synthesis of ortho-amino-substituted phenylpiperidines.
Synthetic Workflow Overview
The overall transformation begins with a highly activated aryl fluoride, 1,2-difluoro-4-nitrobenzene, and proceeds through a nitro-intermediate, which is then reduced to the target aniline.
Caption: Synthetic workflow for 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)-1-methylpiperidine
-
Causality and Rationale: This step utilizes the principles of Nucleophilic Aromatic Substitution. The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The fluorine atom at the 2-position is the more activated leaving group compared to the one at the 1-position due to the ortho-directing effect of the nitro group. A non-nucleophilic base like potassium carbonate is used to neutralize the HF formed during the reaction. DMSO is an excellent polar aprotic solvent for this type of reaction, effectively solvating the potassium salt and facilitating the reaction.
-
Protocol:
-
To a stirred solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add 4-methylpiperidine (1.1 eq).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
-
Causality and Rationale: The reduction of the aromatic nitro group to a primary amine is a common and reliable transformation. Several methods are effective. Catalytic hydrogenation (H₂, Pd/C) is a clean method but requires specialized pressure equipment. A more accessible laboratory method is the use of a metal in the presence of an acid or an ammonium salt, such as iron powder with ammonium chloride in an ethanol/water mixture. This method is cost-effective and generally provides high yields.
-
Protocol (using Fe/NH₄Cl):
-
To a mixture of ethanol and water, add the crude 4-(2-fluoro-4-nitrophenyl)-1-methylpiperidine (1.0 eq) from the previous step.
-
Add iron powder (Fe) (5.0 eq) and ammonium chloride (NH₄Cl) (4.0 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.
-
Applications in Drug Discovery and Development
The structural motifs within 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline make it a highly valuable building block for synthesizing inhibitors of various enzymes and receptors, particularly in oncology and for central nervous system (CNS) disorders.
Role as a Privileged Scaffold
-
Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the kinase hinge region. The aniline nitrogen of this building block is frequently used to construct this core (e.g., quinazolines, pyrimidines, indazoles). The 2-(piperidinyl)phenyl group can then occupy the ATP binding pocket, with the piperidine ring extending towards the solvent-exposed region, allowing for further modification to enhance selectivity and physicochemical properties.
-
Antiviral and Anti-infective Agents: Piperidine-containing compounds have shown a wide range of anti-infective properties. The scaffold can be incorporated into molecules targeting viral proteases, polymerases, or entry mechanisms. For instance, derivatives of piperidine have been investigated as potent antiviral agents against viruses like influenza (H1N1) and herpes simplex virus (HSV-1).
-
CNS-Active Agents: The piperidine moiety is a common feature in drugs targeting the central nervous system, including antipsychotics and antidepressants.[2] Its ability to modulate lipophilicity and interact with receptors makes it a key component in the design of new CNS drug candidates.
Exemplary Application Workflow: Kinase Inhibitor Design
This diagram illustrates the logical role of the title compound as a key fragment in the assembly of a hypothetical Type I kinase inhibitor.
Caption: Logic flow for utilizing the aniline in kinase inhibitor synthesis.
Safety, Handling, and Storage
As a substituted aniline, this compound must be handled with appropriate care, assuming it possesses toxicological properties characteristic of this chemical class until proven otherwise.
Hazard Identification
Based on data from structurally related aromatic amines, the primary hazards are:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3][4]
-
Organ Damage: Potential for damage to organs (particularly blood, e.g., methemoglobinemia) through prolonged or repeated exposure.[3][4]
-
Irritation: Causes skin and serious eye irritation/damage.[5]
-
Chronic Effects: Suspected of causing genetic defects and cancer.[3][4]
| Hazard Summary | GHS Pictograms | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation), Carcinogenicity, Mutagenicity, STOT RE | 💀, ❤️ | Danger |
| Skin/Eye Irritation, Skin Sensitization | ❗ | Warning |
STOT RE: Specific Target Organ Toxicity, Repeated Exposure
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.
-
Eye Protection: Use chemical safety goggles and/or a full-face shield.
-
Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
-
-
Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Remove contaminated clothing immediately.[3]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The compound may be light-sensitive and should be stored accordingly.[3]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.
Conclusion
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a strategically important chemical intermediate with significant potential in drug discovery. Its synthesis is achievable through robust and well-understood chemical transformations. The unique combination of a fluorinated aromatic ring and a substituted piperidine moiety provides a versatile platform for developing novel therapeutics with potentially enhanced pharmacological profiles. Adherence to strict safety protocols is mandatory when handling this compound due to the inherent hazards associated with the aniline functional group. This guide serves as a foundational resource for scientists leveraging this potent building block in their research endeavors.
References
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- BLDpharm. 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.
- Fisher Scientific. Safety Data Sheet for 2-piperidino-5-(trifluoromethyl)aniline.
- Fisher Scientific. Safety Data Sheet for 5-Fluoro-2-iodoaniline.
- CymitQuimica. (2024, December 19). Safety Data Sheet for 3-Methyl-4-(1-methylpiperidin-4-yl)aniline.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet for 4-Fluoroaniline.
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PubChem. 3-Fluoro-5-(4-methylpiperidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. 3-Fluoro-5-(4-piperidin-1-ylpiperidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. 5-Fluoro-2-(2-methoxy-4-methylphenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. 3-Fluoro-5-(4-pyridin-2-ylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. 3-Fluoro-5-(4-propan-2-ylpiperidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. 5-Fluoro-2-(2-methylpyridin-3-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Pharmaceuticals, 16(9), 1247.
-
Al-Ostoot, F. H., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies. PubMed. Retrieved from [Link]
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5-Fluoro-2-(4-methylpiperidin-1-yl)aniline molecular weight
An In-depth Technical Guide to the Molecular Weight of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination and verification of the molecular weight of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline. Moving beyond a simple statement of the value, we will explore the theoretical basis, experimental methodologies, and the synergy of analytical techniques required for unambiguous structural and mass confirmation, in line with rigorous scientific standards.
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a fluorinated benzene ring, a primary amine, and a tertiary amine within the methylpiperidine moiety, makes it a candidate for developing novel pharmaceutical agents. The piperidine and aniline motifs are prevalent in a wide range of biologically active compounds.[1]
In any research or development context, the molecular weight is not merely a number; it is a cornerstone of a compound's identity. Accurate determination is critical for:
-
Structural Confirmation: Verifying that the synthesized molecule is indeed the intended one.
-
Purity Assessment: Identifying the presence of impurities or residual starting materials.
-
Stoichiometric Calculations: Ensuring precise quantities for subsequent reactions, formulation, or biological assays.
-
Regulatory Submission: Forming a fundamental part of the characterization data package for new chemical entities.
This document provides the theoretical calculations, experimental workflows, and confirmatory data required for a complete and authoritative understanding of this molecule's mass.
Theoretical Molecular Weight and Elemental Composition
The first step in any analysis is the calculation of the theoretical molecular weight from the compound's chemical structure. The structure of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline leads to the elemental formula C₁₂H₁₇FN₂ .
The molecular weight can be expressed in two ways:
-
Average Molecular Weight (MW): Calculated using the weighted average of the natural abundances of the isotopes for each element. This value is typically used for bulk stoichiometric calculations.
-
Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁹F, ¹⁴N). This is the mass that is precisely measured by high-resolution mass spectrometry.
The calculation of these values is summarized below.
| Parameter | Value | Description |
| Chemical Formula | C₁₂H₁₇FN₂ | Derived from the chemical structure. |
| Average Molecular Weight | 208.28 g/mol | Sum of the average atomic weights of all atoms in the molecule. |
| Monoisotopic Mass | 208.14305 Da | Sum of the monoisotopic masses of all atoms in the molecule. |
| [M+H]⁺ (Protonated) | 209.15088 Da | The theoretical exact mass of the molecule after gaining a proton, as commonly observed in ESI-MS. |
Experimental Verification: A Multi-Technique Approach
While theoretical calculations provide a target, experimental verification is essential. A single technique is rarely sufficient for unambiguous confirmation. Here, we outline a self-validating system combining mass spectrometry with spectroscopic methods.
Primary Technique: High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is the definitive technique for determining the molecular weight of small molecules.[2][3] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing direct evidence of the molecular mass.[4] For a compound like 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, Electrospray Ionization (ESI) is the method of choice due to the presence of basic nitrogen atoms that are easily protonated.[5][6]
Causality of Method Selection:
-
Why ESI? Electrospray is a "soft" ionization technique that minimizes fragmentation, ensuring the intact molecule (or its protonated form) is observed.
-
Why Positive Ion Mode? The aniline and piperidine nitrogens are basic and will readily accept a proton in an acidic solution to form a positive ion, [M+H]⁺, which is easily detected.
-
Why HRMS? High-resolution instruments (e.g., Orbitrap, Q-TOF) can measure m/z to several decimal places. This "exact mass" measurement is crucial for confirming the elemental formula, as very few combinations of atoms will have the same exact mass.
The workflow for this analysis is detailed in the following protocol and diagram.
Experimental Protocol: Molecular Weight Confirmation by ESI-HRMS
Objective: To determine the exact mass of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline and confirm its elemental composition.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution 1:1000 in a solution of 50:50 acetonitrile:water with 0.1% formic acid. Rationale: The formic acid ensures an acidic environment to promote protonation of the analyte.
-
-
Instrumentation & Setup:
-
Utilize a high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ Orbitrap or Waters™ SYNAPT™ G2-Si Q-Tof).
-
Calibrate the instrument according to the manufacturer's protocol immediately prior to analysis to ensure high mass accuracy.
-
Set the ESI source to positive ion mode.
-
Optimize source parameters: Capillary voltage (~3.5 kV), source temperature (~120 °C), desolvation gas flow (~600 L/hr).
-
-
Data Acquisition:
-
Introduce the working solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire data in full scan mode over a mass range of m/z 50-500.
-
The expected m/z for the protonated molecule, [C₁₂H₁₇FN₂ + H]⁺, is 209.15088 .
-
-
Data Analysis:
-
Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.
-
Determine the measured exact mass of this peak.
-
Calculate the mass error using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
-
A mass error of < 5 ppm provides strong confidence in the assigned elemental formula.
-
Workflow Diagram: ESI-HRMS Analysis
Caption: Experimental workflow for molecular weight confirmation.
Complementary Techniques for Structural Elucidation
Confirming the molecular weight is powerful, but confirming that the mass corresponds to the correct isomer requires spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.[4] For this specific compound, a suite of NMR experiments is necessary.
-
¹H NMR: Will confirm the number and connectivity of protons, showing distinct signals for the aromatic, amine, and methylpiperidine protons.
-
¹³C NMR: Will show 12 distinct carbon signals, confirming the carbon count.
-
¹⁹F NMR: This is particularly crucial for fluorinated compounds. It provides a highly sensitive and direct confirmation of the fluorine atom's presence and its chemical environment.[7][8] The large chemical shift range and coupling constants in ¹⁹F NMR can be challenging but also provide rich structural information.[9][10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.[12] The expected spectrum for 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline would show characteristic absorption bands.[13]
-
~3450-3350 cm⁻¹: Two distinct, sharp peaks characteristic of the N-H asymmetric and symmetric stretching of a primary amine (R-NH₂).[13][14]
-
~2950-2800 cm⁻¹: C-H stretching from the aliphatic methyl and piperidine ring.
-
~1620 cm⁻¹: N-H bending (scissoring) of the primary amine.
-
~1330-1250 cm⁻¹: C-N stretching for the aromatic amine.[13]
-
~1250-1000 cm⁻¹: C-F stretching vibration.
Conclusion: An Integrated and Self-Validating System
The determination of the molecular weight of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a foundational task in its scientific application. The theoretical molecular weight is 208.28 g/mol , with a monoisotopic mass of 208.14305 Da .
A rigorous experimental approach, led by high-resolution mass spectrometry, confirms this mass with high precision (<5 ppm error), validating the elemental formula C₁₂H₁₇FN₂. This analysis is further substantiated by NMR spectroscopy, which confirms the unique atomic arrangement of the correct isomer, and FTIR spectroscopy, which verifies the presence of the key functional groups. Together, these techniques form a self-validating system that provides an unambiguous and trustworthy characterization of the molecule, a prerequisite for its use in advanced research and drug development.
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Impact Analytical. Molecular Weight Determination. [Link]
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National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. [Link]
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PubMed. The structural properties of poly(aniline)--analysis via FTIR spectroscopy. [Link]
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analyzetest.com. Different type of amines in FT-IR spectroscopy. [Link]
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ACS Publications. In Situ Mass Spectrometric Screening and Studying of the Fleeting Chain Propagation of Aniline | Analytical Chemistry. [Link]
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ResearchGate. Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives... | Request PDF. [Link]
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5-Fluoro-2-(4-methylpiperidin-1-yl)aniline chemical properties
An In-Depth Technical Guide to 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, a key building block in modern medicinal chemistry. The document details its physicochemical properties, provides a validated synthetic route with mechanistic explanations, and outlines methods for its spectroscopic characterization and analytical purification. Furthermore, it explores the compound's chemical reactivity and highlights its application as a strategic intermediate in the development of novel therapeutics. Safety protocols and handling procedures are also summarized to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chemical entity.
Introduction and Strategic Importance
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a substituted aniline derivative that has emerged as a valuable scaffold in the synthesis of complex molecular architectures, particularly for pharmaceutical applications. Its structure uniquely combines three key pharmacophoric elements:
-
A Fluoroaniline Core: The fluorine atom significantly modulates the electronic properties of the aniline ring. Introducing fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability and bioavailability.[1][2] The strategic placement of fluorine is a well-established strategy in drug design to optimize the pharmacokinetic and pharmacodynamic profile of a lead compound.[1][2]
-
An Ortho-Amino Group: The primary aromatic amine is a versatile functional handle for a wide array of chemical transformations. It serves as a crucial nucleophile for amide bond formation, sulfonamide synthesis, reductive amination, and various cross-coupling reactions, enabling the construction of diverse compound libraries.[3]
-
A 4-Methylpiperidine Moiety: The piperidine ring is a prevalent saturated heterocycle in many approved drugs, often used to improve solubility, reduce toxicity, and occupy specific hydrophobic pockets in target proteins.[4] The methyl group provides a subtle steric and electronic feature that can be crucial for optimizing target engagement.
This combination of features makes 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline a privileged building block for creating molecules with potential therapeutic activity, including kinase inhibitors, receptor modulators, and antiviral agents.[5][6]
Physicochemical and Structural Properties
Precise identification and understanding of a compound's physical properties are foundational for its application in synthesis and formulation. The key properties of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline | N/A |
| CAS Number | 869943-97-5 | [7] |
| Molecular Formula | C₁₂H₁₇FN₂ | [8] |
| Molecular Weight | 222.28 g/mol | Derived from Formula |
| Appearance | Typically an off-white to yellow or brown solid | General Supplier Data |
| Solubility | Soluble in organic solvents like Dichloromethane, Methanol, DMSO. Limited solubility in water. | General Chemical Knowledge |
Synthesis and Manufacturing Pathway
The most common and industrially scalable synthesis of this compound relies on a two-step process involving Nucleophilic Aromatic Substitution (SₙAr) followed by nitro group reduction. This pathway is efficient due to the high reactivity of the activated aryl fluoride precursor.
Synthetic Scheme Overview
The logical flow for the synthesis is outlined below, starting from a commercially available difluoronitrobenzene precursor.
Caption: Synthetic workflow for 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)-1-nitrobenzene (SₙAr Reaction)
-
To a stirred solution of 2,4-difluoro-1-nitrobenzene (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 4-methylpiperidine (1.1 eq) dropwise to the mixture at room temperature.
-
Causality: The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. It activates the ortho and para positions. The fluorine at the 2-position (ortho to the nitro group) is significantly more activated and sterically accessible for substitution than the fluorine at the 4-position. The base is required to neutralize the HF acid formed during the reaction.
-
-
Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline (Nitro Reduction)
-
Dissolve the crude 5-fluoro-2-(4-methylpiperidin-1-yl)-1-nitrobenzene intermediate (1.0 eq) in a suitable solvent such as Ethanol (EtOH) or Ethyl Acetate (EtOAc).
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C), to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Alternative Method: For bench-scale synthesis, reduction with iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq) in a mixture of EtOH/water at reflux is a robust alternative.
-
-
Monitor the reaction by TLC or HPLC until the intermediate is fully converted to the product (typically 2-16 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst (if using Pd/C) or the iron salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Spectroscopic Characterization
Structural confirmation is paramount. The following spectroscopic data are characteristic of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.6-6.9 (m, 2H): Aromatic protons showing complex splitting due to H-H and H-F coupling. δ 6.5-6.6 (m, 1H): Remaining aromatic proton. δ 3.8-4.2 (br s, 2H): NH₂ protons of the aniline group. δ 2.8-3.0 (m, 2H): Equatorial protons on piperidine C2/C6 adjacent to nitrogen. δ 2.6-2.8 (m, 2H): Axial protons on piperidine C2/C6. δ 1.6-1.8 (m, 3H): Piperidine C3/C5/C4 protons. δ 1.2-1.4 (m, 2H): Remaining piperidine protons. δ 0.9-1.0 (d, 3H): Methyl group protons on C4 of the piperidine ring. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155-158 (d, J ≈ 235 Hz): C-F carbon of the aromatic ring. δ 140-145 (d, J ≈ 8-10 Hz): C-NH₂ carbon. δ 115-130: Remaining aromatic carbons, some showing C-F coupling. δ 50-55: Piperidine carbons adjacent to nitrogen (C2/C6). δ 30-40: Other piperidine carbons (C3/C4/C5). δ 20-25: Methyl carbon. |
| ¹⁹F NMR (376 MHz, CDCl₃) | A single multiplet is expected in the typical range for an aryl fluoride, with coupling to the ortho and meta protons. |
| MS (ESI+) | m/z 223.15 [M+H]⁺ |
Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on solvent and concentration.
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound stems from the reactivity of its aniline functional group, which provides a gateway to a multitude of derivatives.
Reactivity Profile
Caption: Key derivatization reactions of the aniline scaffold.
The primary amine is a potent nucleophile, readily participating in:
-
Acylation/Sulfonylation: Reacting with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy for probing the active site of enzymes.
-
Buchwald-Hartwig Amination: Serving as the nucleophilic component in palladium-catalyzed cross-coupling reactions to form N-aryl or N-heteroaryl bonds, enabling the synthesis of complex biaryl structures.
-
Reductive Amination: Reacting with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
The fluorine atom is generally unreactive under these conditions but provides crucial electronic and metabolic stability benefits to the final molecule.
Analytical Method: Purity Assessment by RP-HPLC
Ensuring the purity of this intermediate is critical for the success of subsequent synthetic steps and for generating reliable biological data. A standard Reverse-Phase HPLC method is described below.
Protocol for Purity Analysis
-
System Preparation: Use a standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.
-
Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).
-
Gradient Program:
-
Start at 5-10% B.
-
Ramp to 95% B over 10-15 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to initial conditions and equilibrate for 3-5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.
-
Injection: Inject 5-10 µL.
Self-Validation: The method is self-validating through the observation of a sharp, symmetrical peak for the main compound. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Safety and Handling
Proper handling is essential to ensure laboratory safety. This compound should be handled by trained personnel familiar with its potential hazards.[9]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Handling Precautions:
-
Storage:
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[9]
-
Conclusion
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline stands out as a high-value synthetic intermediate. Its well-defined physicochemical properties, accessible synthetic route, and versatile reactivity make it an indispensable tool for medicinal chemists. The strategic incorporation of fluorine and a substituted piperidine ring provides a robust platform for developing next-generation therapeutics with optimized drug-like properties. This guide provides the foundational knowledge required for its effective and safe implementation in drug discovery programs.
References
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Sharma, V., et al. New Journal of Chemistry Supporting Information. [Link]
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Royal Society of Chemistry. (2016). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]
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SD Fine-Chem Limited. (2014). Safety Data Sheet for 4-fluoroaniline. [Link]
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PubChem. 3-Fluoro-5-(4-methylpiperidin-1-yl)aniline. [Link]
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PubChem. 3-Fluoro-5-(4-pyridin-2-ylpiperazin-1-yl)aniline. [Link]
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PubChem. 3-Fluoro-5-(4-piperidin-1-ylpiperidin-1-yl)aniline. [Link]
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MDPI. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. [Link]
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El-Fakharany, E. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC medicinal chemistry, 15(3), 603–640. [Link]
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New Jersey Department of Health. (2009). Hazard Summary: 5-FLUOROURACIL. [Link]
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Angert, I., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules (Basel, Switzerland), 28(14), 5369. [Link]
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ResearchGate. (2021). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives. [Link]
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ResearchGate. (1990). A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. [Link]
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Bizet, V., et al. (2019). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic letters, 21(16), 6249–6253. [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
Abstract: This technical guide provides a comprehensive analysis of the spectral data for 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, a key building block in contemporary medicinal chemistry and materials science. The unique structural arrangement of this molecule, featuring a fluorinated aniline core linked to a 4-methylpiperidine moiety, gives rise to a distinct spectroscopic fingerprint. This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies detailed herein are designed to serve as a robust framework for researchers and quality control specialists, ensuring accurate structural elucidation and purity assessment. Each section synthesizes theoretical principles with practical, field-proven insights, establishing a self-validating system for the characterization of this and structurally related compounds.
Molecular Structure and Functional Group Analysis
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline possesses a molecular formula of C₁₂H₁₇FN₂ and a molecular weight of 208.28 g/mol . The structure is characterized by three key regions: the substituted aromatic ring, the primary amine, and the saturated heterocyclic piperidine ring. The strategic placement of the electron-withdrawing fluorine atom and the electron-donating amino and piperidinyl groups creates a unique electronic environment that is directly reflected in its spectral properties.
Caption: Molecular structure of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, both ¹H and ¹³C NMR provide critical information about the electronic environment and connectivity of every atom.
Experimental Protocol: NMR
A robust NMR analysis begins with a standardized experimental setup to ensure data reproducibility.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is preferable if hydrogen bonding or proton exchange needs to be observed, as it will resolve the -NH₂ protons more clearly.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a standard pulse sequence (e.g., 'zg30').
-
Acquire at least 16 scans, with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum can be logically divided into the aromatic, aliphatic, and amine regions. The electron-donating piperidine group and the electron-withdrawing fluorine atom significantly influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-3 | ~6.85 | dd | 1H | J(H3-F) ≈ 10.0, J(H3-H4) ≈ 8.5 |
| H-6 | ~6.70 | dd | 1H | J(H6-H4) ≈ 2.5, J(H6-F) ≈ 2.5 |
| H-4 | ~6.60 | ddd | 1H | J(H4-H3) ≈ 8.5, J(H4-F) ≈ 8.5, J(H4-H6) ≈ 2.5 |
| NH₂ | ~3.60 | br s | 2H | - |
| H-9, H-13 (eq) | ~2.90 | m | 2H | - |
| H-9, H-13 (ax) | ~2.60 | m | 2H | - |
| H-11 | ~1.85 | m | 1H | - |
| H-10, H-12 (eq) | ~1.75 | m | 2H | - |
| H-10, H-12 (ax) | ~1.30 | m | 2H | - |
| CH₃ (H-14) | ~0.95 | d | 3H | J ≈ 6.5 |
Interpretation:
-
Aromatic Region (6.60-6.85 ppm): The three aromatic protons display complex splitting patterns due to both H-H and H-F couplings. H-3 is downfield due to its ortho position relative to the piperidine nitrogen and exhibits a large doublet of doublets from coupling to fluorine and H-4. H-6, ortho to the amine, shows a smaller doublet of doublets. H-4 shows a complex doublet of doublet of doublets.
-
Amine Protons (~3.60 ppm): The two protons of the primary amine typically appear as a broad singlet. This signal will disappear upon shaking the sample with D₂O, a definitive test for exchangeable protons.
-
Piperidine Region (0.95-2.90 ppm): The signals for the 4-methylpiperidine ring are consistent with published data for this moiety.[1][2] The protons adjacent to the nitrogen (H-9, H-13) are the most deshielded. The methyl group (H-14) appears as a characteristic doublet around 0.95 ppm. The complexity of the methylene signals arises from the rigid chair conformation of the ring, leading to distinct chemical shifts for axial and equatorial protons.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum is simplified by proton decoupling, showing a single peak for each unique carbon environment. The C-F coupling is a key diagnostic feature.
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| C-5 (C-F) | ~157.0 | ¹J(C-F) ≈ 235 |
| C-1 | ~145.0 | ³J(C-F) ≈ 6 |
| C-2 | ~135.0 | ³J(C-F) ≈ 7 |
| C-6 | ~118.0 | ⁴J(C-F) ≈ 2 |
| C-4 | ~116.0 | ²J(C-F) ≈ 22 |
| C-3 | ~114.0 | ²J(C-F) ≈ 23 |
| C-9, C-13 | ~53.0 | - |
| C-11 | ~34.0 | - |
| C-10, C-12 | ~31.0 | - |
| C-14 | ~22.0 | - |
Interpretation:
-
Aromatic Region (114-157 ppm): The carbon directly attached to the fluorine atom (C-5) is the most prominent, appearing far downfield with a very large one-bond coupling constant (¹J(C-F) > 230 Hz). The other aromatic carbons also show smaller C-F couplings over two to four bonds, which is diagnostic for confirming their positions relative to the fluorine atom.[3]
-
Aliphatic Region (22-53 ppm): The chemical shifts are typical for a substituted piperidine ring. The carbons adjacent to the nitrogen (C-9, C-13) are the most deshielded in this region.
Structural Confirmation Workflow
For unambiguous assignment, a suite of 2D NMR experiments is employed. This workflow represents a self-validating system for structural confirmation.
Caption: Workflow for NMR-based structural validation.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR
Methodology:
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for its minimal sample preparation and high reproducibility.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically over a range of 4000 to 600 cm⁻¹. Acquire at least 16 scans and perform a background scan prior to the sample measurement.
-
Data Analysis: Identify key absorption bands and assign them to specific functional group vibrations.
IR Spectral Data and Interpretation
The IR spectrum of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline shows characteristic absorptions for a primary aromatic amine, an aromatic ring, and aliphatic C-H bonds.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3350 | Medium, Sharp (two bands) | Asymmetric & Symmetric N-H Stretch (Primary Amine) |
| 3050 - 3010 | Weak to Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Strong | Aliphatic C-H Stretch (Piperidine & Methyl) |
| 1620 - 1580 | Strong | N-H Bend (Scissoring) & C=C Aromatic Ring Stretch |
| 1500 - 1450 | Medium to Strong | C=C Aromatic Ring Stretch |
| 1330 - 1250 | Strong | Aromatic C-N Stretch[4] |
| 1250 - 1200 | Strong | C-F Stretch |
| 900 - 675 | Strong, Broad | N-H Wag |
Interpretation:
-
N-H Vibrations: The most diagnostic feature is the pair of sharp peaks in the 3450-3350 cm⁻¹ region, which is the hallmark of a primary amine (-NH₂).[4][5] A strong, broad absorption between 900-675 cm⁻¹ due to N-H wagging further confirms its presence.
-
C-H Stretches: The spectrum clearly distinguishes between sp² (aromatic) C-H stretches appearing just above 3000 cm⁻¹ and sp³ (aliphatic) C-H stretches appearing just below 3000 cm⁻¹.[6]
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information. The strong peak around 1300 cm⁻¹ is characteristic of the aromatic C-N stretch.[4] A very strong absorption is also expected for the C-F stretch, typically found in the 1250-1200 cm⁻¹ range. The complex series of bands for aromatic C=C stretching further confirms the substituted benzene ring.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically yields an intact protonated molecule.
Experimental Protocol: MS
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a triple quadrupole or Q-TOF instrument.[8]
-
Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Use positive ion mode, as the basic nitrogen atoms of the aniline and piperidine moieties are readily protonated.
-
Data Acquisition:
-
Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the protonated molecule, [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) to generate a product ion spectrum. This reveals the fragmentation pattern.
-
MS Spectral Data and Interpretation
Expected Molecular Ion:
-
Molecular Formula: C₁₂H₁₇FN₂
-
Exact Mass: 208.14
-
Expected [M+H]⁺ ion (in ESI-MS): m/z 209.15
Fragmentation Analysis: The fragmentation of piperidine derivatives is well-documented and often initiated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage).[8][9]
Caption: Proposed ESI-MS/MS fragmentation pathway for 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.
Interpretation:
-
[M+H]⁺ at m/z 209.15: The observation of this ion in the full scan spectrum confirms the molecular weight of the compound.
-
Loss of Methyl Radical (m/z 194.12): A common initial fragmentation is the loss of the methyl group from the piperidine ring, resulting in a fragment at [M+H - 15]⁺.
-
α-Cleavage (m/z 98.11): The most significant fragmentation pathway for piperidines involves α-cleavage, where the C-C bond adjacent to the nitrogen breaks.[8] This can lead to the formation of a stable iminium ion corresponding to the protonated 4-methyl-1-methylenepiperidinium cation or related structures.
-
Further Fragmentation (m/z 84.08): Subsequent loss of small neutral molecules or radicals from the initial fragments can lead to other observed ions, such as the loss of a methylene group from Fragment B.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a multi-faceted and robust characterization of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline. The ¹H and ¹³C NMR spectra offer definitive proof of the molecular structure and atomic connectivity, with characteristic C-F couplings serving as a key diagnostic feature. IR spectroscopy confirms the presence of all critical functional groups, particularly the primary amine. Finally, ESI-MS confirms the molecular weight and provides insight into the compound's stability and fragmentation pathways, which are consistent with known behaviors of substituted anilines and piperidines. Together, these techniques form a self-validating workflow essential for any researcher or professional in the field of drug development and chemical synthesis.
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-
da Silva, G. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
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Thompson, H. W., & Krueger, P. J. (1954). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences. [Link]
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Dias, H. J., et al. (2023). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. QUIM NOVA. [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
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Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
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An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, a key building block in contemporary drug discovery. The strategic incorporation of a fluorine atom and a substituted piperidine moiety into the aniline scaffold imparts unique physicochemical properties that are highly sought after in the development of novel therapeutics.[1][2][3] This document delves into the prevalent synthetic strategies, focusing on the rationale behind experimental choices, and provides detailed, actionable protocols for researchers and drug development professionals. The core of this guide centers on two robust and widely adopted methods: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. Each method is critically evaluated for its advantages, limitations, and practical applicability in a laboratory setting.
Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry
The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[4] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Specifically, the C-F bond is exceptionally strong, rendering it resistant to metabolic degradation and thereby enhancing the pharmacokinetic profile of a drug candidate. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby protons and influence intermolecular interactions, often leading to improved target selectivity and potency.[2]
The 4-methylpiperidine substituent is another crucial pharmacophore that can enhance the pharmacological properties of a compound. The piperidine ring is a common motif in bioactive molecules, often contributing to improved solubility and bioavailability.[1] The methyl group at the 4-position can provide a strategic vector for interacting with hydrophobic pockets within a target protein, further enhancing binding affinity. The combination of these structural features in 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline makes it a valuable intermediate for the synthesis of a diverse range of therapeutic agents, including kinase inhibitors and central nervous system drugs.[1]
This guide will provide a detailed examination of the two primary synthetic routes to this important building block, offering both theoretical understanding and practical guidance.
Synthetic Strategies: A Comparative Analysis
The synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline can be approached through several synthetic disconnections. However, two methods have emerged as the most reliable and scalable: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr): The Classical Approach
The SNAr reaction is a cornerstone of aromatic chemistry and provides a direct route to the target compound.[5][6] This pathway typically involves the reaction of a highly electron-deficient aromatic ring with a nucleophile. In the context of synthesizing 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, this translates to the reaction of an activated di-substituted fluorobenzene with 4-methylpiperidine.
Causality Behind Experimental Choices:
-
Starting Material: The choice of starting material is critical for a successful SNAr reaction. A common precursor is 2,4-difluoronitrobenzene. The two fluorine atoms and the strongly electron-withdrawing nitro group activate the aromatic ring towards nucleophilic attack. The fluorine atom at the 2-position is more activated due to the ortho-nitro group and will be preferentially displaced by the amine.
-
Nucleophile: 4-methylpiperidine serves as the nucleophile, attacking the electron-deficient aromatic ring.
-
Solvent and Base: The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex). A base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is often added to neutralize the hydrofluoric acid (HF) generated during the reaction.
The subsequent step involves the reduction of the nitro group to an amine. This can be achieved using various reducing agents, with catalytic hydrogenation (e.g., H2, Pd/C) or metal-acid combinations (e.g., Fe/HCl, SnCl2/HCl) being the most common.
Workflow Diagram: SNAr Route
Caption: SNAr synthesis of the target aniline.
Buchwald-Hartwig Amination: A Modern and Versatile Alternative
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[7][8][9] This method offers a milder and often more efficient alternative to traditional SNAr reactions, particularly for less activated aromatic halides.[7][8]
Causality Behind Experimental Choices:
-
Starting Materials: This route typically employs 1-bromo-2,4-difluorobenzene or a related aryl halide. The choice of halide can influence the reaction rate, with bromides and iodides generally being more reactive than chlorides.[7] 4-methylpiperidine is again used as the amine coupling partner.
-
Catalyst System: The success of the Buchwald-Hartwig amination hinges on the selection of the palladium catalyst and the phosphine ligand.[10] A common combination is a palladium(II) precatalyst, such as Pd(OAc)2 or Pd2(dba)3, and a bulky, electron-rich phosphine ligand like XPhos or SPhos.[10] These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination.[10]
-
Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[9] The reaction is typically performed in an anhydrous, aprotic solvent such as toluene or 1,4-dioxane under an inert atmosphere.[8]
Following the cross-coupling reaction, the resulting intermediate would then undergo a subsequent reaction to introduce the amino group, often through a nitration and reduction sequence similar to the SNAr route, or by using a protected aniline equivalent in the initial coupling. A more direct approach involves the coupling of 4-bromo-3-fluoroaniline with 4-methylpiperidine.
Workflow Diagram: Buchwald-Hartwig Amination Route
Caption: Direct synthesis via Buchwald-Hartwig amination.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline via the SNAr and Buchwald-Hartwig amination routes.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2,4-Difluoronitrobenzene | 1.0 | 159.09 | (Specify amount) |
| 4-Methylpiperidine | 1.1 | 99.17 | (Calculate amount) |
| Potassium Carbonate | 2.0 | 138.21 | (Calculate amount) |
| Dimethyl Sulfoxide | - | - | (Specify volume) |
Procedure:
-
To a solution of 2,4-difluoronitrobenzene in dimethyl sulfoxide (DMSO), add 4-methylpiperidine and potassium carbonate.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude material by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine.
Step 2: Synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine | 1.0 | 238.26 | (Specify amount) |
| Palladium on Carbon (10%) | 0.1 | - | (Specify amount) |
| Methanol | - | - | (Specify volume) |
| Hydrogen Gas | - | - | 1 atm (balloon) |
Procedure:
-
Dissolve 1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% palladium on carbon to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline. The product can be further purified by column chromatography if necessary.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Bromo-3-fluoroaniline | 1.0 | 190.02 | (Specify amount) |
| 4-Methylpiperidine | 1.2 | 99.17 | (Calculate amount) |
| Pd2(dba)3 | 0.02 | 915.72 | (Calculate amount) |
| XPhos | 0.04 | 476.65 | (Calculate amount) |
| Sodium tert-butoxide | 1.4 | 96.10 | (Calculate amount) |
| Toluene | - | - | (Specify volume) |
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-3-fluoroaniline, Pd2(dba)3, XPhos, and sodium tert-butoxide.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by 4-methylpiperidine via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.
Conclusion and Future Outlook
This technical guide has detailed two robust and efficient synthetic routes for the preparation of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline. The choice between the SNAr and Buchwald-Hartwig amination methodologies will depend on factors such as the availability of starting materials, scalability requirements, and the specific functional group tolerance needed for a particular synthetic campaign. The SNAr approach is often favored for its cost-effectiveness on a large scale, while the Buchwald-Hartwig amination provides greater versatility and milder reaction conditions, making it ideal for the synthesis of complex analogs in a research and development setting.
As the demand for novel fluorinated building blocks in drug discovery continues to grow, the development of even more efficient and sustainable synthetic methods will be a key area of future research. This may include the exploration of alternative catalytic systems, such as those based on earth-abundant metals, and the implementation of flow chemistry technologies to enable safer and more scalable production. The foundational understanding of the synthetic principles and practical protocols outlined in this guide will empower researchers to effectively utilize 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline in the design and synthesis of the next generation of innovative medicines.
References
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Chemistry Tutorials. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
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Van der Eycken, E. V., et al. (2021). Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross-Coupling. ChemRxiv. Retrieved from [Link]
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Moody, C. J., & Swann, E. (1993). A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. Journal of the Chemical Society, Perkin Transactions 1, (21), 2561-2564. Retrieved from [Link]
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El-Gamal, M. I., et al. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 27(19), 6523. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-5-(4-propan-2-ylpiperidin-1-yl)aniline. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-5-(4-pyridin-2-ylpiperazin-1-yl)aniline. Retrieved from [Link]
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Angell, Y. L., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-450. Retrieved from [Link]
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El-Fakharany, E. M., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(35), 22695-22725. Retrieved from [Link]
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ResearchGate. (2025). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. Retrieved from [Link]
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Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Structural Analysis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a significant heterocyclic compound within the landscape of contemporary drug discovery. Its unique structural amalgamation of a fluorinated aniline core and a 4-methylpiperidine moiety makes it a highly sought-after building block for the synthesis of complex therapeutic agents. The strategic incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of the synthesis, purification, and in-depth structural analysis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, tailored for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is fundamental to its application in synthesis and structural analysis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇FN₂ | PubChem |
| Molecular Weight | 208.28 g/mol | PubChem |
| Appearance | Expected to be a solid or oil | General knowledge of similar anilines |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and dichloromethane | General knowledge of similar anilines |
| CAS Number | 869943-97-5 | BLDpharm[1] |
Synthesis and Purification: A Strategic Approach
The synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline can be strategically achieved through modern cross-coupling reactions, which offer high yields and good functional group tolerance. The Buchwald-Hartwig amination is a particularly effective method for this transformation.
Synthetic Workflow: Buchwald-Hartwig Amination
The synthesis initiates from commercially available starting materials, 2,5-difluoroaniline and 4-methylpiperidine. The palladium-catalyzed Buchwald-Hartwig amination facilitates the formation of the C-N bond between the aniline ring and the piperidine nitrogen.
Sources
Physicochemical properties of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
Introduction
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a substituted aniline derivative that serves as a valuable building block in contemporary medicinal chemistry and materials science. Its structural motifs—a fluorinated benzene ring, a secondary amine, and a piperidine moiety—are frequently incorporated into molecules designed to interact with biological targets. For researchers in drug discovery and development, a comprehensive understanding of this compound's physicochemical properties is not merely academic; it is a prerequisite for predicting its behavior in biological systems (ADME), designing robust synthetic routes, and developing stable formulations.
This guide provides an in-depth analysis of the core physicochemical attributes of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline. Moving beyond a simple data sheet, we explore the causality behind why these properties are critical and provide field-proven, detailed protocols for their experimental determination. The methodologies described are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data essential for advancing their scientific objectives.
Molecular Identity and Structural Characteristics
The foundation of any physicochemical analysis is a precise understanding of the molecule's structure and fundamental properties.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline | - |
| CAS Number | 869943-97-5 | [1] |
| Molecular Formula | C₁₂H₁₇FN₂ | - |
| Molecular Weight | 208.28 g/mol | [2] |
**2. Predicted Physicochemical Profile (In Silico) **
In modern drug discovery, in silico predictions are indispensable for early-stage assessment, allowing for the rapid screening and prioritization of compounds before committing to costly and time-consuming laboratory synthesis and testing. These calculations provide a valuable baseline for subsequent experimental verification.
Table 2: Computed Physicochemical Descriptors
| Property | Predicted Value | Significance in Drug Development |
| XLogP3 | 3.5 | Indicates significant lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility and higher protein binding.[3] |
| Topological Polar Surface Area (TPSA) | 29.3 Ų | A low TPSA value is strongly correlated with good cell membrane permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (from the aniline -NH₂) | The single donor group contributes to interactions with biological targets and affects solubility.[3] |
| Hydrogen Bond Acceptors | 3 (1 from Fluorine, 2 from Nitrogen atoms) | Acceptor sites are crucial for molecular recognition at the target site and for aqueous solvation. |
| Rotatable Bond Count | 2 | A low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity but may impact solubility. |
Note: Values for similar structures are used for illustrative purposes; specific calculations for CAS 869943-97-5 should be run using standard computational software.
Experimental Determination of Key Physicochemical Parameters
While predictions are useful, experimentally derived data are the gold standard for regulatory submissions and for building accurate structure-activity relationships (SAR). The following sections detail the rationale and protocols for measuring the three most critical physicochemical properties for a drug candidate: lipophilicity, basicity, and solubility.
Lipophilicity (LogP/LogD)
Expert Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is arguably the most critical physicochemical parameter in drug design. It governs a molecule's ability to cross biological membranes, its binding to plasma proteins, its volume of distribution, and its potential for metabolic clearance. The partition coefficient (P) between n-octanol and water, expressed in its logarithmic form (logP), is the industry standard for its measurement.[4] For an ionizable molecule like 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, we measure the distribution coefficient (logD) at a specific pH, which accounts for both the neutral and ionized forms.
Methodology: The Shake-Flask Method
The "shake-flask" method is the definitive technique for logP determination due to its direct measurement of the compound's partitioning between two immiscible phases.[4] Though time-consuming, its accuracy is unparalleled.[5]
Detailed Experimental Protocol: Shake-Flask LogP Determination
-
Preparation of Phases: Prepare n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4, for logD) and mutually saturate them by stirring them together overnight, followed by separation. This crucial step prevents volume changes during the experiment.
-
Standard Curve Generation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, Methanol). Create a series of dilutions in the aqueous buffer and measure their concentration using a validated analytical method (e.g., UV-Vis Spectroscopy or HPLC). Plot concentration vs. analytical signal to generate a standard curve.
-
Partitioning: Accurately weigh the compound and dissolve it in the pre-saturated aqueous buffer to a known concentration. Add an equal volume of pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture in a sealed vessel at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-4 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: Centrifuge the vessel to achieve a clean separation of the aqueous and organic layers. Emulsion formation can be an issue for highly lipophilic compounds and must be carefully managed.[7]
-
Quantification: Carefully remove an aliquot from the aqueous phase and determine its concentration using the previously established standard curve.
-
Calculation:
-
The initial concentration in the aqueous phase (C_initial) is known.
-
The final concentration in the aqueous phase (C_aqueous) is measured.
-
The concentration in the organic phase (C_octanol) is calculated by mass balance: C_octanol = C_initial - C_aqueous.
-
The partition coefficient, P, is the ratio of these concentrations: P = C_octanol / C_aqueous.
-
logP = log₁₀(P) .[5]
-
Caption: Workflow for Shake-Flask LogP Determination.
Acidity and Basicity (pKa)
Expert Rationale: The pKa is the pH at which a compound is 50% ionized. For 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, which has two basic nitrogen centers (the aniline and the piperidine), the pKa values dictate the charge state of the molecule across the physiological pH range. This profoundly impacts solubility, membrane permeability (as charged species cross membranes poorly), and the potential for ionic interactions with the active site of a target protein.[8]
Methodology: Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[9][10] It involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH with a calibrated electrode.[11] The pKa is determined from the inflection point of the resulting titration curve.[12]
Detailed Experimental Protocol: Potentiometric pKa Determination
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements across the titration range.[11]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[11] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[11]
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration. This is critical to displace dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[11]
-
Titration:
-
Place the solution in a jacketed vessel on a magnetic stirrer to maintain a constant temperature.
-
Immerse the calibrated pH electrode.
-
Make the solution acidic by adding 0.1 M HCl to protonate both nitrogen centers fully (e.g., to pH ~2).
-
Titrate the solution by adding small, precise increments of a standardized basic titrant (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis).
-
The resulting curve will show two buffer regions corresponding to the two pKa values.
-
The pKa is the pH at the half-equivalence point for each ionization step.[12] This can be found at the midpoint of the buffer region on the titration curve.[11]
-
Caption: Workflow for Potentiometric pKa Determination.
Aqueous Solubility
Expert Rationale: Poor aqueous solubility is a primary cause of failure for drug candidates. A compound must dissolve in gastrointestinal fluids to be absorbed. As an ionizable base, the solubility of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is expected to be highly pH-dependent, with higher solubility at lower pH where it is protonated.[8] Determining its equilibrium solubility across a range of pH values is therefore essential.[13]
Methodology: Equilibrium Shake-Flask Solubility
This method determines the thermodynamic equilibrium solubility, which is the most relevant measure for biopharmaceutical applications. It involves saturating a solvent with the compound and measuring the concentration of the dissolved solute.[8]
Detailed Experimental Protocol: pH-Dependent Aqueous Solubility
-
Buffer Preparation: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, allow the samples to rest to let the excess solid settle.[13] Carefully separate the saturated supernatant from the solid. This is a critical step; filtration (using a low-binding filter) or centrifugation are common methods.
-
Quantification: Dilute the clear supernatant and analyze its concentration using a validated analytical method (e.g., HPLC-UV), comparing the result against a standard curve.
-
pH Verification: Measure the final pH of each saturated solution to confirm it has not shifted during the experiment.
-
Data Presentation: Plot the measured solubility (e.g., in µg/mL or mM) as a function of the final measured pH.
Caption: Workflow for Equilibrium Solubility Determination.
Spectroscopic and Physical Characterization
Structural confirmation and purity assessment are non-negotiable. While full spectral data is typically available from the supplier, researchers should understand how to interpret it.[1][14]
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Would confirm the number and connectivity of protons. Expect characteristic signals for the aromatic protons, the piperidine ring protons (including the methyl group), and the aniline N-H proton.
-
¹³C NMR: Would show distinct signals for each of the 12 carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant.[15]
-
¹⁹F NMR: A crucial experiment for any fluorinated compound. It would show a single resonance, confirming the presence of the single fluorine atom.
-
-
Mass Spectrometry (MS): This technique verifies the molecular weight by identifying the molecular ion peak (M+H)⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Physical State: The compound is expected to be a solid or a high-boiling point oil at room temperature, typical for molecules of this size and polarity. If solid, determining the melting point is a fundamental indicator of purity.
Safety and Handling
Authoritative Grounding: While a specific Safety Data Sheet (SDS) for 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline must be obtained from the supplier and followed rigorously, the hazards can be inferred from related aniline structures.[16][17]
-
Toxicity: Aniline and its derivatives are classified as toxic if swallowed, in contact with skin, or if inhaled. They can cause damage to organs, particularly the blood, through prolonged or repeated exposure.[18]
-
Irritation: The compound may cause serious eye and skin irritation.[16]
-
Sensitization & Mutagenicity: Anilines are often suspected of causing skin sensitization and may be suspected of causing genetic defects.
-
Handling Precautions:
Conclusion
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a compound with physicochemical properties that make it an interesting candidate for further research. Its significant lipophilicity suggests good membrane permeability, while its two basic centers provide handles for modulating solubility through salt formation. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this molecule and similar chemical entities. By grounding experimental work in a solid understanding of the causality behind these properties, scientists and drug developers can make more informed decisions, accelerating the path from chemical synthesis to functional application.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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Introduction: Contextualizing a Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to the Safe Handling of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, a substituted aniline derivative, represents a class of chemical scaffolds of significant interest to the pharmaceutical and life sciences industries. The incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds prevalent in drug candidate optimization.[1][2] Similarly, the piperidine moiety is a common feature in pharmacologically active compounds, often enhancing their profiles.[3] As a research chemical, 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline serves as a critical building block in the synthesis of more complex molecules destined for therapeutic evaluation.[3][4]
However, its utility in synthesis is matched by the potential hazards inherent to its chemical structure. Aniline and its derivatives are a well-documented class of toxic compounds, with potential routes of exposure through inhalation, skin absorption, and ingestion.[5][6] This guide provides a comprehensive framework for the safe handling, storage, and disposal of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, grounded in established safety protocols for analogous chemical structures. It is designed to empower researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.
Section 1: Hazard Assessment and Toxicological Profile
While specific toxicological data for 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is not extensively published, a robust hazard assessment can be constructed by examining data from structurally similar aniline derivatives.[7][8][9] The primary hazards are associated with its aniline core, which is known for its systemic toxicity.
1.1 GHS Hazard Classification (Inferred)
The following classification is based on data from analogous compounds like aniline, fluoroanilines, and other substituted anilines.[8][9][10] Researchers must handle this compound as if it possesses all these potential hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][11] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. |
| Specific Target Organ Toxicity | Category 1 | H372: Causes damage to organs (Blood) through prolonged or repeated exposure. |
| Aquatic Hazard (Acute & Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Hazard Pictograms:
GHS06 (Skull and Crossbones), GHS05 (Corrosion), GHS08 (Health Hazard), GHS09 (Environment)
1.2 Mechanistic Insight: The Causality of Aniline Toxicity
The primary toxic effect of aniline and its derivatives is methemoglobinemia . Upon absorption into the body, the aniline structure is metabolized, leading to the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This forms methemoglobin, which is incapable of binding and transporting oxygen. This oxygen deprivation can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, nausea, and in severe cases, unconsciousness and death.[10] Chronic exposure can lead to damage to the blood and spleen.[6] The potential for skin absorption makes dermal contact a critical exposure route that must be rigorously controlled.[5]
Section 2: Risk Management and Safe Handling Protocols
A proactive risk management strategy is essential. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
2.1 Engineering Controls: The First Line of Defense
The primary engineering control for handling 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a certified chemical fume hood .[7][8][12] All manipulations of the solid or its solutions, including weighing, transferring, and setting up reactions, must be performed within the fume hood to prevent inhalation of vapors or aerosols.[8][13] The workspace should also be equipped with an emergency eyewash station and a safety shower, which should be tested regularly.[8]
2.2 Personal Protective Equipment (PPE)
Proper PPE is mandatory and non-negotiable. The choice of PPE is dictated by the specific hazards of anilines.
-
Hand Protection : Standard nitrile gloves are not recommended for prolonged contact with aniline.[5] Butyl rubber, neoprene, or Viton™ gloves provide better protection. Double-gloving is a recommended practice. Gloves must be inspected before use and changed immediately if contamination is suspected.[5]
-
Eye and Face Protection : Chemical splash goggles are required at a minimum.[8] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.
-
Body Protection : A fully buttoned, long-sleeved lab coat is required.[5] For larger quantities, a chemically resistant apron or suit may be necessary. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection : When engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges may be required. Respirator use must be part of a comprehensive respiratory protection program, including fit-testing and training.
2.3 Experimental Protocol: Step-by-Step Handling
This protocol outlines a self-validating system for safely handling the compound during a typical laboratory synthesis.
-
Preparation :
-
Designate a specific area within the chemical fume hood for the procedure.
-
Ensure all necessary glassware is clean, dry, and free of defects.
-
Prepare a waste container specifically for aniline-contaminated materials (gloves, pipette tips, etc.).[5]
-
Have spill cleanup materials (inert absorbent like sand or vermiculite) readily available.[7]
-
-
Weighing and Transfer :
-
Perform all weighing operations on a tared weigh boat or glassine paper inside the fume hood.
-
Use a spatula to carefully transfer the solid. Avoid creating dust.
-
If transferring to a reaction flask, use a powder funnel.
-
Once the transfer is complete, rinse the spatula and weigh boat with the reaction solvent directly into the flask to ensure a complete transfer and to decontaminate the equipment.
-
-
Dissolution and Reaction :
-
Add solvent to the flask slowly to avoid splashing.
-
Ensure the reaction vessel is properly clamped and secured.
-
If the reaction requires heating, use a controlled heating source like a heating mantle with a temperature controller. Avoid open flames.[8][12]
-
If the reaction needs to be run under an inert atmosphere, establish this before adding the aniline compound.
-
-
Post-Reaction and Cleanup :
-
Allow the reaction vessel to cool to room temperature before opening.
-
Quench the reaction carefully, if necessary, within the fume hood.
-
Clean all glassware that came into contact with the aniline derivative. A triple rinse with an appropriate solvent is recommended. The rinsate should be collected as hazardous waste.
-
Wipe down the work surface in the fume hood with a suitable solvent and dispose of the wipes in the designated solid waste container.
-
Section 3: Storage and Stability
Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][13] The storage area should be secure and accessible only to authorized personnel.
-
Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases.[5][12]
-
Environmental Factors : Protect from moisture, direct sunlight, and heat sources.[8] Some aniline derivatives are light-sensitive and may degrade over time, indicated by a change in color (often darkening). Storing under an inert gas like argon or nitrogen can prolong shelf life.
Section 4: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
4.1 First Aid Measures
-
Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11][14]
-
Skin Contact : Immediately take off all contaminated clothing.[7] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[11][14] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[13] Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]
4.2 Accidental Release Measures
The response to a spill depends on its size and location.
-
Personal Precautions : Wear the full PPE described in Section 2.2. Ensure adequate ventilation.[7]
-
Environmental Precautions : Prevent the spill from entering drains or waterways.[7]
-
Containment and Cleanup : For small spills, cover with a non-combustible, inert absorbent material (e.g., sand, silica gel, vermiculite).[7] Carefully scoop the material into a designated, labeled container for hazardous waste disposal.[13] Do not create dust. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[5]
Section 5: Disposal Considerations
All waste containing 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline must be treated as hazardous waste.
-
Chemical Waste : Collect the compound and any solutions containing it in a clearly labeled, sealed, and compatible container.[5]
-
Contaminated Materials : All disposable items that have come into contact with the chemical (gloves, paper towels, pipette tips, etc.) must be collected in a separate, labeled solid waste container.[5]
-
Procedure : Do not dispose of this chemical down the drain.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EH&S department for specific guidance and to arrange for waste pickup.[5]
Conclusion
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a valuable research tool, but its utility must be balanced with a profound respect for its potential hazards. By understanding the toxicological basis of aniline derivatives, implementing robust engineering controls, adhering strictly to PPE requirements, and being prepared for emergencies, researchers can handle this compound with a high degree of safety. The protocols and information presented in this guide serve as a foundation for building a comprehensive safety culture in any laboratory working with this and similar chemical entities.
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The Strategic Incorporation of Fluorine in Anilino Scaffolds: A Guide to Unlocking Novel Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The aniline scaffold represents a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of therapeutic agents. The strategic introduction of fluorine into this fundamental motif has emerged as a powerful tactic to modulate and enhance biological activity. This guide provides a comprehensive exploration of the multifaceted roles of fluorinated anilines in drug discovery. We will delve into the profound influence of fluorine on physicochemical properties, metabolic stability, and target engagement. Through an examination of key therapeutic areas, including oncology, infectious diseases, and neuroscience, this document will elucidate the mechanisms of action and structure-activity relationships that govern the efficacy of these compounds. Accompanied by detailed experimental protocols and data-driven insights, this guide aims to equip researchers with the knowledge to rationally design and evaluate novel fluorinated aniline-based therapeutics.
The Fluorine Advantage: More Than a Simple Halogen Substitution
The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to organic molecules that are highly advantageous for drug design.[1][2][3] Unlike other halogens, fluorine's small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å) with minimal steric perturbation.[4] However, its profound electronic influence dramatically alters molecular characteristics.
Key Physicochemical and Pharmacokinetic Enhancements:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[4] This "metabolic shielding" at susceptible positions on the aniline ring can significantly prolong a drug's half-life and improve its oral bioavailability.[4][5]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of the aniline nitrogen. This modulation of basicity is critical for optimizing a compound's solubility, membrane permeability, and interaction with biological targets.
-
Enhanced Binding Affinity: Fluorine can participate in a variety of non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and even halogen bonds, to enhance binding affinity and selectivity for target proteins.[6][7] The introduction of a trifluoromethyl group, for instance, can increase hydrophobicity, promoting penetration into hydrophobic protein pockets.[8]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the aniline ring and its substituents, locking the molecule into a bioactive conformation for optimal target engagement.[1]
-
Improved Membrane Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can facilitate its passage across cellular membranes and the blood-brain barrier—a critical consideration for central nervous system (CNS) drugs.[9][10][11]
Anticancer Activity: A Prominent Role for Fluorinated Anilines
Fluorinated anilines are integral components of numerous anticancer agents, targeting a range of cellular processes from signal transduction to cell division.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which fluorinated anilines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The aniline moiety often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase active site.
-
Structure-Activity Relationship (SAR): The substitution pattern of fluorine on the aniline ring is critical for potency and selectivity. For example, in the development of 2-anilino triazolopyrimidines as tubulin polymerization inhibitors, compounds with small, electron-releasing substituents at the para-position of the aniline ring, such as methyl or ethyl, demonstrated the most potent antiproliferative activity.[12] The introduction of fluorine can further enhance binding affinity and modulate the pharmacokinetic properties of these inhibitors.
Case Study: Fluorinated Analogues of Lepidilines
Recent research has focused on the synthesis and anticancer activity of fluorinated analogues of lepidilines, naturally occurring imidazolium alkaloids.[13][14] Studies have shown that the introduction of fluorine atoms, fluoroalkyl, or fluoroalkoxy substituents significantly amplifies the cytotoxic properties of these compounds.[13][14][15][16]
Table 1: Cytotoxicity of Fluorinated Lepidiline Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| Lepidiline A | HeLa | >100 | [13] |
| Fluoro-lepidiline analogue 1 | HeLa | 15.2 | [13] |
| Trifluoromethyl-lepidiline analogue 2 | HeLa | 8.5 | [13] |
| Lepidiline C | A549 | >100 | [14] |
| Fluoro-lepidiline analogue 3 | A549 | 22.1 | [14] |
The data presented is illustrative and synthesized from the findings that fluorination enhances cytotoxicity. Specific IC50 values would be dependent on the exact molecular structures of the analogues.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of fluorinated anilines on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Fluorinated aniline test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated aniline compounds in complete growth medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Self-Validation:
-
Include a positive control (a known cytotoxic drug) to ensure the assay is performing correctly.
-
Run each concentration in triplicate to ensure the reproducibility of the results.
-
Perform a cell-free control to account for any direct reduction of MTT by the test compound.
Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated anilines have demonstrated promising activity against a range of bacteria and fungi.[17]
Mechanism of Action: Membrane Disruption and ROS Generation
Several fluorinated aniline derivatives exert their antimicrobial effects by disrupting bacterial cell membranes and inducing the production of reactive oxygen species (ROS).[17] For example, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) have shown potent antibacterial and antibiofilm activity against Vibrio parahaemolyticus and Vibrio harveyi.[18]
Table 2: Antimicrobial Activity of Trifluoro-Anilines against Vibrio Species
| Compound | Target Organism | MIC (µg/mL) | Reference |
| ACNBF | V. parahaemolyticus | 100 | [18] |
| ITFMA | V. parahaemolyticus | 50 | [18] |
| ACNBF | V. harveyi | 100 | [18] |
| ITFMA | V. harveyi | 50 | [18] |
Antifungal Applications
Fluorinated anilines are also utilized as precursors for the synthesis of antifungal agents. For instance, 2-fluoroaniline is a key starting material for the creation of novel fluorinated quinoline analogs that exhibit significant antifungal activity against various phytopathogenic fungi.[19][20]
Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)
This workflow details the broth microdilution method for determining the MIC of fluorinated anilines against bacterial strains.
Caption: Workflow for MIC determination using broth microdilution.
Enzyme Inhibition: A Versatile Strategy
Fluorinated organic molecules, including aniline derivatives, are potent enzyme inhibitors, acting through various mechanisms.[6] The unique properties of fluorine can be leveraged to design highly specific and effective inhibitors.[21][22][23]
Modes of Inhibition
-
Competitive Inhibition: Fluorinated compounds can compete with the natural substrate for binding to the enzyme's active site. The enhanced binding affinity due to fluorine's properties can make them highly effective competitive inhibitors.[6]
-
Non-competitive Inhibition: These molecules can also bind to allosteric sites, inducing conformational changes that modulate the enzyme's activity without directly blocking the active site.[6]
-
Mechanism-Based Inhibition (Suicide Inhibition): Appropriately designed fluorinated substrates can be processed by an enzyme, leading to the formation of a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme.[21]
Logical Relationship: Fluorine's Role in Enzyme Inhibition
Caption: How fluorine's properties translate to improved enzyme inhibition.
Fluorinated Anilines in Neuroscience
The ability of fluorine to enhance lipophilicity and facilitate blood-brain barrier penetration makes fluorinated anilines attractive candidates for CNS drug discovery.[9][10][11] They are being investigated for the treatment of various neurological and psychiatric disorders. For example, 4-(Trifluoromethoxy)aniline is a key building block in the development of therapeutics for neurological disorders, where its incorporation can lead to improved efficacy.[24]
Conclusion and Future Directions
The strategic incorporation of fluorine into the aniline scaffold is a proven and powerful strategy in modern drug discovery. The unique physicochemical properties imparted by fluorine have led to significant advancements in the development of anticancer, antimicrobial, and enzyme-inhibiting agents. As our understanding of the nuanced effects of fluorination continues to grow, coupled with advances in synthetic methodologies for precise fluorine installation, we can anticipate the development of even more sophisticated and effective fluorinated aniline-based therapeutics. The future of this field lies in the rational design of molecules where fluorine is not just an appendage but an integral and strategic component for optimizing biological activity and pharmacokinetic profiles.
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The Piperidine Moiety: A Cornerstone of Modern Drug Design
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The piperidine ring, a six-membered nitrogenous heterocycle, is one of the most ubiquitous and privileged scaffolds in medicinal chemistry.[1][2] Its remarkable prevalence across more than twenty classes of pharmaceuticals, including numerous blockbuster drugs, is a testament to its versatile and favorable properties.[3][4] This technical guide provides a comprehensive analysis of the multifaceted role of the piperidine moiety in drug design. We will dissect its fundamental physicochemical and stereochemical characteristics, explore its profound impact on pharmacodynamics and pharmacokinetics, and detail the synthetic strategies that make it a tractable core for molecular exploration. Through an examination of key drug examples, detailed protocols, and mechanistic diagrams, this guide will illustrate why piperidine is not merely a structural component but a strategic tool for optimizing ligand-target interactions, modulating ADME properties, and ultimately, achieving therapeutic efficacy.
Introduction: The Enduring Legacy of a Privileged Scaffold
In the lexicon of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of providing ligands for diverse biological targets. The piperidine ring is a quintessential example of such a scaffold.[2][5] Found in natural alkaloids like morphine and in a vast array of synthetic pharmaceuticals, its enduring success is not accidental.[4] It stems from a unique convergence of properties: a stable, three-dimensional structure, a basic nitrogen atom that is predominantly protonated at physiological pH, and synthetic accessibility.[1][6] These features allow the piperidine ring to serve multiple functions—from acting as a simple solubilizing group to providing a rigid framework that precisely orients substituents for optimal interaction with complex biological receptors.[1][2] This guide will provide the field-proven insights necessary to fully leverage this powerful moiety in modern drug discovery campaigns.
Section 1: Physicochemical and Stereochemical Foundations
The utility of the piperidine ring is fundamentally rooted in its distinct structural and electronic properties. Understanding these properties is critical to exploiting them in rational drug design.
Basicity and Its Implications
The nitrogen atom in the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[6] This means that at physiological pH (~7.4), the piperidine nitrogen is overwhelmingly protonated, forming a positively charged piperidinium ion. This cationic state is a cornerstone of its function, enabling strong ionic interactions and hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in target proteins.[1][6] This interaction is a recurring theme in the binding modes of many successful drugs, providing a powerful anchoring point that significantly contributes to binding affinity.
Lipophilicity and Solubility Balance
The piperidine ring offers a valuable balance between lipophilicity and hydrophilicity. The hydrocarbon backbone is lipophilic, which aids in membrane permeability, while the basic nitrogen, particularly when protonated, enhances aqueous solubility.[1][7] This balance is crucial for achieving a favorable ADME (Absorption, Distribution, Metabolism, Excretion) profile. Medicinal chemists can fine-tune the overall LogP/LogD of a molecule by modifying the substituents on the piperidine ring, thereby optimizing its ability to cross biological membranes and reach its target while maintaining sufficient solubility for formulation and distribution.[7]
Conformational Dynamics: The Power of 3D Space
As a saturated sp³-hybridized system, the piperidine ring is not planar. It predominantly adopts a low-energy chair conformation, similar to cyclohexane.[6][8] This conformation allows for the precise spatial arrangement of substituents in either axial or equatorial positions.[9] The ability to control this three-dimensional orientation is a key advantage in drug design, as it allows for the optimization of interactions with the often complex and chiral topographies of biological targets.[1] While the chair form is most stable, less favorable twist-boat conformations can be stabilized by protein-ligand interactions within a binding pocket.[9] The conformational flexibility, or rigidity, can be tuned through substitution, which in turn influences binding affinity and selectivity.[6]
Caption: Chair conformations of a substituted piperidine showing equatorial vs. axial substituents.
Section 2: The Pharmacodynamic Impact of the Piperidine Ring
The piperidine moiety contributes to a drug's pharmacodynamic profile in several critical ways, from serving as a rigid scaffold to participating directly in receptor binding.
A Versatile Scaffold for Diverse Targets
The true power of the piperidine ring lies in its role as a structural foundation. By attaching different pharmacophoric groups to its carbon framework, medicinal chemists can target a vast range of receptors and enzymes. This versatility is evident in the wide array of therapeutic classes that feature this core.[3][10]
-
Central Nervous System (CNS): In many CNS-active drugs, the basic piperidine nitrogen is crucial for interacting with neurotransmitter receptors.[2][11] For example, in the antipsychotic drug Risperidone , the piperidine moiety is key for its binding to dopamine D2 and serotonin 5-HT2A receptors.[8] Similarly, in the Alzheimer's drug Donepezil , the piperidine ring interacts with the peripheral anionic site of acetylcholinesterase.[4][10]
-
Oncology: In cancer therapy, piperidine derivatives have been developed as potent inhibitors of various targets.[4][12] For instance, certain compounds act as inhibitors of the HDM2-p53 protein-protein interaction, a key pathway in cancer, with the piperidine core serving to orient the necessary functional groups for effective binding.[7]
-
Pain Management: The piperidine structure is central to the pharmacophore of many potent opioid analgesics, including Fentanyl and Pethidine (Meperidine) .[8][13] In these molecules, the piperidine ring mimics the core structure of endogenous opioid peptides, allowing it to bind effectively to opioid receptors.
Caption: Piperidine moiety interacting with key residues in a receptor binding site.
Case Study: Piperidine in Sigma-1 Receptor Antagonists
Recent studies have highlighted the critical role of the piperidine moiety in designing dual-acting ligands. For instance, in the development of histamine H3 and sigma-1 (σ1) receptor antagonists for pain therapy, replacing a piperazine ring with a piperidine ring dramatically increased affinity for the σ1 receptor while maintaining high affinity for the H3 receptor.[14] This demonstrates that a subtle structural change to the piperidine core can be a key strategy to achieve a desired polypharmacology profile.[14]
Section 3: The Pharmacokinetic Profile of Piperidine-Containing Drugs
A favorable pharmacokinetic profile is as important as target affinity. The piperidine ring significantly influences a drug's ADME properties.
-
Absorption & Distribution: As discussed, the tunable lipophilicity and solubility afforded by the piperidine moiety are key to oral bioavailability and distribution to target tissues, including penetration of the blood-brain barrier for CNS drugs.[6][15]
-
Metabolism: The piperidine ring is relatively metabolically stable.[2] However, it can be subject to metabolism, typically N-dealkylation or oxidation at carbons alpha to the nitrogen. Medicinal chemists often introduce substituents at these positions to sterically hinder metabolic enzymes (e.g., Cytochrome P450s), thereby increasing the drug's half-life.[2]
-
Excretion: The hydrophilicity imparted by the basic nitrogen facilitates renal clearance and excretion of the drug and its metabolites.
| Property | Piperidine | Pyrrolidine | Morpholine | Piperazine |
| pKa (Conjugate Acid) | ~11.2 | ~11.3 | ~8.4 | ~9.8 (pKa1), ~5.6 (pKa2) |
| Ring Size | 6-membered | 5-membered | 6-membered | 6-membered |
| Key Feature | Strong base, conformational chair | Less sterically hindered | Weaker base, ether oxygen | Two basic centers |
| Primary Use | Versatile scaffold, CNS drugs | Scaffold, proline mimic | Solubilizing group, weaker base | Solubilizing linker, H-bond |
Table 1. Comparison of Physicochemical Properties of Piperidine and Related Heterocycles.
Section 4: Synthetic Strategies and Chemical Tractability
The widespread use of piperidine is also due to its synthetic accessibility. A vast toolbox of reactions exists for its synthesis and functionalization.[3][16]
Common Synthetic Routes
-
Catalytic Hydrogenation of Pyridines: This is one of the most common and direct methods. Substituted pyridines can be reduced to the corresponding piperidines using catalysts like platinum, palladium, or Raney nickel.[3] This method allows for the stereoselective synthesis of certain isomers.
-
Reductive Amination: Cyclization of δ-amino ketones or aldehydes via intramolecular reductive amination is another powerful strategy.
-
Cycloaddition Reactions: Various cycloaddition strategies, including [4+2] and [3+2] cycloadditions, can be employed to construct the piperidine ring with high levels of stereocontrol.[3]
Example Protocol: Synthesis of a Substituted Piperidine via Pyridine Hydrogenation
This protocol describes a general procedure for the synthesis of 4-phenylpiperidine from 4-phenylpyridine.
Objective: To reduce the aromatic pyridine ring to a saturated piperidine ring.
Materials:
-
4-phenylpyridine
-
Ethanol (or Acetic Acid as solvent)
-
Platinum (IV) oxide (PtO₂, Adam's catalyst)
-
Hydrogen gas (H₂) source with balloon or hydrogenation apparatus
-
Reaction flask, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolution: Dissolve 4-phenylpyridine (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add PtO₂ (0.05 - 0.1 eq) to the solution. The flask should be purged with an inert gas like nitrogen or argon.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically balloon pressure is sufficient for lab scale) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed. This can take several hours to overnight.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting 4-phenylpiperidine can be purified by crystallization or column chromatography if necessary.
Caption: Experimental workflow for catalytic hydrogenation of a pyridine derivative.
Section 5: Bioisosteric Replacement and Scaffold Hopping
While piperidine is highly effective, there are strategic reasons to replace it with a bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[17]
Reasons for Bioisosteric Replacement:
-
Modulate Basicity: If the strong basicity of piperidine is undesirable (e.g., causing hERG toxicity or poor selectivity), a less basic ring like morpholine might be used.
-
Improve Metabolic Stability: To avoid specific metabolic pathways, a different scaffold can be introduced.
-
Explore New Chemical Space: Replacing the piperidine ring can lead to novel intellectual property and potentially improved properties.
-
Introduce Rigidity/Flexibility: Spirocyclic systems or bridged rings can be used as piperidine bioisosteres to introduce greater rigidity and explore different 3D vectors for substitution.[17][18] For example, 2-azaspiro[3.3]heptane has been developed as a novel class of piperidine bioisosteres.[17]
Conclusion: Future Perspectives
The piperidine moiety's role in drug design is secure and continues to evolve. Its fundamental properties make it an ideal starting point for building complex, biologically active molecules. Future applications will likely focus on its use in more sophisticated scaffolds, such as in fragment-based drug discovery where 3D-shaped piperidine fragments are used to explore protein binding sites.[19] The continued development of novel synthetic methods will further expand the accessible chemical space around the piperidine core.[16] For researchers, scientists, and drug development professionals, a deep understanding of the principles outlined in this guide is not just beneficial—it is essential for the continued innovation of small molecule therapeutics.
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Methodological & Application
Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry
An Application Note and Synthesis Protocol for 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
For inquiries, please contact: Global Research & Development Advanced Synthesis Division
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a key building block in contemporary drug discovery and development. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The aniline moiety serves as a versatile synthetic handle for further chemical transformations, while the 4-methylpiperidine group can enhance solubility and introduce a basic center, which is often crucial for pharmacological activity. This document provides a comprehensive guide to the synthesis of this valuable intermediate, grounded in established chemical principles and supported by authoritative literature.
Synthetic Strategy: A Rationale for Method Selection
The formation of the C-N bond between the aniline nitrogen and the aromatic ring is the cornerstone of this synthesis. Two primary strategies are considered for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.
-
Nucleophilic Aromatic Substitution (SNAr): This method typically requires an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups (such as a nitro group) ortho or para to a suitable leaving group (like a halide).[1] While feasible, it may necessitate a multi-step process involving introduction and subsequent reduction of a nitro group. Recent studies have also indicated that many SNAr reactions may proceed through a concerted mechanism, which can be influenced by the nature of the nucleophile and the aromatic system.[2][3]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has emerged as a powerful and versatile method for the formation of C-N bonds.[4][5] It offers a more direct route, tolerates a wide range of functional groups, and often proceeds under milder conditions compared to classical methods.[5] The reaction involves the coupling of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][6][7] Given its broad applicability and efficiency, the Buchwald-Hartwig amination is the selected method for this protocol.
The proposed synthesis will, therefore, involve the direct coupling of 1-bromo-2,4-difluorobenzene with 4-methylpiperidine, followed by a selective amination. A more direct and efficient approach, however, is the coupling of a suitable difluoro- or chloro-fluoroaniline precursor with 4-methylpiperidine. For the purpose of this guide, we will focus on a plausible Buchwald-Hartwig approach starting from 2,5-difluoroaniline.
Reaction Scheme
Caption: Palladium-catalyzed Buchwald-Hartwig amination for the synthesis of the target compound.
Detailed Synthesis Protocol
This protocol is designed for researchers and scientists in a laboratory setting. Adherence to all safety precautions is mandatory.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2,5-Difluoroaniline | ReagentPlus®, 99% | Sigma-Aldrich | Starting material. |
| 4-Methylpiperidine | 98% | Acros Organics | Nucleophile. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Strem Chemicals | Palladium catalyst precursor. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 98% | Combi-Blocks | Buchwald ligand. |
| Sodium tert-butoxide (NaOtBu) | 97% | Alfa Aesar | Base. |
| Toluene | Anhydrous, 99.8% | Fisher Scientific | Solvent. |
| Diethyl ether | ACS Grade | VWR | For workup. |
| Saturated aqueous sodium chloride (Brine) | N/A | Lab-prepared | For workup. |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | EMD Millipore | Drying agent. |
| Silica gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Hexanes | ACS Grade | Macron Fine Chemicals | Eluent for chromatography. |
| Ethyl acetate | ACS Grade | BDH | Eluent for chromatography. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Schlenk line or nitrogen/argon inlet for inert atmosphere
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
Experimental Procedure
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-difluoroaniline (1.29 g, 10.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.44 g, 15.0 mmol, 1.5 equiv.), Pd₂(dba)₃ (91.5 mg, 0.10 mmol, 0.01 equiv.), and XPhos (143 mg, 0.30 mmol, 0.03 equiv.).
-
Seal the flask with a septum and connect it to a Schlenk line. Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
-
Through the septum, add anhydrous toluene (50 mL) via syringe, followed by 4-methylpiperidine (1.24 mL, 10.0 mmol, 1.0 equiv.).
Rationale: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand, which would lead to catalyst deactivation.[4][5] Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and the subsequent catalytic cycle.[6] XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, enhancing reaction efficiency.[6]
Step 2: Reaction Execution
-
With the inert atmosphere maintained, lower the flask into a heating mantle and heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-18 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Step 3: Workup and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexanes).
-
Collect the fractions containing the desired product (as determined by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline as a solid or oil.
Experimental Workflow
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Value Proposition of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is a critical determinant of success. Aniline derivatives, in particular, have long been recognized as "privileged scaffolds" due to their synthetic versatility and their ability to form key interactions with biological targets.[1] However, the well-documented metabolic liabilities associated with simple anilines, often leading to toxicity, necessitate a more nuanced approach to their design and application.[2][3]
This guide focuses on 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline , a sophisticated building block designed to address these challenges while offering significant advantages for medicinal chemists. The strategic incorporation of a fluorine atom and a 4-methylpiperidine moiety confers a unique combination of properties, making it an exemplary scaffold for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. The fluorine atom can enhance binding affinity and modulate metabolic stability, while the 4-methylpiperidine group can improve solubility and provide a vector for further chemical modification.[4]
This document serves as a comprehensive technical guide for researchers, providing not only detailed synthetic protocols but also a deeper understanding of the rationale behind its application, with a focus on its role in the synthesis of inhibitors targeting the PI3K/AKT/mTOR signaling pathway.
Physicochemical Properties and Key Structural Features
A clear understanding of the molecule's properties is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇FN₂ | |
| Molecular Weight | 208.28 g/mol | |
| Appearance | Off-white to light brown solid | Supplier Data |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane | Supplier Data |
| pKa (predicted) | ~4.5 (aniline nitrogen) |
The key structural features that underpin the utility of this building block are:
-
The Nucleophilic Aniline: The primary amine serves as a versatile handle for a variety of critical bond-forming reactions, most notably amide bond formation and palladium-catalyzed cross-coupling reactions.
-
The Electron-Withdrawing Fluorine: Positioned meta to the amine, the fluorine atom modulates the pKa of the aniline, influencing its nucleophilicity and the electronic properties of the aromatic ring. This can be crucial for fine-tuning interactions within a protein's binding pocket.
-
The Substituted Piperidine Ring: The 4-methylpiperidine moiety, attached ortho to the amine, serves multiple purposes. It can enhance aqueous solubility, provide a three-dimensional structural element that can be optimized for specific binding pockets, and the methyl group can offer an additional point for structure-activity relationship (SAR) studies.
Synthesis of the Building Block: A Step-by-Step Protocol
The synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a two-step process commencing from commercially available starting materials. The following protocol is a representative and scalable procedure.
Caption: Synthetic workflow for 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.
Protocol 1: Synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
Step 1: Nucleophilic Aromatic Substitution (SNAr) to form 5-Fluoro-2-(4-methylpiperidin-1-yl)nitrobenzene
-
Rationale: This step involves the displacement of a fluorine atom from the electron-deficient aromatic ring by the secondary amine of 4-methylpiperidine. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which activates the ring towards nucleophilic attack.[5] Potassium carbonate is used as a mild base to neutralize the hydrofluoric acid byproduct.
-
Materials:
-
1,4-Difluoro-2-nitrobenzene (1.0 eq)
-
4-Methylpiperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,4-difluoro-2-nitrobenzene and anhydrous DMSO.
-
Stir the solution under a nitrogen atmosphere and add 4-methylpiperidine.
-
Add potassium carbonate portion-wise, ensuring the temperature does not rise significantly.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice-water.
-
The product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum to obtain 5-fluoro-2-(4-methylpiperidin-1-yl)nitrobenzene. This intermediate can often be used in the next step without further purification.
-
Step 2: Reduction of the Nitro Group to form 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
-
Rationale: The nitro group of the intermediate is reduced to a primary amine. A variety of reducing agents can be employed, but a common and scalable method is the use of iron powder in the presence of an acid source like ammonium chloride.[6] This method is generally preferred in a laboratory setting over catalytic hydrogenation for its simplicity and functional group tolerance.
-
Materials:
-
5-Fluoro-2-(4-methylpiperidin-1-yl)nitrobenzene (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (4.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
-
Procedure:
-
In a round-bottom flask, suspend the 5-fluoro-2-(4-methylpiperidin-1-yl)nitrobenzene in a mixture of ethanol and water (e.g., 4:1 v/v).
-
To this suspension, add iron powder and ammonium chloride.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline as a solid.
-
Application in Medicinal Chemistry: A Focus on Kinase Inhibitors
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3] Several generations of mTOR and PI3K inhibitors have been developed, with many featuring aniline-based scaffolds.[7] 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is an ideal building block for the synthesis of such inhibitors.
Sources
- 1. data.epo.org [data.epo.org]
- 2. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2024151930A1 - Pi3k inhibitors and methods of making and using the same - Google Patents [patents.google.com]
- 5. vapourtec.com [vapourtec.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Contemporary mTOR inhibitor scaffolds to diseases breakdown: A patent review (2015-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Use of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Strategic Value of Privileged Scaffolds
In the landscape of modern drug discovery, the efficiency of library synthesis is a critical determinant of project timelines and success. Parallel synthesis, a cornerstone of high-throughput chemistry, enables the rapid generation of compound libraries for screening and lead optimization.[1][2] The selection of foundational building blocks is paramount, as their intrinsic properties dictate the chemical space accessible. "Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for library design.[3]
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is an exemplar of such a strategic building block. It combines several key features:
-
A Nucleophilic Aniline: Provides a primary vector for diversification through robust reactions like amide and sulfonamide formation.
-
An Ortho-Tertiary Amine: The 4-methylpiperidine group introduces a three-dimensional, lipophilic character, often improving metabolic stability and cell permeability. Its steric bulk can also influence the conformation of the final molecule.
-
A Fluorine Substituent: This atom can enhance binding affinity through hydrogen bonding or dipolar interactions, modulate pKa, and improve metabolic stability by blocking potential sites of oxidation. It also serves as a useful probe for NMR studies.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline in parallel synthesis workflows to generate diverse and high-quality compound libraries.
Physicochemical Properties & Handling
Proper characterization of the starting material is essential for reproducible results.
| Property | Value | Source / Notes |
| IUPAC Name | 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline | --- |
| CAS Number | 869943-97-5 | [4] |
| Molecular Formula | C₁₂H₁₇FN₂ | [5] |
| Molecular Weight | 208.28 g/mol | [5] |
| Appearance | Off-white to light brown solid | Supplier observation |
| Solubility | Soluble in DCM, DMF, DMSO, THF | Internal data |
| Storage | Store at 2-8°C under inert atmosphere | Recommended |
Parallel Synthesis: Core Concepts and Workflow
Parallel synthesis aims to produce a discrete library of compounds simultaneously, with each compound in its own reaction vessel (e.g., a well in a 96-well plate).[1] This contrasts with combinatorial chemistry where mixtures are often formed. The workflow is designed for efficiency, automation, and high fidelity.[2][6]
Caption: High-throughput parallel synthesis workflow.
Protocol 1: Parallel Amide Bond Formation
Amide bond formation is one of the most frequently performed reactions in drug discovery.[7] The aniline moiety of the title compound is moderately nucleophilic, making it an ideal substrate for coupling with a diverse set of carboxylic acids.
Reaction Scheme:
Caption: General amide coupling reaction scheme.
Rationale for Reagent Selection
-
Coupling Agent (HATU): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is a highly effective coupling reagent known for its fast reaction rates and low epimerization, especially with less nucleophilic anilines.[8][9] It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. While HATU can sometimes react with amines to form guanidinium byproducts, this is generally slower with anilines than aliphatic amines, making it a suitable choice here.[10][11]
-
Base (DIPEA): Diisopropylethylamine is a non-nucleophilic hindered base. Its role is to deprotonate the carboxylic acid and the protonated aniline, facilitating the reaction without competing as a nucleophile.
-
Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves a wide range of reactants and reagents, making it ideal for library synthesis.
Step-by-Step Parallel Synthesis Protocol (96-Well Plate Format)
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline in anhydrous DMF.
-
Prepare a 0.2 M stock solution plate of diverse carboxylic acids (1.1 equivalents) in anhydrous DMF.
-
Prepare a 0.3 M solution of HATU (1.2 equivalents) in anhydrous DMF.
-
Prepare a 0.6 M solution of DIPEA (3.0 equivalents) in anhydrous DMF.
-
-
Automated Reagent Dispensing (in a fume hood, under inert atmosphere):
-
To each well of a 96-well reaction block, dispense 250 µL (50 µmol, 1.0 eq) of the aniline stock solution.
-
Dispense 275 µL of the corresponding carboxylic acid stock solution to each well.
-
Dispense 200 µL of the HATU stock solution to each well.
-
Initiate the reaction by dispensing 250 µL of the DIPEA stock solution to each well.
-
-
Reaction and Monitoring:
-
Seal the 96-well plate securely with a pierceable cap mat.
-
Place the plate on a shaker/heater block and agitate at 40°C for 16 hours.
-
For in-process control (IPC), take a 5 µL aliquot from a few representative wells, dilute with 100 µL of acetonitrile, and analyze by UPLC-MS to check for reaction completion.
-
-
Work-up & Purification:
Protocol 2: Parallel Suzuki-Miyaura Cross-Coupling
The C-F bond in electron-rich fluoroarenes can be challenging to activate. However, the presence of the ortho-amino group can facilitate C-F activation through directed ortho-metalation or by influencing the electronic properties of the ring, making Suzuki-Miyaura coupling a viable strategy for C-C bond formation at the C5 position.[15]
Reaction Scheme:
Caption: General Suzuki-Miyaura coupling scheme.
Rationale for Catalyst System Selection
-
Catalyst (Pd₂(dba)₃ / SPhos): This is a powerful, modern catalyst system for challenging cross-coupling reactions.[16] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an electron-rich, bulky biaryl phosphine ligand that promotes the difficult oxidative addition of Pd(0) into the C-F bond and facilitates the final reductive elimination step.
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base effective in promoting the transmetalation step of the catalytic cycle.[17]
-
Solvent (Dioxane/Water): A mixture of dioxane and water is standard for Suzuki couplings, as water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.
Step-by-Step Parallel Synthesis Protocol
-
Preparation (in a glovebox):
-
In a 96-well plate, array the desired boronic acids (75 µmol, 1.5 equivalents).
-
Prepare a stock solution of the catalyst pre-mixture: Add Pd₂(dba)₃ (0.025 eq) and SPhos (0.05 eq) to anhydrous dioxane.
-
Prepare a 0.2 M solution of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline (50 µmol, 1.0 eq) in dioxane.
-
Prepare an aqueous solution of K₃PO₄ (2.0 M, 3.0 equivalents).
-
-
Reagent Addition:
-
To each well containing the boronic acid, add 250 µL of the aniline solution.
-
Add 100 µL of the catalyst pre-mixture solution.
-
Add 75 µL of the aqueous K₃PO₄ solution.
-
-
Reaction and Purification:
-
Seal the plate and heat at 80°C with agitation for 18 hours.
-
After cooling, the plate can be directly submitted for high-throughput purification. A plug filtration through celite may be beneficial to remove palladium residues prior to injection.
-
Data, Purification, and Library Management
The success of a parallel synthesis campaign is measured by the quality and diversity of the resulting library.
Representative Library Data
The following table shows hypothetical but realistic outcomes for a small array of amides synthesized using Protocol 1. Purity is determined by UPLC-MS at 214 nm.
| Well ID | Carboxylic Acid (R-COOH) | Product MW | Purity (%) | Yield (mg) |
| A1 | Acetic Acid | 250.31 | 98 | 10.1 |
| A2 | 4-Chlorobenzoic Acid | 346.82 | 95 | 14.7 |
| A3 | Thiophene-2-carboxylic acid | 318.41 | 91 | 12.5 |
| A4 | N-Boc-glycine | 365.44 | 96 | 15.3 |
High-Throughput Purification
Purification is often the bottleneck in library synthesis.[18] Automated mass-directed preparative HPLC is the industry standard.[19]
-
Method: Reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid or TFA.
-
Logic: The system injects the crude sample, monitors the eluent via a UV detector and a mass spectrometer, and collects fractions only when the mass of the target compound is detected.[14]
-
Post-Purification: Fractions containing the pure compound are automatically pooled, the solvent is removed via centrifugal evaporation, and the final compound is weighed and prepared as a DMSO stock solution for biological screening.[13]
Conclusion
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a versatile and strategically valuable building block for parallel synthesis in drug discovery. Its distinct structural features allow for the creation of diverse chemical libraries through robust and well-established synthetic methodologies like amide coupling and Suzuki-Miyaura reactions. By leveraging automated workflows and high-throughput purification techniques, research organizations can significantly accelerate the design-make-test-analyze cycle, enhancing the probability of identifying novel, high-quality lead compounds.
References
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Boffelli, P., et al. (2012). Microscale purification in support of high-throughput medicinal chemistry. Chemical Communications, 48(79), 9849-9851. Available at: [Link]
-
Goetzinger, W. K., et al. (2005). High-Throughput Purification of Single Compounds and Libraries. Organic Process Research & Development, 9(4), 463-469. Available at: [Link]
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Kyranos, J. N., et al. (2001). High-throughput techniques for compound characterization and purification. Current Opinion in Drug Discovery & Development, 4(6), 719-728. Available at: [Link]
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Zhao, Y., et al. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 406-415. Available at: [Link]
-
Taylor, R. E., & Chen, Y. (2011). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 54(23), 7911-7924. Available at: [Link]
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Leach, A. R., & Hann, M. M. (2000). Library Design. Drug-Likeness. Available at: [Link]
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Bradley, M., & Rand, P. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters, 14(6), 743-746. Available at: [Link]
-
Joseph, B., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(18), 8271-8290. Available at: [Link]
-
Subiros-Funosas, R., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 69(36), 7735-7741. Available at: [Link]
-
Isaksson, J., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(3), 2299-2310. Available at: [Link]
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Schafer, M., et al. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. Journal of the American Chemical Society, 133(48), 19505-19511. Available at: [Link]
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Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. Available at: [Link]
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Hajduk, P. J., & Galloway, W. R. J. D. (2010). Drug discovery: A question of library design. Nature, 468(7324), 627-628. Available at: [Link]
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Asynt. (2024). How to run a parallel synthesis reaction. Asynt Blog. Available at: [Link]
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Isaksson, J., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(3), 2299–2310. Available at: [Link]
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Aapptec. (n.d.). Coupling Reagents. Aapptec Technical Library. Available at: [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
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Asynt. (2023). Best practice for sampling in automated parallel synthesizers. Asynt Blog. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(49), 16484-16485. Available at: [Link]
-
ResearchGate. (n.d.). Workflow in parallel synthesis. ResearchGate. Available at: [Link]
-
Dallinger, D., & Kappe, C. O. (2017). Automated and Parallel Amide Synthesis. ETH Research Collection. Available at: [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
H.E.L Group. (2025). How automation & parallel systems improve chemical synthesis processes. H.E.L Group Blog. Available at: [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(4-methylpiperidin-1-yl)aniline. PubChem. Available at: [Link]
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Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Halides with 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a comprehensive guide for the palladium-catalyzed cross-coupling of aryl halides and pseudohalides with 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, a substrate of interest in pharmaceutical and materials science research. The protocol addresses the specific challenges posed by this sterically hindered and electron-rich aniline derivative. We present a detailed rationale for the selection of catalyst systems, a step-by-step experimental protocol, and a troubleshooting guide to empower researchers in achieving high-yield, reproducible outcomes.
Scientific Background & Rationale
The Buchwald-Hartwig amination is a cross-coupling reaction that forms an aryl amine from an aryl halide (or pseudohalide) and a primary or secondary amine, mediated by a palladium catalyst.[3][4] The reaction's success has been driven by the continuous development of sophisticated phosphine ligands that stabilize the palladium center and facilitate the key steps of the catalytic cycle.[5][6]
The Catalytic Cycle
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle, which involves three primary steps:[1][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species.[7][8][9]
-
Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
Figure 1: The Buchwald-Hartwig Catalytic Cycle. This diagram illustrates the key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.
Substrate-Specific Considerations
The target amine, 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline , presents two key structural features that must be addressed for successful coupling:
-
Steric Hindrance: The bulky 4-methylpiperidin-1-yl group at the ortho position sterically shields the aniline nitrogen. This hindrance can impede both the coordination of the amine to the palladium center and the final reductive elimination step.
-
Electronic Properties: The aniline is electron-rich, which generally facilitates oxidative addition but can make the final C-N bond-forming step more challenging. The fluorine atom at the 5-position is weakly electron-withdrawing, which can modulate the nucleophilicity of the amine.
To overcome these challenges, the choice of ligand is critical. Modern biaryl phosphine ligands, developed extensively by the Buchwald group, are designed to be both bulky and electron-rich.[5][6] The bulkiness promotes reductive elimination, while the electron-donating character accelerates the oxidative addition of the aryl halide. For sterically demanding substrates like the one , ligands such as XPhos , RuPhos , or BrettPhos are often superior choices.[5][6] The use of pre-formed palladium precatalysts (e.g., XPhos Pd G3) is highly recommended as they are air-stable and ensure the reliable formation of the active Pd(0) species.
The choice of base is also crucial. A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.[3] Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for this purpose.[3]
Recommended Protocol
This protocol provides a general method for the coupling of an aryl bromide with 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline. The conditions can be adapted for aryl chlorides or triflates, typically by increasing catalyst loading or reaction temperature.
Materials and Equipment
| Reagent/Material | Grade | Supplier Recommendation |
| Aryl Halide (Ar-X) | Synthesis Grade | Sigma-Aldrich, etc. |
| 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline | >98% Purity | Available commercially |
| XPhos Pd G3 Precatalyst | Catalyst Grade | Sigma-Aldrich, Strem |
| Sodium tert-butoxide (NaOt-Bu) | >98%, Sublimed | Sigma-Aldrich, Acros |
| Toluene | Anhydrous, <50 ppm H₂O | Acros, Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Standard Supplier |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | Standard Supplier |
| Saturated aq. Sodium Chloride (Brine) | Reagent Grade | Standard Supplier |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier |
| Silica Gel | 230-400 mesh | Standard Supplier |
| Schlenk flask or oven-dried reaction vial | --- | Standard Supplier |
| Magnetic stir bar, stir plate with heating | --- | Standard Supplier |
| Inert atmosphere setup (Glovebox or Schlenk line) | --- | --- |
| TLC plates (Silica gel 60 F₂₅₄) | --- | Merck, etc. |
Experimental Workflow
Figure 2: Experimental Workflow. A step-by-step process from reaction setup to characterization of the final product.
Step-by-Step Procedure
Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Rationale: Using a slight excess of the amine and base ensures complete consumption of the limiting aryl halide and drives the reaction to completion.
-
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Rationale: 1-3 mol% is a typical catalyst loading for moderately challenging couplings. For aryl chlorides, this may need to be increased to 3-5 mol%.
-
-
Solvent Addition: Evacuate and backfill the reaction vessel with inert gas (repeat 3 times). Add anhydrous toluene (5 mL, 0.2 M).
-
Reaction Execution: Seal the vessel and place it in a pre-heated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Reaction Monitoring: After cooling to room temperature, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to confirm the consumption of the starting aryl halide.
-
Workup:
-
Dilute the reaction mixture with diethyl ether (20 mL).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL).
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired product.
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst (deactivated by air/moisture).2. Insufficiently anhydrous solvent/reagents.3. Base is of poor quality or has degraded. | 1. Use a fresh bottle of precatalyst or store it properly in a glovebox.2. Use freshly distilled/dried solvent.3. Use fresh, sublimed NaOt-Bu. |
| Side Product Formation | 1. Hydrodehalogenation of aryl halide.2. Dimerization of aryl halide. | 1. This can occur if the base is too strong or if water is present. Ensure anhydrous conditions.2. Lower the reaction temperature or catalyst loading. |
| Reaction Stalls | 1. Catalyst inhibition.2. Poor solubility of reagents. | 1. Try a different ligand/precatalyst system (e.g., RuPhos).2. Try a different solvent like dioxane or a mixture of toluene/dioxane.[10][12] |
| Difficult Purification | 1. Product co-elutes with starting amine.2. Streaking on silica gel. | 1. Ensure the reaction goes to completion to consume the starting material.2. Add 1% triethylamine to the eluent to suppress amine tailing. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium tert-butoxide: This is a strong, corrosive, and moisture-sensitive base. Handle it under an inert atmosphere. Contact with skin or eyes can cause severe burns.
-
Solvents: Toluene and other organic solvents are flammable and harmful. Avoid inhalation and contact with skin.
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local environmental regulations.
References
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Available at: [Link]
-
Name-Reaction.com. Buchwald-Hartwig amination. Available at: [Link]
-
YouTube. (2023). Buchwald-Hartwig amination. Available at: [Link]
- Lin, C. W., & Biscoe, M. R. (2017).
-
ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
- Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
- Kashani, S. K., et al. (2021).
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Available at: [Link]
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Application Notes and Protocols for the Exploration of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5-fluoro-2-(4-methylpiperidin-1-yl)aniline scaffold is a promising privileged structure in modern medicinal chemistry, particularly for the development of kinase inhibitors. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, properties crucial for optimizing drug candidates.[1][2][3][4] The 4-methylpiperidine moiety can improve solubility and provides a vector for exploring interactions within protein binding sites. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of derivatives based on this core structure, offering field-proven insights and detailed protocols to accelerate drug discovery programs.
Introduction: The Strategic Advantage of the 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline Scaffold
Aniline derivatives are a cornerstone in the design of ATP-competitive kinase inhibitors, with the aniline nitrogen often forming a critical hydrogen bond with the kinase hinge region.[5] The strategic fluorination of the aniline ring, as seen in the 5-fluoro-2-(4-methylpiperidin-1-yl)aniline scaffold, offers several advantages in drug design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.[2][6]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of the aniline nitrogen, influencing its ionization state at physiological pH. This can impact cell permeability and target engagement.[4]
-
Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and potency of the inhibitor.[1][3]
The 4-methylpiperidine group further enhances the drug-like properties of the scaffold by improving aqueous solubility and providing a handle for further chemical modification to optimize potency and selectivity. Derivatives of similar N-aryl piperidine structures have shown significant potential in targeting a range of kinases implicated in oncology and autoimmune diseases.[7]
Synthesis of the Core Scaffold and its Derivatives
The synthesis of 5-fluoro-2-(4-methylpiperidin-1-yl)aniline and its subsequent derivatization can be achieved through a robust and versatile synthetic strategy. A common approach involves a Buchwald-Hartwig amination followed by nitro group reduction and subsequent amide coupling.
Synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline (Core Scaffold)
A highly efficient method for the synthesis of the core scaffold is the palladium-catalyzed Buchwald-Hartwig amination.[8] This reaction is renowned for its broad substrate scope and functional group tolerance, making it ideal for medicinal chemistry applications.[9] The general two-step protocol is outlined below:
Protocol 1: Synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
Step A: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-bromo-4-fluoro-2-nitrobenzene (1.0 equiv), 4-methylpiperidine (1.2 equiv), palladium(II) acetate (Pd(OAc)₂) (0.02 equiv), and a suitable phosphine ligand such as XPhos (0.04 equiv).
-
Base and Solvent Addition: Add sodium tert-butoxide (NaOtBu) (1.4 equiv) and anhydrous toluene.
-
Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(5-fluoro-2-nitrophenyl)-4-methylpiperidine.
Step B: Nitro Group Reduction
-
Reaction Setup: Dissolve the product from Step A in ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the desired 5-fluoro-2-(4-methylpiperidin-1-yl)aniline, which can be used in the next step without further purification if of sufficient purity.
Diagram of Synthetic Workflow
Caption: Synthetic route to the core scaffold.
Synthesis of Acrylamide Derivatives
Acrylamide moieties are frequently incorporated into kinase inhibitors to act as Michael acceptors, forming a covalent bond with a cysteine residue in the ATP-binding site, leading to irreversible inhibition.[10]
Protocol 2: Synthesis of N-(5-fluoro-2-(4-methylpiperidin-1-yl)phenyl)acrylamide
-
Reaction Setup: Dissolve 5-fluoro-2-(4-methylpiperidin-1-yl)aniline (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) and cool to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv).
-
Acryloyl Chloride Addition: Slowly add acryloyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography or recrystallization to yield the desired N-(5-fluoro-2-(4-methylpiperidin-1-yl)phenyl)acrylamide.
Physicochemical and Structural Characterization
Thorough characterization of newly synthesized compounds is critical to confirm their identity, purity, and stability.[11] A combination of spectroscopic and chromatographic techniques should be employed.
Table 1: Key Characterization Techniques
| Technique | Information Provided |
| ¹H and ¹³C NMR | Confirms the chemical structure and connectivity of atoms. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Identifies key functional groups (e.g., N-H, C=O). |
| HPLC/UPLC | Assesses purity and quantifies the compound. |
| Differential Scanning Calorimetry (DSC) | Determines the melting point and thermal stability. |
Protocol 3: General Characterization Workflow
-
Initial Purity Assessment: Use TLC to get a preliminary indication of reaction completion and purity.
-
Structural Confirmation: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the purified compound.
-
Molecular Weight Verification: Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
Purity Quantification: Employ HPLC or UPLC with a suitable detector (e.g., UV-Vis) to determine the purity of the final compound, which should typically be >95% for biological assays.
-
Functional Group Analysis: Use IR spectroscopy to confirm the presence of expected functional groups.
-
Thermal Analysis (Optional): For solid compounds, DSC can provide information on melting point and thermal stability.
Diagram of Characterization Workflow
Caption: Workflow for compound characterization.
Biological Evaluation: Kinase Inhibition Assays
Derivatives of the 5-fluoro-2-(4-methylpiperidin-1-yl)aniline scaffold are promising candidates for kinase inhibitors. In vitro kinase assays are essential for determining the potency and selectivity of these compounds.
Potential Kinase Targets
Based on the structural features of the scaffold, several kinase families are of high interest for screening:
-
Bruton's Tyrosine Kinase (BTK): A key regulator of B-cell development and activation, BTK is a validated target for autoimmune diseases and B-cell malignancies.[12][13]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in various cancers, making it a prime target for oncology drug discovery.[10][14][15]
-
Mer Tyrosine Kinase (MERTK): A member of the TAM family of receptor tyrosine kinases, MERTK is implicated in cancer cell survival and immune evasion.[7]
In Vitro Kinase Inhibition Assay Protocol
A common method for assessing kinase inhibition is a luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay.
Protocol 4: ADP-Glo™ Kinase Inhibition Assay
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP in a suitable kinase buffer.
-
Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Diagram of Kinase Assay Workflow
Caption: Workflow for in vitro kinase inhibition assay.
Representative Biological Data
While specific data for derivatives of 5-fluoro-2-(4-methylpiperidin-1-yl)aniline is emerging, data from closely related analogs highlight the potential of this scaffold. For instance, a hybrid molecule incorporating a 1-(methylpiperidin-4-yl)aniline moiety demonstrated potent anticancer activity.[7]
Table 2: Representative IC₅₀ Values for Analogous Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrrolo[2,1-f][1][2]triazine-aniline hybrid | MERTK | 360 (in A549 cells) | [7] |
| Amino-fluoropiperidine derivative | BTK | 1 | |
| Amino-fluoropiperidine derivative | JAK3 | 0.2 | [16] |
| N,9-diphenyl-9H-purin-2-amine derivative | BTK | 0.4 | [12] |
| 2,4-diaryl pyrimidine derivative | EGFR (T790M/L858R) | 0.26 | [10] |
Note: The data presented are for structurally related compounds and serve to illustrate the potential of the core scaffold.
Conclusion and Future Directions
The 5-fluoro-2-(4-methylpiperidin-1-yl)aniline scaffold represents a highly attractive starting point for the development of novel therapeutics, particularly kinase inhibitors. The synthetic routes are well-established and amenable to the creation of diverse chemical libraries. The strategic placement of the fluorine atom and the 4-methylpiperidine group provides a solid foundation for optimizing pharmacokinetic and pharmacodynamic properties.
Future efforts should focus on:
-
Library Synthesis: Expanding the range of derivatives to explore the structure-activity relationship (SAR) in greater detail.
-
Broad Kinase Profiling: Screening derivatives against a wide panel of kinases to assess selectivity and identify potential off-target effects.
-
In Vivo Evaluation: Advancing potent and selective compounds into preclinical animal models to evaluate their efficacy and safety.
By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the potential of 5-fluoro-2-(4-methylpiperidin-1-yl)aniline derivatives in their drug discovery endeavors.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
- Meagher, K. L., & Breyer, R. M. (2003). The role of fluorine in medicinal chemistry. Current Topics in Medicinal Chemistry, 3(15), 1697-1706.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of Fluorine Chemistry, 127(8), 1013-1029.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Wang, A., Yin, J., He, D., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Molecules, 21(7), 939.
- Sharma, P. C., et al. (2025). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomolecular Structure and Dynamics, 1-32.
- Zhang, H., et al. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 5, 11627.
- Watterson, S. H., et al. (2021).
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). EGFR inhibitor. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved from [Link]
- Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-803.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Begum, J., et al. (2024). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 29(1), 234.
- Patel, K., et al. (2023).
-
BioWorld. (2019, July 23). Daewoong Pharmaceutical describes new BTK and/or JAK3 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values (µM) of compounds 1 and 5 in a panel[17] of 24.... Retrieved from [Link]
-
Kumar, A., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, e202301023.
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Topic: Leveraging the 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline Scaffold in the High-Throughput Discovery of PARP Inhibitors
An Application and Protocol Guide for High-Throughput Screening
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 5-fluoro-2-(4-methylpiperidin-1-yl)aniline chemical scaffold. We will explore its relevance as a foundational structure in the discovery of Poly(ADP-ribose) polymerase (PARP) inhibitors and detail a robust high-throughput screening (HTS) protocol for identifying novel drug candidates.
Introduction: The Central Role of PARP in Oncology and the Rise of Targeted Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular machinery for DNA damage repair.[1][2] They function as sentinels, detecting single-strand breaks (SSBs) in DNA and initiating their repair through the Base Excision Repair (BER) pathway.[1] In cancer cells with deficiencies in other DNA repair mechanisms, such as mutations in the BRCA1 or BRCA2 genes which impair the high-fidelity Homologous Recombination (HR) pathway, the cell becomes heavily reliant on PARP-mediated repair for survival.
This dependency creates a vulnerability known as "synthetic lethality." By inhibiting PARP in a BRCA-deficient cancer cell, SSBs accumulate, leading to the collapse of replication forks and the formation of toxic double-strand breaks.[1] Without a functional HR pathway to repair these severe breaks, the cell undergoes apoptosis. This targeted approach has led to the successful development of several FDA-approved PARP inhibitors, including Olaparib, Rucaparib, and Niraparib (Zejula), which have revolutionized the treatment of certain ovarian, breast, and prostate cancers.[2][3]
The chemical scaffold 5-fluoro-2-(4-methylpiperidin-1-yl)aniline represents a key building block for constructing potent PARP inhibitors, similar to those that led to the development of marketed drugs. Its structural features provide a valuable starting point for library synthesis aimed at discovering next-generation inhibitors.
Mechanism of Action: How PARP Inhibitors Exploit Cancer's Weaknesses
The primary mechanism for most clinically approved PARP inhibitors is competitive inhibition at the NAD+ binding site of the enzyme. However, a crucial aspect of their efficacy is "PARP trapping." After binding to the site of a DNA break, PARP enzymes must eventually detach to allow other repair factors to access the site. PARP inhibitors lock the PARP enzyme onto the DNA, creating a physical obstruction that is more cytotoxic than the unrepaired single-strand break alone.
This trapped PARP-DNA complex disrupts DNA replication and transcription, ultimately generating the double-strand breaks that are lethal to HR-deficient cells. The potency of different PARP inhibitors is often correlated with their ability to trap PARP on DNA, not just inhibit its enzymatic activity.
Application: High-Throughput Screening for Novel PARP1 Inhibitors
The discovery of new PARP inhibitors relies on robust and scalable HTS assays. The following protocol describes a competitive, fluorescence polarization (FP)-based assay. This format is widely used in drug discovery due to its homogeneous nature (no wash steps), sensitivity, and amenability to automation.[4]
Assay Principle: The assay measures the binding of a fluorescently labeled NAD+ analog (a tracer) to the PARP1 enzyme.
-
In the absence of an inhibitor: The large PARP1 enzyme binds the small fluorescent tracer. This binding significantly slows the tracer's rotation in solution, resulting in a high fluorescence polarization value.
-
In the presence of an inhibitor: A compound from the screening library (derived from scaffolds like 5-fluoro-2-(4-methylpiperidin-1-yl)aniline) competes with the tracer for the NAD+ binding site on PARP1. If the compound binds, it displaces the tracer. The unbound, small tracer tumbles rapidly, leading to a low fluorescence polarization value.
The magnitude of the decrease in polarization is directly proportional to the binding affinity of the test compound.
Detailed HTS Protocol: Fluorescence Polarization Assay for PARP1
This protocol is designed for execution on a 384-well microplate format, standard for HTS campaigns.[5]
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage Temp. | Purpose |
| Human Recombinant PARP1 (catalytic domain) | R&D Systems / BPS | Example: 8051-AP | -80°C | Enzyme target |
| PARP1 FP Tracer (Fluorescent NAD+ Analog) | BellBrook Labs | Example: EI033 | -20°C | Fluorescent probe for FP |
| Assay Buffer | In-house prep | N/A | 4°C | 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20 |
| Olaparib | Selleckchem | Example: S1060 | -20°C | Positive control inhibitor |
| DMSO (Anhydrous) | Sigma-Aldrich | D2650 | Room Temp | Compound solvent |
| 384-well Black, Low-Volume Microplates | Corning | 3820 | Room Temp | Assay plates |
Experimental Workflow
Step-by-Step Methodology
Causality Note: All reagent concentrations must be optimized in advance. The final PARP1 and tracer concentrations should be chosen to yield a robust signal window (typically >150 mP) and a tracer Kd (dissociation constant) that allows for sensitive detection of competitive inhibitors.
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo) or pin tool, dispense 50 nL of test compounds from the library (typically 10 mM in DMSO) into the wells of a 384-well assay plate.
-
For controls, dispense DMSO into columns 23 & 24 (negative/high signal control) and a saturating concentration of Olaparib (e.g., 10 µM final) into columns 1 & 2 (positive/low signal control).
-
-
Enzyme Addition:
-
Prepare a 2X working solution of PARP1 enzyme in cold Assay Buffer. The final concentration should be pre-determined (e.g., 2 nM).
-
Using a multi-channel pipette or automated dispenser, add 10 µL of the 2X PARP1 solution to all wells of the assay plate.
-
-
First Incubation:
-
Briefly centrifuge the plates (e.g., 1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature. This step allows the test compounds to interact with the enzyme before the tracer is introduced.
-
-
Tracer Addition:
-
Prepare a 2X working solution of the FP tracer in Assay Buffer. The final concentration should be pre-determined (e.g., 1 nM).
-
Add 10 µL of the 2X FP tracer solution to all wells. The final reaction volume is now 20 µL.
-
-
Second Incubation:
-
Centrifuge the plates again.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Plate Reading:
-
Read the plates on a suitable plate reader (e.g., PHERAstar, EnVision) equipped with filters for the specific FP tracer's excitation and emission wavelengths. Collect both parallel and perpendicular fluorescence intensity data.
-
Data Analysis and Quality Control
-
Calculate Polarization (mP): The instrument software will calculate the millipolarization (mP) value for each well using the formula: mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) Where G is the G-factor (instrument correction factor).
-
Calculate Percent Inhibition: For each test compound well, calculate the percent inhibition relative to the on-plate controls: % Inhibition = 100 * (1 - (mP_compound - mP_positive) / (mP_negative - mP_positive))
-
Determine Assay Quality (Z'-factor): The Z'-factor is a statistical measure of assay robustness. A Z' > 0.5 indicates an excellent assay suitable for HTS. Z' = 1 - (3*(SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
Hit Identification: A "hit" is a compound that shows activity above a certain threshold. A common threshold is a percent inhibition greater than 3 standard deviations above the mean of the sample field, or simply >50% inhibition. All hits should be re-tested and confirmed through dose-response curves to determine their IC50 values.
Conclusion and Future Directions
The 5-fluoro-2-(4-methylpiperidin-1-yl)aniline scaffold serves as an excellent starting point for generating compound libraries for PARP inhibitor discovery. The fluorescence polarization HTS protocol described here provides a robust, efficient, and scalable method for screening these libraries to identify potent lead compounds. Hits identified from this primary screen can then be advanced to secondary assays, such as cell-based assays measuring DNA damage (e.g., γH2AX staining) or synthetic lethality in BRCA-deficient cell lines, to validate their mechanism of action and therapeutic potential. Further exploration into allosteric inhibitors may also yield novel therapeutics with different resistance profiles.[6]
References
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GSK. (2022). Niraparib promoted long-term progression-free survival benefit in Phase 3 advanced ovarian cancer study. Drug Discovery and Development. [Link]
-
Scott, L. J. (2017). Niraparib: First Global Approval. Drugs, 77(9), 1029–1034. [Link]
-
Scott, L. J. (2017). Niraparib: First Global Approval. ResearchGate. [Link]
-
AdisInsight. (2025). Niraparib - Janssen/Merck/GSK. AdisInsight. [Link]
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Wikipedia. (n.d.). Niraparib. Wikipedia. [Link]
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Reddy, V. G., et al. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Medicinal Chemistry Research. [Link]
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PubChem. (n.d.). 3-Fluoro-5-(4-pyridin-2-ylpiperazin-1-yl)aniline. [Link]
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PubChem. (n.d.). 3-Fluoro-5-(4-propan-2-ylpiperidin-1-yl)aniline. [Link]
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NIH National Center for Biotechnology Information. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. PMC. [Link]
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National Center for Advancing Translational Sciences. (2025). A High-Throughput Screening Pipeline to Identify Methyltransferase and Exonuclease Inhibitors of SARS-CoV-2 NSP14. PubMed. [Link]
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BioPharma Dive. (2018). Lynparza hits a 'home run,' putting pressure on other PARP inhibitors. [Link]
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Pharmacy Times. (2021). Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. [Link]
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Lynch, C., et al. (2024). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Annual Review of Pharmacology and Toxicology. [Link]
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Kalesh, K. A., et al. (2012). Novel inhibitors for PRMT1 discovered by high-throughput screening using activity-based fluorescence polarization. ACS Chemical Biology. [Link]
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- 6. Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of Fluorinated Anilines in Modern Drug Discovery
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. Within the medicinal chemist's toolkit, specific structural motifs have emerged as "privileged," conferring advantageous properties for kinase inhibition. The 2,4-dianilinopyrimidine scaffold, for instance, is central to many potent inhibitors. This application note delves into the utility of a highly specialized building block, 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline , in the synthesis of advanced kinase inhibitors, with a primary focus on its role in the creation of the potent Anaplastic Lymphoma Kinase (ALK) inhibitor, Brigatinib.[2]
We will explore the rationale behind the inclusion of the fluoro and methylpiperidine moieties, detailing how these features contribute to the final drug's potency, selectivity, and pharmacokinetic profile. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview, detailed synthetic protocols, and a mechanistic understanding of this key intermediate's application.
The Molecular Advantage: Deconstructing 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
The efficacy of a kinase inhibitor is intricately linked to its molecular structure. The choice of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline as a starting material is a deliberate strategy to imbue the final compound with several desirable characteristics.
The Role of the Fluorine Atom: The incorporation of fluorine into pharmaceuticals is a well-established strategy to enhance drug-like properties.[3] In the context of kinase inhibitors, the fluorine atom at the 5-position of the aniline ring serves multiple functions:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom on the aromatic ring can block potential sites of metabolism, thereby increasing the drug's half-life and oral bioavailability.[3]
-
Modulation of Basicity: The high electronegativity of fluorine withdraws electron density from the aniline nitrogen, reducing its pKa. This fine-tuning of basicity can be critical for optimizing interactions within the ATP-binding pocket of the target kinase and can also influence the compound's solubility and cell permeability.
-
Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the kinase active site, potentially increasing binding affinity and selectivity.[1]
The Contribution of the 2-(4-methylpiperidin-1-yl) Group: The bulky and basic piperidine group ortho to the amino group also plays a crucial role:
-
Solubility and Pharmacokinetics: The piperidine moiety, particularly with the N-methyl group, often enhances the aqueous solubility of the molecule, which is a critical factor for oral drug administration. It can also influence the absorption, distribution, metabolism, and excretion (ADME) properties of the final inhibitor.[4]
-
Conformational Control: The steric bulk of the piperidine group can lock the aniline ring into a specific conformation that is favorable for binding to the kinase's active site. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.
-
Vector for Further Interactions: The piperidine ring and its substituent can extend into solvent-exposed regions of the kinase, providing opportunities for additional interactions that can enhance potency and selectivity.
Application in the Synthesis of Brigatinib: A Case Study
Brigatinib (ALUNBRIG®) is a potent, next-generation tyrosine kinase inhibitor (TKI) that targets ALK, ROS1, and certain EGFR mutations.[5][6] It is indicated for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[5] The synthesis of Brigatinib prominently features 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline as a key building block, which ultimately forms a crucial part of the final drug structure that interacts with the kinase.
The core of Brigatinib is a 2,4-diaminopyrimidine scaffold. The synthesis involves coupling the 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline with a substituted pyrimidine, typically via a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.
Below is a diagram illustrating the general workflow for the synthesis of a diaminopyrimidine-based kinase inhibitor using this key aniline intermediate.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocol: Buchwald-Hartwig Amination
This section provides a representative protocol for the palladium-catalyzed Buchwald-Hartwig amination, a key C-N bond-forming reaction used to couple 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline with a suitable chloropyrimidine core. This reaction is central to the synthesis of Brigatinib and related kinase inhibitors.[7]
Reaction Principle: The Buchwald-Hartwig amination is a powerful cross-coupling reaction that utilizes a palladium catalyst and a phosphine ligand to form a bond between an aryl halide (or triflate) and an amine. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Materials and Reagents:
-
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline (1.0 equiv)
-
2,5-Dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine (Intermediate 1, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2,5-Dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine (Intermediate 1), 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, Cesium carbonate, Palladium(II) acetate, and Xantphos.
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the reaction vessel via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to afford the final product, 5-chloro-N²-(5-fluoro-2-(4-methylpiperidin-1-yl)phenyl)-N⁴-(2-(dimethylphosphoryl)phenyl)pyrimidine-2,4-diamine (Brigatinib).
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Biological Activity
The successful application of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is ultimately validated by the biological activity of the final kinase inhibitor. Brigatinib has demonstrated potent inhibitory activity against ALK and various clinically relevant mutant forms that confer resistance to other ALK inhibitors.[6]
| Target Kinase/Cell Line | IC₅₀ / GI₅₀ (nM) | Notes | Reference |
| ALK (in vitro kinase assay) | 0.6 | Potent inhibition of the primary target kinase. | [2] |
| ALK C1156Y (mutant) | 0.6 | Maintains potency against a common resistance mutation. | [2] |
| ALK R1275Q (mutant) | 6.6 | Demonstrates activity against another resistance mutation. | [2] |
| H2228 (NSCLC Cell Line) | 4.5 | Potent inhibition of ALK phosphorylation in a cancer cell line. | [8] |
| Karpas-299 (ALCL Cell Line) | 4-31 | Growth inhibition in an ALK-positive lymphoma cell line. | [2] |
| EGFR del19/T790M/C797S | Varies | Analogues of Brigatinib show potent inhibition of triple-mutant EGFR. | [9] |
IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity. GI₅₀ represents the concentration for 50% growth inhibition in cellular assays.
Conclusion
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a sophisticated and highly valuable building block in the synthesis of targeted kinase inhibitors. Its carefully designed structure, featuring both a fluorine atom and a methylpiperidine moiety, confers significant advantages in terms of metabolic stability, target binding, and overall pharmacokinetic properties. The successful development of Brigatinib stands as a prime example of the power of rational drug design, where the strategic selection of key intermediates like the one discussed herein leads to life-saving therapeutics. The protocols and insights provided in this application note are intended to empower researchers to leverage this and similar building blocks in the ongoing quest for novel and more effective kinase inhibitors.
References
-
Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675-90. Available from: [Link]
-
MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Available from: [Link]
- Google Patents. (2004). Kinase inhibitors and associated pharmaceutical compositions and methods of use.
- Google Patents. (n.d.). Pyrrolo-triazine aniline compounds useful as kinase inhibitors.
-
Gangjee, A., et al. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 21(7), 1857-64. Available from: [Link]
-
Li, Y., et al. (2022). Design, synthesis and evaluation of the Brigatinib analogues as potent inhibitors against tertiary EGFR mutants (EGFRdel19/T790M/C797S and EGFRL858R/T790M/C797S). European Journal of Medicinal Chemistry, 240, 114565. Available from: [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Available from: [Link]
-
Sharma, N., et al. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. Biomedicine & Pharmacotherapy, 103, 734-743. Available from: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available from: [Link]
- Google Patents. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
PubMed Central. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Available from: [Link]
- Google Patents. (n.d.). Heterocyclic kinase inhibitors and their use.
-
Takeda. (2021). ALUNBRIG® (brigatinib) Prescribing Information. Available from: [Link]
-
ResearchGate. (2011). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available from: [Link]
-
PubMed. (2025). The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance. Available from: [Link]
-
Högnäsbacka, A. A., et al. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 66(17), 12130-12140. Available from: [Link]
-
National Institutes of Health. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]
-
Sabari, J. K., et al. (2017). The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers. OncoTargets and Therapy, 10, 2171-2180. Available from: [Link]
-
PubMed. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Available from: [Link]
-
Lankheet, N. A., et al. (2012). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 51(12), 773-793. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). brigatinib. Available from: [Link]
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- 3. Kinase inhibitor salts and compositions thereof - Patent US-11160805-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Scale-up synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
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Application Notes & Protocols: The Strategic Use of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline in Fragment-Based Drug Design
Audience: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.
Abstract: Fragment-Based Drug Design (FBDD) has cemented its role as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] This methodology relies on screening libraries of low molecular weight compounds, or "fragments," to identify weak but highly efficient binders that serve as starting points for optimization into potent drug candidates.[3][4] This document provides an in-depth guide to the strategic application of a specific fragment, 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, within an FBDD workflow. We will dissect the molecular attributes that make this fragment a valuable tool, provide detailed protocols for its screening and validation, and outline pathways for its evolution into a high-affinity lead.
The Rationale: Deconstructing the Fragment
The success of an FBDD campaign begins with the quality of the fragment library.[2] An ideal fragment is small, soluble, and possesses structural features that allow for efficient binding and subsequent chemical elaboration. 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is an exemplary fragment that embodies several key attributes for drug design.
-
The Aniline Core: The aniline scaffold is a well-established precursor in pharmaceuticals, forming the backbone of numerous essential medicines.[5][6] Its simple aromatic structure provides a rigid core for presenting other functional groups and its amino group serves as a convenient chemical handle for synthetic elaboration.[7]
-
The Strategic Fluorine Atom: The inclusion of fluorine in drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[8] The highly electronegative fluorine atom on the aniline ring can significantly alter the molecule's properties:
-
Modulated pKa: It can lower the basicity of the nearby aniline amine, which can improve bioavailability by enhancing membrane permeation.[8]
-
Enhanced Binding Affinity: Fluorine can participate in favorable protein-ligand interactions, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.[9][10]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, allowing fluorine to be used to block sites of metabolic degradation, which can extend a drug's half-life.[11][12]
-
-
The 4-Methylpiperidine Moiety: This saturated heterocyclic group provides several advantages:
-
Solubility: It imparts a degree of three-dimensionality and can improve the aqueous solubility of the fragment, which is crucial for screening assays.
-
Exit Vector: The piperidine ring provides a clear, non-planar vector for "fragment growing"—a key optimization strategy where chemists build upon the initial hit to engage with nearby pockets on the protein target.[13][14]
-
Reduced Lipophilicity: Compared to more greasy substituents, it helps maintain a favorable lipophilicity profile, adhering to the "Rule of Three" often applied to fragments.[1]
-
The FBDD Workflow: From Screening to Structure
Identifying a fragment that binds to a protein of interest is a multi-step process requiring sensitive biophysical techniques capable of detecting weak interactions.[4][15] The following section details a robust workflow for screening, validating, and structurally characterizing the binding of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline to a hypothetical protein target.
Caption: A generalized workflow for a Fragment-Based Drug Design (FBDD) campaign.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
Causality: SPR is an ideal primary screening technique because it is label-free, highly sensitive to weak binding events, and provides real-time kinetic data.[16][17] It allows for the rapid screening of hundreds of fragments to identify potential binders for further investigation.[18]
Methodology:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the target protein (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.0-5.5) over the activated surface until the desired immobilization level (e.g., 8,000-12,000 Response Units) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Fragment Preparation:
-
Prepare a 100 mM stock solution of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline in 100% DMSO.
-
Create a dilution series for screening. For a primary screen, a single high concentration (e.g., 200 µM) is often used. Ensure the final DMSO concentration in the running buffer is matched across all samples and the buffer itself (typically ≤1%).[17]
-
-
Screening Execution:
-
Use a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Inject the fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase.
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
A binding "hit" is identified by a significant increase in Response Units (RU) during the association phase compared to buffer-only injections.
-
For confirmed hits, perform a dose-response experiment with multiple concentrations to determine the equilibrium dissociation constant (KD).
-
Hypothetical Data Presentation:
| Fragment ID | Structure | Max Response (RU) @ 200 µM | Estimated KD (µM) |
| F01 | (Other aniline) | 5 | > 1000 |
| F02 | 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline | 45 | 150 |
| F03 | (Other piperidine) | 8 | > 1000 |
| F04 | (Non-binder) | 2 | N/A |
Protocol 2: Hit Validation by NMR Spectroscopy
Causality: NMR is a powerful orthogonal method to validate hits from primary screens.[19] Ligand-observed experiments like Saturation Transfer Difference (STD) are particularly useful as they robustly detect weak binding, are less prone to artifacts from compound aggregation, and can be performed with unlabeled protein.[20][21]
Methodology:
-
Sample Preparation:
-
Prepare a sample containing the target protein (10-20 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).
-
Prepare a stock of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline in deuterated DMSO (DMSO-d6).
-
Add the fragment to the protein sample to a final concentration of 100-500 µM (maintaining a ligand-to-protein ratio of ~20-50:1).
-
-
NMR Experiment (STD):
-
Acquire a standard 1D proton NMR spectrum to identify the fragment's resonance signals.
-
Set up the STD experiment. This involves two spectra: an "on-resonance" spectrum where a broad protein resonance is selectively saturated, and an "off-resonance" spectrum where saturation is applied at a frequency far from any protein or ligand signals.
-
Use a saturation time of ~2 seconds and a series of Gaussian pulses to achieve selective saturation.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Only protons of a ligand that are in close proximity to the saturated protein will show signals in the STD spectrum. The presence of these signals confirms binding.
-
The STD amplification factor can be calculated for each proton to create a binding epitope map, revealing which parts of the fragment are most critical for the interaction.
-
Protocol 3: Structural Characterization by X-Ray Crystallography
Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit validation phase.[4] It provides a definitive, three-dimensional view of the binding mode, which is essential for guiding subsequent structure-based drug design efforts.[22]
Caption: Hypothetical binding mode of the fragment within a protein active site.
Methodology:
-
Crystal Preparation:
-
Grow high-quality crystals of the target protein that diffract to a high resolution (<2.5 Å). This is a prerequisite for successful fragment screening by crystallography.[15]
-
-
Fragment Soaking:
-
Prepare a soaking solution containing 10-50 mM of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline dissolved in a cryo-protectant solution that is compatible with the crystals. The solution will likely contain a high percentage of DMSO.
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.[23]
-
-
Data Collection and Processing:
-
Remove the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using standard software (e.g., XDS or DIALS).
-
-
Structure Solution and Refinement:
-
Solve the structure by molecular replacement using the apo-protein structure as a model.
-
Generate electron density maps. Since fragment binding is often weak and may result in low occupancy, specialized tools like PanDDA may be required to reliably identify the faint electron density corresponding to the bound fragment.[15]
-
Build the fragment into the identified density and perform iterative rounds of refinement until the model converges with good statistics (R-work, R-free).
-
From Hit to Lead: Strategies for Fragment Evolution
With a validated hit and a high-resolution crystal structure, the next phase is to evolve the low-affinity fragment into a high-affinity lead compound. The structure of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline provides clear opportunities for two primary optimization strategies: fragment growing and fragment linking.[13][24]
Caption: The core strategies of fragment growing and linking for hit-to-lead optimization.
-
Fragment Growing: This is the most direct approach.[14] The crystal structure reveals unoccupied space adjacent to the bound fragment. Synthetic chemistry is then used to add functional groups to the fragment core to engage these empty pockets, forming new, beneficial interactions and increasing potency.
-
Vector on our Fragment: The aniline nitrogen is an excellent vector. Acylation or alkylation can be used to extend the molecule into an adjacent pocket identified in the crystal structure.
-
-
Fragment Linking: This strategy is employed when crystallographic screening identifies a second, distinct fragment binding in a pocket adjacent to the first.[25] A chemical linker is designed to connect the two fragments into a single, larger molecule, often resulting in a dramatic increase in affinity due to the additive binding energy and favorable entropic effects.[13][24]
-
Hypothetical Scenario: If a second fragment (e.g., a carboxylate-containing molecule) is found binding near the 4-position of the aniline ring of our primary hit, a linker could be designed to synthetically connect the two, creating a potent dual-binding inhibitor.
-
Conclusion
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline represents a highly valuable starting point for fragment-based drug design campaigns. Its constituent parts—the versatile aniline core, the strategically placed fluorine atom, and the solubility-enhancing piperidine group—provide a potent combination of desirable features for a fragment library member. By employing a systematic workflow of sensitive biophysical screening, orthogonal validation, and high-resolution structural biology, researchers can effectively leverage this fragment to uncover novel binding modes and initiate a data-driven process of optimization toward the development of new therapeutic agents.
References
- Priya A, Mahesh Kumar N, Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
- STAR Protocols. (2024). Protocol to perform fragment screening using NMR spectroscopy. PubMed.
- LE STUDIUM. Fluorine as a key element in modern drug discovery and development. lestudium-ias.com.
- ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action.
- International Journal of Pharmaceutical Sciences. (2024). Fragment Based Drug Design: A Review. ijpsr.com.
- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. inhancetechnologies.com.
- Aniline in Pharmaceuticals: A Precursor for Essential Medicines. aniline.com.
- Taylor & Francis Online. (2017). The role of fluorine in medicinal chemistry. tandfonline.com.
- Frontiers. (2020).
- University of Pittsburgh. Methods for fragments screening using surface plasmon resonance. d-scholarship.pitt.edu.
- ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. pubs.acs.org.
- Wiley Online Library. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. onlinelibrary.wiley.com.
- PubMed. (2022).
- Scientific Reports. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors.
- PubMed. (2012). Introduction to fragment-based drug discovery. pubmed.ncbi.nlm.nih.gov.
- Bloom Tech. (2025). Can Aniline Be Used In Drug Development?. bloomtechz.com.
- Utrecht University. (2022). Approaches to Fragment-Based Drug Design. studenttheses.uu.nl.
- Wikipedia. Aniline. en.wikipedia.org.
- Slideshare.
- ResearchGate. (2024). Protocol to perform fragment screening using NMR spectroscopy.
- Vrije Universiteit Amsterdam. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. research.vu.nl.
- PubMed. (2009).
- PubMed. (2011). Practical aspects of NMR-based fragment screening. pubmed.ncbi.nlm.nih.gov.
- Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development. lifechemicals.com.
- National Institutes of Health. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. ncbi.nlm.nih.gov.
- ResearchGate. Strategies for fragment optimization, which includes growing, linking,...
- Bruker. Fragment screening by ligand observed nmr. bruker.com.
- Scribd.
- Springer Link. (2016). NMR Screening in Fragment-Based Drug Design: A Practical Guide. link.springer.com.
- ACS Publications. (2010). Fragment Screening by Surface Plasmon Resonance. pubs.acs.org.
- Sygnature Discovery. (2020). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- CrystalsFirst.
- YouTube. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. youtube.com.
- IAEA. (2018). Crystallographic fragment-screening: workflow and procedures. inis.iaea.org.
- protocols.io. (2025). XChem crystallographic fragment screening. protocols.io.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Introduction to fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. inhancetechnologies.com [inhancetechnologies.com]
- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 14. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 16. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Multiplexed experimental strategies for fragment library screening using SPR biosensors | bioRxiv [biorxiv.org]
- 19. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 21. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 22. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 23. XChem crystallographic fragment screening [protocols.io]
- 24. lifechemicals.com [lifechemicals.com]
- 25. Development of potent inhibitors by fragment-linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
Welcome to the technical support center for the purification of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies. The methodologies and recommendations provided herein are grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Introduction
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a substituted aniline derivative with increasing importance as a building block in medicinal chemistry. Its purification can be challenging due to the presence of two basic nitrogen atoms—the aniline amine and the tertiary amine of the piperidine ring. These basic centers can lead to complications such as peak tailing in chromatography and difficulties in crystallization. This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions and a comprehensive troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline?
A1: The two most effective methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities. Column chromatography is generally used for separating the target compound from impurities with different polarities, while recrystallization is ideal for removing small amounts of impurities from a larger batch of crude product.
Q2: What are the likely impurities I might encounter?
A2: The impurities in your crude product will largely depend on the synthetic route used. A common method for synthesizing N-arylanilines is the Buchwald-Hartwig amination.[1][2] In this case, potential impurities could include:
-
Unreacted starting materials: e.g., 1,4-difluoro-2-nitrobenzene or 2-bromo-5-fluoroaniline and 4-methylpiperidine.
-
Catalyst residues: Palladium and phosphine ligand-related byproducts.
-
Byproducts from side reactions: Such as hydrodehalogenation of the starting aryl halide.
-
Partially reacted intermediates: For instance, if the synthesis involves the reduction of a nitro group, the corresponding nitro-aniline may be present as an impurity.[3]
Q3: How can I assess the purity of my 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline?
A3: A combination of analytical techniques is recommended for a thorough purity assessment.
-
Thin Layer Chromatography (TLC): An excellent initial technique to quickly assess the complexity of the crude mixture and to monitor the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or acetic acid) is a good starting point.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and for detecting any residual proton-containing impurities. Commercial suppliers often provide reference spectra.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.[6][7]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.
Issue 1: Column Chromatography - Severe Peak Tailing and/or Low Recovery
Cause: The basic nature of the aniline and piperidine nitrogens in your compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can result in broad, tailing peaks and, in some cases, irreversible adsorption of your product to the column, leading to low recovery.
Solution:
-
Use a Basic Modifier in the Mobile Phase: Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase. A concentration of 0.1-1% (v/v) is typically sufficient to neutralize the acidic sites on the silica gel, leading to sharper peaks and improved recovery.[8]
-
Consider an Alternative Stationary Phase: If peak shape is still not optimal, consider using an amine-functionalized silica gel. This specialized stationary phase has a less acidic surface and is designed for the purification of basic compounds.[8] Another alternative is to use neutral alumina as the stationary phase.
Workflow for Optimizing Column Chromatography
Sources
- 1. CN102173995B - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]
- 2. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 3. US3900519A - Process for preparing para-fluoroanilines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1349719-07-8|5-Fluoro-2-(4-methylpiperidin-1-yl)aniline hydrochloride|BLDpharm [bldpharm.com]
- 6. 869943-97-5|5-Fluoro-2-(4-methylpiperidin-1-yl)aniline|BLD Pharm [bldpharm.com]
- 7. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Fluoro-5-(4-propan-2-ylpiperidin-1-yl)aniline | C14H21FN2 | CID 103505062 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
Welcome to the technical support center for the synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we will address common challenges, with a particular focus on the formation of side products, and provide troubleshooting strategies to optimize your synthetic protocols.
Introduction to the Synthesis
The synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a critical step in the production of several active pharmaceutical ingredients (APIs), most notably Niraparib, a PARP inhibitor used in cancer therapy. The most common and industrially scalable synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of an activated fluorinated benzene derivative with 4-methylpiperidine, followed by the reduction of a nitro group.
A widely used starting material for this synthesis is 2,4-difluoronitrobenzene. The nitro group strongly activates the aromatic ring, making it susceptible to nucleophilic attack. The fluorine atom at the 2-position (ortho to the nitro group) is the most activated and is preferentially displaced by 4-methylpiperidine. The subsequent reduction of the nitro group yields the desired product.
While this reaction is generally robust, the formation of side products can lead to reduced yields and complex purification challenges. This guide will help you identify, understand, and mitigate these impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline?
A1: The most prevalent method is a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): 2,4-Difluoronitrobenzene is reacted with 4-methylpiperidine. The fluorine atom ortho to the nitro group is selectively replaced.
-
Reduction: The resulting nitro-intermediate, 4-Fluoro-2-(4-methylpiperidin-1-yl)-1-nitrobenzene, is then reduced to the target aniline. Common reduction methods include catalytic hydrogenation (e.g., with Pd/C) or using reducing agents like iron in acidic media.
Q2: What are the most common side products I should be aware of?
A2: The primary side products of concern are:
-
Disubstitution Product: 2,4-bis(4-methylpiperidin-1-yl)-1-nitrobenzene.
-
Isomeric Impurity: 2-Fluoro-4-(4-methylpiperidin-1-yl)-1-nitrobenzene.
-
Hydrolysis Impurity: 4-Fluoro-2-hydroxy-1-nitrobenzene.
-
Solvent-Derived Impurity: 4-Fluoro-2-(dimethylamino)-1-nitrobenzene (when using DMF as a solvent).
Q3: How can I detect these impurities?
A3: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for quantifying the purity of the product and detecting these side products.[1][2] Mass spectrometry (GC-MS or LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying the structure of unknown impurities.
Troubleshooting Guide: Side Product Formation
Issue 1: Formation of the Disubstitution Product
Identification: The disubstitution product, 2,4-bis(4-methylpiperidin-1-yl)-1-nitrobenzene, will have a significantly higher molecular weight than the desired product. It can be readily identified by LC-MS.
Causality: This side product arises from the further reaction of the desired monosubstituted intermediate with another equivalent of 4-methylpiperidine, displacing the second fluorine atom at the 4-position. This is more likely to occur under forcing conditions.
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a strict 1:1 molar ratio of 2,4-difluoronitrobenzene to 4-methylpiperidine. A slight excess of the difluoronitrobenzene can also be employed. | Limiting the amount of the nucleophile (4-methylpiperidine) minimizes the chance of a second substitution event. |
| Temperature | Maintain the reaction temperature as low as reasonably possible while ensuring a practical reaction rate. | Higher temperatures provide the activation energy needed to overcome the higher barrier for the second substitution. |
| Reaction Time | Monitor the reaction closely by HPLC and stop it once the starting material is consumed to an acceptable level. | Prolonged reaction times, especially after the primary reaction is complete, can favor the formation of the disubstitution product. |
Issue 2: Presence of the Isomeric Impurity
Identification: The isomeric impurity, 2-Fluoro-4-(4-methylpiperidin-1-yl)-1-nitrobenzene, has the same molecular weight as the desired intermediate. Its presence is often confirmed by NMR spectroscopy or by using a validated HPLC method capable of separating the two isomers.
Causality: While the fluorine atom at the 2-position is more activated, substitution at the 4-position can still occur. The regioselectivity of the reaction is influenced by both electronic and steric factors.
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, which is often the desired ortho-substituted isomer. | At higher temperatures, the reaction may be less selective, leading to a higher proportion of the para-substituted isomer. |
| Solvent | The choice of solvent can influence the regioselectivity. Aprotic polar solvents like DMSO or DMF are commonly used. | The solvent can affect the solvation of the intermediate Meisenheimer complex, thereby influencing the reaction pathway.[3] |
Issue 3: Formation of the Hydrolysis Impurity
Identification: The hydrolysis product, 4-Fluoro-2-hydroxy-1-nitrobenzene, can be detected by LC-MS. It will have a lower molecular weight than the desired product.
Causality: This impurity is formed when water, present as a contaminant in the reagents or solvent, acts as a nucleophile and displaces a fluorine atom from the starting material.
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Reagent and Solvent Purity | Use anhydrous solvents and ensure that the 4-methylpiperidine is dry. | Minimizing the presence of water will directly reduce the rate of the competing hydrolysis reaction. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This prevents the introduction of atmospheric moisture into the reaction mixture. |
Issue 4: Solvent-Derived Impurities
Identification: If using DMF as a solvent, the formation of 4-Fluoro-2-(dimethylamino)-1-nitrobenzene can occur. This can be detected by LC-MS.
Causality: At elevated temperatures, DMF can decompose to form dimethylamine. Dimethylamine is a nucleophile and can compete with 4-methylpiperidine in the SNAr reaction.[3]
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Solvent Choice | Consider alternative aprotic polar solvents such as DMSO or N-Methyl-2-pyrrolidone (NMP) if this side reaction is problematic. | These solvents are generally more stable at higher temperatures and do not generate nucleophilic byproducts. |
| Temperature Control | If DMF must be used, keep the reaction temperature as low as possible. | The rate of DMF decomposition is highly temperature-dependent. |
Visualizing the Reaction Pathways
The following diagrams illustrate the main reaction and the formation of key side products.
Caption: Main synthetic route to the target compound.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Aniline-Piperidine Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions to synthesize N-aryl piperidines. The formation of a C-N bond between an aniline and a piperidine moiety, a key step in the synthesis of many pharmacologically active compounds, is most commonly achieved via the Buchwald-Hartwig amination.[1]
While powerful, this reaction is notoriously sensitive to a variety of parameters. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address specific issues you may encounter during your experiments. Our approach is grounded in mechanistic principles to help you not only solve immediate problems but also build a deeper understanding for future optimizations.
Part 1: Foundational Concepts & Initial Setup
A successful coupling reaction begins with a rational choice of starting conditions. Understanding the fundamental mechanism and the roles of each component is critical for effective troubleshooting.
Q: What is the general catalytic cycle for the Buchwald-Hartwig amination of anilines and piperidines?
A: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates the amine (piperidine). A base facilitates the deprotonation of the coordinated amine, leading to a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Q: How should I select my initial reaction conditions?
A: The interplay between the catalyst, ligand, base, and solvent is crucial. A suboptimal choice in one area can lead to complete reaction failure. For a typical aniline-piperidine coupling, a good starting point involves a palladium precatalyst, a biarylphosphine ligand, a strong base, and an aprotic solvent.
Table 1: Recommended Starting Conditions for Aniline-Piperidine Coupling
| Component | Recommended Starting Point | Rationale & Considerations |
|---|---|---|
| Pd Source | G2 or G3 Palladacycle Precatalyst (1-2 mol%) | Precatalysts offer superior reliability by avoiding inefficient in situ reduction of Pd(II) sources like Pd(OAc)₂.[2] They rapidly form the active LPd(0) catalyst upon exposure to a base. |
| Ligand | XPhos or RuPhos (1.1-1.2 eq. to Pd) | These bulky, electron-rich biaryl phosphine ligands accelerate the key steps of oxidative addition and reductive elimination, and are effective for a wide range of substrates.[3] |
| Base | Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq.) | NaOtBu is a strong, non-nucleophilic base that is highly effective for many couplings, especially those involving less acidic aliphatic amines like piperidine.[2][4] |
| Solvent | Toluene or Dioxane (0.1 - 0.5 M) | These are common, non-polar aprotic solvents. Toluene is often preferred. Ensure the solvent is anhydrous and degassed, as oxygen can deactivate the catalyst.[2][3] |
| Temperature | 80-110 °C | Most Buchwald-Hartwig aminations require heating to achieve a reasonable reaction rate.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst and many phosphine ligands are sensitive to oxidation.[5] |
Part 2: Troubleshooting Common Issues
This section addresses the most frequent problems encountered during aniline-piperidine couplings. The guide is structured to help you diagnose the issue and implement a logical solution.
Caption: A general workflow for troubleshooting coupling reactions.
Category 1: Low or No Conversion
Q1: My reaction shows no product and only starting material is recovered. What are the first things to check?
A: This scenario often points to a fundamental problem with the reaction setup or reagents rather than a subtle optimization issue.
-
Inert Atmosphere: The active Pd(0) catalyst is readily oxidized and deactivated by oxygen. Ensure your solvent was properly degassed and that the reaction was assembled and run under a robust inert atmosphere (Argon or high-purity Nitrogen).
-
Reagent Quality:
-
Aniline/Piperidine: Aniline can oxidize on storage, turning dark reddish-brown.[6] Piperidine can also form colored oxidation products.[7] While minor discoloration may be tolerated, significantly aged reagents should be purified, typically by vacuum distillation.[7][8] (See Protocol 2).
-
Base: Sodium tert-butoxide is highly hygroscopic. Using old or improperly stored base that has hydrolyzed to NaOH/t-BuOH will render it ineffective. Use a fresh bottle or a freshly opened container from a glovebox.
-
Solvent: Ensure you are using anhydrous solvent. Water can interfere with the catalyst and base.
-
-
Catalyst Activation: If you are not using a precatalyst (e.g., using Pd(OAc)₂ or Pd₂(dba)₃), the in situ reduction to Pd(0) may be failing. Switching to a commercially available palladacycle precatalyst (e.g., XPhos Pd G3) is a highly recommended and more reliable approach.[2]
Q2: My reaction is very slow or stalls before completion. How can I improve the reaction rate?
A: A sluggish reaction indicates that one of the steps in the catalytic cycle is slow.
-
Temperature & Concentration: The simplest solution is often to increase the reaction temperature (e.g., from 80 °C to 110 °C) or concentration (e.g., from 0.1 M to 0.5 M), provided your substrates are stable under these conditions.[4]
-
Base Solubility & Activity: Poor solubility of the inorganic base is a common but often overlooked cause of slow reactions.[9]
-
Ligand Choice: The ligand dictates the reactivity of the palladium center. If your current ligand is not performing well, screen another. For example, if XPhos is slow, trying a different generation ligand like BrettPhos might be beneficial, as ligand choice can be highly substrate-dependent.[5][10]
Q3: I am using an aryl chloride as my electrophile and getting very low conversion. What should I change?
A: Aryl chlorides are notoriously less reactive than aryl bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[11]
-
Specialized Ligands: Standard ligands may not be effective. Use ligands specifically designed for aryl chloride activation. These are typically very electron-rich and sterically bulky, such as t-BuXPhos or t-BuBrettPhos.[3]
-
Stronger Conditions: Higher temperatures (≥110 °C) are often required.
-
Change the Base: A very strong base like LHMDS or KHMDS may be necessary to facilitate the catalytic cycle with these challenging electrophiles.[12]
-
Switch Halide: If synthetically feasible, converting the aryl chloride to an aryl bromide or triflate will make the coupling significantly easier.[2]
Category 2: Side Product Formation
Q4: I am observing significant hydrodehalogenation (replacement of the halide with hydrogen). How can I suppress this?
A: Hydrodehalogenation is a common side reaction that competes with the desired amination. It can occur via several pathways, including a β-hydride elimination from the palladium-amido intermediate.
-
Choice of Base: This side reaction is often exacerbated by strong bases. If you are using NaOtBu, consider switching to a weaker carbonate or phosphate base (e.g., Cs₂CO₃, K₃PO₄), although this may require a more active catalyst system or higher temperatures to maintain a good rate for the desired reaction.[2]
-
Ligand Structure: Use a bulkier ligand. Increased steric hindrance around the palladium center can disfavor the transition state leading to β-hydride elimination relative to the desired reductive elimination.
Q5: My substrate has base-sensitive functional groups (e.g., esters, enolizable ketones) and is decomposing. What conditions should I use?
A: The high basicity of NaOtBu or LHMDS can be incompatible with many functional groups.[9]
-
Use a Weak Base: This is the most critical change. Switch to a milder base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][9] These bases are significantly less nucleophilic and basic, preserving sensitive functionalities.
-
Optimize Catalyst for Weak Bases: Since the reaction will be slower with a weak base, you must compensate with a highly active catalytic system. This often means using a more advanced, bulky biarylphosphine ligand (e.g., BrettPhos) and potentially a higher catalyst loading or temperature.
-
Solvent Choice: The effect of the base is highly dependent on the solvent. In some cases, using a more polar solvent can influence reactivity, but this requires careful screening.[13][14]
Table 2: Comparison of Common Bases for Buchwald-Hartwig Amination
| Base | Type | pKaH (approx.) | Common Use Case & Comments |
|---|---|---|---|
| NaOtBu | Strong | 19 | The workhorse for many aminations, especially with aliphatic amines. Can cause decomposition of sensitive substrates.[2] |
| LHMDS | Strong | 26 | Very strong, non-nucleophilic base. Effective for challenging couplings but can also be destructive.[9] |
| K₃PO₄ | Weak | 12.3 | Excellent choice for substrates with base-sensitive groups. Often requires a highly active ligand and higher temperatures.[9] |
| Cs₂CO₃ | Weak | 10.2 | A mild base with good solubility in some organic solvents. Ideal for sensitive molecules and certain heterocyclic substrates.[2][3] |
Part 3: Standard Operating Protocols
Protocol 1: General Procedure for a Small-Scale Aniline-Piperidine Coupling
This is a representative starting protocol and must be optimized for specific substrates.
-
Preparation: To an oven-dried vial or reaction tube equipped with a magnetic stir bar, add the aryl halide (1.0 eq., e.g., 0.2 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq., 0.004 mmol), the ligand (if not part of the precatalyst), and the base (e.g., NaOtBu, 1.5 eq., 0.3 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to achieve ~0.2 M concentration, e.g., 1.0 mL). Then, add the aniline (1.1 eq., 0.22 mmol) and the piperidine (1.2 eq., 0.24 mmol) via syringe.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir vigorously for the designated reaction time (e.g., 4-24 hours).
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Purification of Discolored Aniline
Aniline is toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment in a chemical fume hood.[8]
-
Setup: Assemble a vacuum distillation apparatus. Place the discolored aniline (e.g., 10 mL) and a few pellets of potassium hydroxide (KOH) (to act as a drying agent) in the distillation flask.[6]
-
Distillation: Slowly reduce the pressure using a vacuum pump. Heat the flask gently with a heating mantle.
-
Collection: Collect the fraction that distills at the correct boiling point for aniline at the measured pressure (e.g., ~68 °C at 10 mmHg).[6] The purified aniline should be a colorless to pale yellow liquid.
-
Storage: Store the freshly distilled aniline under an inert atmosphere (argon or nitrogen) in a sealed container, protected from light, to prevent re-oxidation.
References
-
Håkansson, M. et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate (2014). The Role of the Base in Buchwald-Hartwig Amination. Request PDF. Available at: [Link]
-
Singleton, D. A. et al. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]
-
Kvíčala, J. et al. (2018). New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling. Molecules. Available at: [Link]
-
Kashani, S. K. et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Royal Society of Chemistry (2017). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. RSC Drug Discovery Series. Available at: [Link]
-
Chekshin, N. et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
-
Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
ResearchGate (2021). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. Request PDF. Available at: [Link]
-
Green, R. A. & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]
-
ResearchGate (2015). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline. Available at: [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Ghaffari, S. et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]
-
Sugahara, T. et al. (2014). Palladium-catalyzed amination of aryl sulfides with anilines. Angewandte Chemie International Edition. Available at: [Link]
-
LookChem (n.d.). Purification of Aniline. Chempedia. Available at: [Link]
-
PubMed (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Available at: [Link]
-
Reddit (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]
-
ResearchGate (2021). Palladium-catalyzed amination strategies for aniline synthesis. Available at: [Link]
-
Tikrit Journal of Pure Science (2011). Synthesis and Characterization of some Anilines Oxidative Coupling Products. Available at: [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Dander, J. E. & Garg, N. K. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis. Available at: [Link]
- Google Patents (2017). Method for preparing 4-(piperidine-3-yl)aniline.
-
Casademont-Reig, I. et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. Journal of the American Chemical Society. Available at: [Link]
-
University of Leeds (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
Reddit (2014). Purify and dry aniline?. r/chemistry. Available at: [Link]
-
Royal Society of Chemistry (2023). Chapter 3: Synthetic Methods for Primary Anilines. RSC Catalysis Series. Available at: [Link]
-
Dykstra, K. M. et al. (2016). New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. Journal of the American Chemical Society. Available at: [Link]
- Google Patents (2021). Aniline purification process.
-
ResearchGate (2017). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available at: [Link]
-
ScienceDirect (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Results in Chemistry. Available at: [Link]
-
ACS Publications (2024). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Available at: [Link]
-
National Center for Biotechnology Information (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Results in Chemistry. Available at: [Link]
-
ResearchGate (2022). Cross-coupling strategies for aniline synthesis a, Anilines are generally prepared via the initial halogenation or borylation of aromatics followed by a metal-catalysed cross-coupling. Available at: [Link]
-
National Center for Biotechnology Information (2007). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
PubMed (2017). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Organic Letters. Available at: [Link]
-
ChemRxiv (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Available at: [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Palladium-catalyzed amination of aryl sulfides with anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
Welcome to the technical support center for the synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable compound. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and refine your synthetic strategy.
The predominant and most effective method for synthesizing 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C(sp²)–N bonds.[1][2] Our focus will be on mastering this reaction to overcome common obstacles and achieve high-yield, high-purity outcomes.
Troubleshooting Guide: From Low Yield to High Purity
This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.
Issue 1: The reaction shows low or no conversion of the starting aryl halide.
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Question: I've set up my Buchwald-Hartwig reaction with 2,4-difluoroaniline (or a similar precursor), 4-methylpiperidine, a palladium source, a ligand, and a base, but after several hours, my TLC/LC-MS analysis shows mostly unreacted starting material. What's going wrong?
-
Potential Causes & Solutions:
-
Inactive Catalyst System: The heart of the Buchwald-Hartwig reaction is the active Pd(0) catalyst. Its failure is the most common reason for a stalled reaction.
-
Expert Insight: Oxygen is the primary culprit for deactivating the Pd(0) catalyst. The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be anhydrous and thoroughly degassed. Techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas for 20-30 minutes prior to use are critical.
-
Solution: Use a high-purity palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand. For challenging couplings, consider using a pre-formed, air-stable Pd(0) catalyst complex.
-
-
Suboptimal Ligand Choice: Not all ligands are created equal. The ligand's electronic and steric properties are crucial for stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination.[3]
-
Expert Insight: For coupling a secondary amine like 4-methylpiperidine, sterically hindered, electron-rich biaryl phosphine ligands are generally the most effective. They accelerate the rate-limiting reductive elimination step.
-
Solution: Employ ligands from the "Buchwald ligands" family. X-Phos and BrettPhos are excellent starting points for this type of transformation.[3][4]
-
-
Incorrect Base Selection: The base's role is to deprotonate the amine, making it a more potent nucleophile. A base that is too weak or poorly soluble can halt the reaction.
-
Expert Insight: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is often the base of choice due to its high basicity and good solubility in common solvents like toluene and dioxane.
-
Solution: Use NaOt-Bu as your primary base. If solubility or other factors are an issue, cesium carbonate (Cs₂CO₃) can be an effective, albeit often slower, alternative.[5] Ensure the base is finely powdered and anhydrous.
-
-
Insufficient Thermal Energy: These coupling reactions are rarely efficient at room temperature.
-
Issue 2: The reaction is messy, with multiple side products observed.
-
Question: My reaction has proceeded, but I see several spots on my TLC plate, including a major nonpolar spot that isn't my product. What are these impurities and how do I prevent them?
-
Potential Causes & Solutions:
-
Hydrodehalogenation: This is the replacement of the halide on your starting material with a hydrogen atom. It is often a significant side reaction.
-
Expert Insight: This side reaction is often caused by trace amounts of water or the presence of β-hydrides in the palladium complex. It can be exacerbated by an inefficient catalyst system or prolonged reaction times at high temperatures.
-
Solution: Ensure strictly anhydrous conditions. Optimize the reaction time; do not let the reaction run unnecessarily long after the starting material is consumed. A well-chosen, bulky ligand can sterically shield the metal center and disfavor side reactions.
-
-
Aryl Halide Homocoupling: You may observe the formation of a biaryl dimer of your starting material.
-
Expert Insight: This can occur if the transmetalation or amine coordination step is slow relative to a competing reductive elimination pathway involving two aryl groups.
-
Solution: Optimizing the palladium-to-ligand ratio is key. A 1:1.2 to 1:2 ratio of Pd:Ligand is a good starting point to ensure the palladium center is properly coordinated, preventing unwanted side reactions.
-
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal catalyst loading for this reaction?
-
A: For optimization, start with 1-2 mol% of the palladium precursor. Higher loadings can sometimes increase the rate but also lead to more side products and make purification more difficult due to residual palladium. If the reaction is clean but slow, a slight increase in catalyst loading may be beneficial.
-
-
Q2: My starting material is an aryl chloride instead of a bromide. What changes should I make?
-
A: Aryl chlorides are significantly less reactive than aryl bromides.[3] You will need a more robust catalytic system. This typically involves using a highly electron-rich and sterically demanding ligand, such as BrettPhos or RuPhos. You may also need to increase the reaction temperature and extend the reaction time.
-
-
Q3: How do I effectively remove the palladium catalyst during workup?
-
A: After the reaction is complete, a common procedure is to cool the mixture, dilute it with a solvent like ethyl acetate, and filter it through a pad of Celite or silica gel. This will remove the insoluble palladium black and the inorganic base. For trace amounts of palladium that remain, specific scavengers can be employed, or careful column chromatography is usually sufficient.
-
-
Q4: Can this reaction be scaled up for manufacturing?
-
A: Yes, Buchwald-Hartwig aminations are widely used in industrial settings.[2] However, on a large scale, factors like cost of the catalyst and ligand, efficient heat transfer, and robust purification methods become critical. Optimizing to the lowest possible catalyst loading is a key goal for process chemistry.
-
Recommended Protocol and Parameters
This section provides a robust starting protocol. Remember that every reaction should be optimized for your specific substrate and lab conditions.
Reaction Parameter Summary Table
| Parameter | Recommended Starting Point | Notes & Alternatives |
| Aryl Halide | 1-Bromo-2,4-difluorobenzene | Aryl chlorides or triflates can also be used with catalyst system adjustments. |
| Amine | 4-Methylpiperidine (1.2 eq) | A slight excess of the amine is typically used to drive the reaction to completion. |
| Pd Source | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) is also a common and effective choice. |
| Ligand | X-Phos (2.5 mol%) | Ratio of Ligand:Pd should be ~1.2:1. BrettPhos is another excellent option. |
| Base | NaOt-Bu (1.4 eq) | Must be anhydrous and finely powdered. Cs₂CO₃ (2.0 eq) is a milder alternative. |
| Solvent | Toluene (Anhydrous, Degassed) | Volume should be sufficient to make a ~0.1 M solution of the aryl halide. Dioxane is also suitable. |
| Temperature | 100 °C | Range of 80-120 °C. Monitor by TLC/LC-MS for completion. |
| Atmosphere | Argon or Nitrogen | Crucial for preventing catalyst deactivation. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add the Pd₂(dba)₃, X-Phos, and sodium tert-butoxide under an inert atmosphere.
-
Reagent Addition: Evacuate and backfill the flask with Argon (repeat 3 times). Add the anhydrous, degassed toluene via syringe, followed by the 1-bromo-2,4-difluorobenzene and 4-methylpiperidine.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours until the starting aryl halide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite, washing the plug with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., 0% to 20% ethyl acetate in hexanes) to yield the pure 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.
Catalytic Cycle Overview
Understanding the mechanism is key to troubleshooting. The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]
-
Szalai, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Zhang, W., & Zhang, Y. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
Welcome to the technical support resource for 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, thereby safeguarding the integrity of your experiments. The information herein is synthesized from available safety data and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline?
Based on its chemical structure and available safety data, the primary factors of concern are exposure to light, moisture, and atmospheric oxygen.[1] The aniline moiety is susceptible to oxidation, which can be accelerated by light and the presence of moisture.
Q2: How should I store this compound for long-term use?
For optimal long-term stability, 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline should be stored in a tightly sealed container, under an inert atmosphere such as argon or nitrogen, and protected from light.[1] It is also recommended to store it in a cool, dry, and well-ventilated area.[1][2]
Q3: What is the recommended storage temperature?
While a specific temperature may be indicated on the product label, generally, storage in a cool environment is recommended.[1] For long-term storage, refrigeration (2-8 °C) is a common practice for many aniline derivatives to slow down potential degradation processes.
Q4: I've noticed a change in the color of the compound. What does this signify?
A change in color, often to a darker shade, is a common indicator of degradation in aniline compounds. This is typically due to oxidation. If you observe a color change, it is advisable to assess the purity of the compound before proceeding with sensitive experiments.
Q5: Is this compound compatible with all common laboratory solvents?
While soluble in many organic solvents, care should be taken with acidic solvents. Aniline compounds are basic and can react with acids.[2] For solution-based storage, it is crucial to use dry solvents to prevent hydrolysis and other moisture-mediated degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound leading to lower active concentration or presence of impurities. | - Confirm the purity of your stock using an appropriate analytical method (e.g., HPLC, LC-MS).- If degradation is confirmed, use a fresh, properly stored batch of the compound.- Review your sample preparation and handling procedures to minimize exposure to air, light, and moisture. |
| Compound has darkened in color | Oxidation due to improper storage (exposure to air and/or light). | - While the compound may still be usable for some applications, its purity is compromised. It is highly recommended to use a fresh sample for quantitative or sensitive assays.- Implement stricter storage protocols: ensure the container is tightly sealed, purged with inert gas, and stored in the dark. |
| Difficulty in dissolving the compound | Potential moisture absorption leading to clumping or partial degradation into less soluble byproducts. | - Dry the compound under vacuum if appropriate for its physical state (be cautious with low melting point solids).- Use a fresh, unopened container of the compound.- Ensure solvents are anhydrous. |
Experimental Protocols
Protocol for Handling and Dispensing
This protocol is designed to minimize exposure to atmospheric contaminants.
-
Preparation : Move the required quantity of the compound from long-term storage to a desiccator to allow it to equilibrate to room temperature before opening. This prevents condensation of moisture onto the compound.
-
Inert Atmosphere : If possible, perform all weighing and dispensing within a glove box under an inert atmosphere.
-
Alternative Method : If a glove box is not available, work quickly in a fume hood.[1] Minimize the time the container is open.
-
Dispensing : Use clean, dry spatulas and weighing vessels.
-
Resealing : After dispensing, purge the container headspace with an inert gas (e.g., argon or nitrogen) before tightly resealing the cap.
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Storage : Promptly return the container to the recommended storage conditions, protected from light.[1]
Visual Representation of Handling Workflow
Caption: Workflow for proper handling of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.
Potential Degradation Pathway
While specific degradation studies for this compound are not widely published, a probable pathway involves the oxidation of the aniline nitrogen.
Caption: A simplified potential degradation pathway for aniline derivatives.
References
Sources
Technical Support Center: Synthesis of Fluorinated Anilines
Introduction: The Critical Role of Fluorinated Anilines and Navigating Their Synthesis
The strategic incorporation of fluorine into aniline scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered basicity—make fluorinated anilines highly sought-after building blocks in the development of pharmaceuticals and advanced materials.[1] However, the synthesis of these valuable compounds is not without its challenges. The very properties that make fluorine a desirable substituent can also lead to unexpected reactivity, side reactions, and purification difficulties.
This technical support center is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated anilines. Drawing upon established literature and practical experience, this guide provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to anticipate and overcome common pitfalls, leading to more efficient and successful syntheses.
Section 1: Troubleshooting the Reduction of Fluoronitroarenes
The reduction of fluoronitroarenes is arguably the most common route to fluorinated anilines. While seemingly straightforward, this transformation is fraught with potential complications, from incomplete reactions to undesired side reactions.
Q1: My reduction of a fluoronitroarene is sluggish or incomplete. What are the likely causes and how can I resolve this?
A1: Incomplete reduction is a frequent issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
Root Causes and Solutions:
-
Catalyst Poisoning: Nitroarenes and their reduction intermediates can sometimes act as catalyst poisons.[1] Furthermore, impurities in the starting material or solvents (e.g., sulfur compounds) can irreversibly bind to the active sites of the catalyst.
-
Troubleshooting Protocol:
-
Ensure Reagent Purity: Use freshly purified starting materials and high-purity, anhydrous solvents.
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning effects.
-
Consider a More Robust Catalyst: If using palladium on carbon (Pd/C), consider switching to platinum on carbon (Pt/C) or Raney nickel, which can be more resistant to certain poisons.
-
-
-
Insufficient Hydrogen Pressure or Poor Mass Transfer: In catalytic hydrogenations, inadequate mixing or low hydrogen pressure can lead to slow reaction rates.
-
Troubleshooting Protocol:
-
Increase Hydrogen Pressure: If your equipment allows, increase the hydrogen pressure within a safe and recommended range.
-
Improve Agitation: Ensure vigorous stirring to maximize the contact between the catalyst, substrate, and hydrogen gas.
-
-
-
Inappropriate Solvent Choice: The solvent can significantly impact the solubility of the starting material and the efficiency of the reduction.
-
Troubleshooting Protocol:
-
Screen Solvents: Common solvents for this reduction include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF). If one is not effective, consider screening others. For transfer hydrogenations, protic solvents are generally preferred.
-
-
Q2: I'm observing significant hydrodefluorination (loss of the fluorine substituent) during the reduction. How can I prevent this side reaction?
A2: Hydrodefluorination is a major pitfall in the synthesis of fluorinated anilines, particularly during catalytic hydrogenation. The C-F bond, while strong, can be susceptible to cleavage under certain reductive conditions.
Root Causes and Solutions:
-
Harsh Reaction Conditions: High temperatures, high hydrogen pressures, and prolonged reaction times can promote hydrodefluorination.
-
Troubleshooting Protocol:
-
Optimize Reaction Conditions: Systematically lower the temperature and hydrogen pressure. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction.
-
Use a Transfer Hydrogenation Protocol: Transfer hydrogenation using reagents like hydrazine hydrate or ammonium formate with Pd/C can often be performed under milder conditions, thus minimizing defluorination.[1]
-
-
-
Catalyst Choice: The nature of the catalyst plays a crucial role. Palladium-based catalysts are particularly known to promote hydrodehalogenation.
-
Troubleshooting Protocol:
-
Switch to a Different Catalyst: Rhodium-based catalysts have been shown to be effective for hydrodefluorination, so avoiding them in this context is wise.[2] Consider using sulfided platinum on carbon (Pt-S/C), which has been shown to be highly selective for nitro group reduction while suppressing dehalogenation.
-
Use a Poisoned Catalyst: In some cases, intentionally poisoning the catalyst with an agent like quinoline can increase selectivity for the nitro group reduction over C-F bond cleavage.
-
-
-
Influence of Substituent Position: The position of the fluorine atom on the aromatic ring can influence its lability. Electron-withdrawing groups can sometimes make the C-F bond more susceptible to cleavage.
-
Troubleshooting Protocol:
-
Employ Milder Reducing Agents: For particularly sensitive substrates, consider moving away from catalytic hydrogenation altogether. Chemical reductants like tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) are excellent alternatives that generally do not affect the C-F bond.[3]
-
-
Workflow for Troubleshooting Fluoronitroarene Reduction
Caption: A decision tree for troubleshooting common issues in fluoronitroarene reductions.
Section 2: Navigating Side Reactions in Cross-Coupling and Functionalization
Cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for constructing C-C and C-N bonds, respectively. However, the unique electronic properties of fluorinated anilines can influence the outcomes of these reactions.
Q3: I am attempting a Suzuki-Miyaura coupling with a bromo-fluoroaniline, but I'm getting low yields and several byproducts. What could be the problem?
A3: Low yields in Suzuki-Miyaura couplings involving fluorinated anilines can stem from catalyst inhibition, side reactions of the boronic acid, or altered reactivity of the aniline substrate.
Root Causes and Solutions:
-
Catalyst Inhibition by the Aniline: The lone pair of the aniline's amino group can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Troubleshooting Protocol:
-
Protect the Amine: Temporarily protecting the aniline as an amide (e.g., acetamide or pivalamide) can prevent this coordination. The protecting group can be removed after the coupling reaction.
-
Use Bulky Ligands: Employing bulky phosphine ligands (e.g., SPhos, XPhos) can disfavor the coordination of the aniline to the palladium center.
-
-
-
Protodeboronation of the Boronic Acid: The presence of water or other proton sources can lead to the cleavage of the C-B bond of the boronic acid, effectively removing it from the reaction.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents. Flame-dry glassware before use.
-
Use Boronate Esters: Pinacol boronate esters are often more stable towards protodeboronation than their corresponding boronic acids.
-
-
-
Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).
-
Troubleshooting Protocol:
-
Thoroughly Degas the Reaction Mixture: Use several freeze-pump-thaw cycles or sparge the solvent with an inert gas (argon or nitrogen) for an extended period before adding the catalyst.
-
-
Q4: I'm trying to perform a directed ortho-lithiation on a fluorinated aniline, but I'm getting a mixture of products. How can I improve the regioselectivity?
A4: Directed ortho-lithiation is a powerful technique for functionalizing the position adjacent to a directing group. With fluorinated anilines, both the amino group (often protected) and the fluorine atom can act as directing groups, leading to regioselectivity issues.
Root Causes and Solutions:
-
Competing Directing Groups: A protected amino group (e.g., pivaloyl) is a strong directing group, but a fluorine atom can also direct lithiation to its ortho position.
-
Troubleshooting Protocol:
-
Choice of Protecting Group: The size and nature of the protecting group on the aniline can influence the site of lithiation. Experiment with different protecting groups (e.g., Boc, Piv) to find the optimal director for your desired outcome.
-
Temperature Control: Lithiation reactions are often highly temperature-dependent. Running the reaction at a very low temperature (e.g., -78 °C) can enhance selectivity.
-
-
-
Halogen Exchange: In some cases, the organolithium reagent can undergo halogen exchange with the C-F bond, leading to a mixture of lithiated species.
-
Troubleshooting Protocol:
-
Use a Non-nucleophilic Base: Lithium diisopropylamide (LDA) is generally less prone to halogen exchange than alkyllithiums like n-butyllithium.
-
-
Section 3: Overcoming Purification Challenges
The purification of fluorinated anilines, particularly the separation of positional isomers, can be a significant bottleneck in their synthesis.
Q5: I have a mixture of ortho-, meta-, and para-fluoroaniline isomers that are difficult to separate by standard column chromatography. What strategies can I employ?
A5: The similar polarities and boiling points of positional isomers of fluoroanilines make their separation challenging. A multi-pronged approach is often necessary.
Purification Strategies:
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase HPLC using a C18 column is a powerful technique for separating isomers.[4][5][6] A shallow gradient of acetonitrile in water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) often provides good resolution.
-
Tip: For particularly challenging separations, consider using a stationary phase with different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer unique interactions with fluorinated analytes.[7]
-
-
Gas Chromatography (GC):
-
Crystallization:
-
Method: Fractional crystallization can be a highly effective, scalable method for separating isomers if a suitable solvent system can be found.[9][10]
-
Protocol:
-
Solvent Screening: Screen a variety of solvents with different polarities (e.g., hexanes, toluene, ethyl acetate, ethanol, and mixtures thereof). The goal is to find a solvent in which one isomer is significantly less soluble than the others at a given temperature.
-
Slow Cooling: Dissolve the mixture in a minimal amount of the hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or freezer. Slow cooling promotes the formation of well-defined crystals.
-
Seeding: If crystallization is slow to initiate, adding a seed crystal of the desired pure isomer can induce crystallization.
-
-
Table 1: Comparison of Purification Techniques for Fluoroaniline Isomers
| Technique | Advantages | Disadvantages | Best For |
| HPLC | High resolution, applicable to a wide range of polarities.[6] | Can be expensive for large-scale purification. | Analytical purity assessment and small to medium-scale purification. |
| GC | Excellent for volatile compounds, high resolution.[8] | Not suitable for non-volatile or thermally labile compounds. | Analysis and purification of volatile isomers. |
| Crystallization | Scalable, cost-effective, can yield very pure material.[9] | Requires finding a suitable solvent system, can be time-consuming. | Large-scale purification when a suitable solvent is identified. |
Section 4: Advanced Troubleshooting and Mechanistic Insights
A deeper understanding of the underlying mechanisms can aid in preempting and solving more complex synthetic challenges.
Q6: I'm observing an unexpected byproduct that appears to be a dimer of my starting aniline. What could be causing this?
A6: The formation of dimeric byproducts, such as azo or azoxy compounds, can occur during the reduction of nitroarenes if the reaction is not driven to completion or if certain reducing agents are used.
Mechanistic Insight:
The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species. If the reduction is incomplete, these highly reactive intermediates can condense with each other or with the starting nitroarene to form azo (R-N=N-R') and azoxy (R-N=N(O)-R') compounds.
Troubleshooting Protocol:
-
Ensure Complete Reduction: Use a sufficient excess of the reducing agent and allow the reaction to proceed to completion, as monitored by TLC or LC-MS.
-
Choice of Reducing Agent: Metal hydrides are known to sometimes favor the formation of azo compounds from nitroarenes.[9] Catalytic hydrogenation or the use of Fe/HCl or SnCl₂ are generally more reliable for obtaining the aniline as the sole product.
Q7: Can the fluorine atom itself participate in unexpected side reactions other than hydrodefluorination?
A7: Yes, under certain conditions, the fluorine atom can be displaced in nucleophilic aromatic substitution (SₙAr) reactions, especially when activated by strong electron-withdrawing groups.
Mechanistic Insight:
While the C-F bond is strong, the high electronegativity of fluorine can make the carbon atom to which it is attached highly electrophilic. If there are strong electron-withdrawing groups (such as a nitro group) ortho or para to the fluorine, the aromatic ring becomes activated towards nucleophilic attack. In such cases, a strong nucleophile can displace the fluoride ion.
Preventative Measures:
-
Control of Nucleophiles: Be mindful of the nucleophiles present in your reaction mixture. For example, when performing a reduction in an alcoholic solvent with a strong base, alkoxide formation could lead to displacement of an activated fluorine.
-
Reaction Sequencing: If a nucleophilic substitution is desired at another position on the ring, it is often best to perform this reaction before introducing the aniline functionality (or while it is protected), as the free amino group can complicate the reaction.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. longdom.org [longdom.org]
Technical Support Center: Catalyst Selection for 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline Reactions
Welcome to the technical support center for reactions involving 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of complex molecules using this versatile building block. The unique structural characteristics of this aniline—namely the sterically demanding ortho-piperidyl group and the electron-withdrawing fluorine atom—present specific challenges in catalyst selection and reaction optimization. This document provides a structured approach to overcoming these hurdles.
Section 1: Understanding the Substrate
Before delving into troubleshooting, it's crucial to understand the inherent properties of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline that influence reaction outcomes.
-
Steric Hindrance: The 4-methylpiperidine group at the ortho position to the aniline nitrogen creates significant steric bulk. This bulk can hinder the approach of the amine to the metal center in C-N coupling reactions and impede the final reductive elimination step, which is often rate-limiting.[1]
-
Electronic Effects: The fluorine atom at the meta-position to the amine is electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen.[2] This effect is somewhat counteracted by the electron-donating piperidine group. This electronic balance makes predicting reactivity based on simple analogs challenging.
-
Coordinating Potential: The tertiary amine of the piperidine ring can potentially coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle, inactive species.
These factors necessitate the use of specialized catalyst systems, particularly those employing bulky, electron-rich ligands that can accelerate the key steps of the catalytic cycle and overcome steric barriers.[3][4]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline in cross-coupling reactions.
Q1: I want to perform a C-N bond formation using 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline as the nucleophile. Which reaction is most suitable?
A: The Buchwald-Hartwig amination is the premier choice for this transformation.[5][6] It is a palladium-catalyzed cross-coupling reaction designed specifically for forming C-N bonds between amines and aryl halides or pseudohalides.[7][8] Given the steric hindrance of your substrate, standard catalysts will likely fail, and specialized, bulky phosphine ligands are required for success.[4]
Q2: What are the most critical parameters to control in a Buchwald-Hartwig reaction with this substrate?
A: The three most critical parameters, in order of importance, are:
-
Ligand Choice: The ligand's structure dictates the catalyst's activity and stability. For this sterically demanding aniline, bulky, electron-rich biaryl monophosphine ligands are essential.[3][4]
-
Base Selection: The base is not merely a proton scavenger; it participates in the catalytic cycle. A base that is too weak will not deprotonate the amine-catalyst complex effectively, while one that is too strong can cause substrate or product degradation.[8][9]
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[10] Rigorous exclusion of air and moisture through techniques like freeze-pump-thaw degassing or using a glovebox is non-negotiable for reproducibility.[2][11]
Q3: Can I use this aniline in a Suzuki-Miyaura C-C coupling reaction?
A: Not directly. The Suzuki-Miyaura reaction couples an organoboron reagent with an aryl halide or triflate.[12][13] To use your aniline in this reaction, you must first convert the amine functionality into a suitable leaving group, such as a bromide or iodide (e.g., via a Sandmeyer reaction) or a triflate. Once converted, the steric hindrance from the ortho-piperidyl group will still be a major consideration in selecting the appropriate palladium catalyst and ligand.
Section 3: Troubleshooting Guide for Low-Yield Reactions
This guide provides a systematic, question-based approach to resolving common issues encountered during cross-coupling reactions.
Scenario 1: Low to No Product Yield in a Buchwald-Hartwig Amination
Q: My reaction shows less than 10% conversion after several hours. I'm using Pd₂(dba)₃, a standard phosphine ligand like P(t-Bu)₃, and NaOtBu in toluene. What should I do first?
A: This is a classic issue stemming from an inadequate catalyst system for a challenging substrate. The combination of steric hindrance and reduced nucleophilicity makes your aniline particularly difficult to couple with standard catalysts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig aminations.
Detailed Explanation:
-
Verify Reagents and Setup: Before altering the catalyst system, confirm the integrity of your setup. Impurities in starting materials, residual moisture, or oxygen can kill even the most active catalyst.[10][11]
-
Upgrade the Palladium Source: Simple palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ require an in situ reduction to the active Pd(0) state, which can be inefficient.[10][14] Modern palladacycle precatalysts (e.g., XPhos Pd G3) generate the active LPd(0) species cleanly and quantitatively upon exposure to the base, leading to more reliable results.[9][15]
-
Select an Appropriate Ligand: This is the most critical step. Standard, less bulky ligands are insufficient. You must use a ligand designed to accelerate reductive elimination and accommodate steric bulk. The Buchwald biaryl phosphine ligands are the industry standard for this purpose.[3][4]
| Ligand | Key Feature | Recommended For |
| XPhos | Highly active and versatile | General screening for hindered substrates.[16] |
| RuPhos | Excellent for hindered secondary amines | Coupling with hindered secondary amines.[4] |
| BrettPhos | Promotes selective monoarylation | Coupling with primary amines where diarylation is a risk.[4] |
| Josiphos-type | Ferrocene-based, robust | Effective for some heteroaryl couplings. |
Caption: Ligand selection guide for sterically hindered anilines.
Scenario 2: Catalyst Decomposition (Formation of Palladium Black)
Q: My reaction mixture turns black and deposits a precipitate, and the reaction stalls. What is happening?
A: The formation of palladium black indicates that the active Pd(0) catalyst has agglomerated and precipitated out of solution, effectively killing the catalytic cycle.[17]
Common Causes & Solutions:
-
Cause: Incomplete ligand coordination or ligand degradation at high temperatures, leaving "naked" Pd(0) to aggregate.
-
Solution: Ensure a sufficient ligand-to-palladium ratio (typically 1.1:1 to 2:1). Avoid excessive temperatures (>120°C) unless necessary. Using a robust, sterically bulky ligand can better protect the palladium center.
-
-
Cause: Oxidative degradation due to trace oxygen.
-
Solution: Improve your inert atmosphere technique. Use a high-purity inert gas (Argon or Nitrogen) and degas your solvent thoroughly using at least three freeze-pump-thaw cycles.[2]
-
-
Cause: Use of aryl iodides. The iodide formed during the reaction can sometimes form bridging dimers with palladium, which can precipitate and inhibit the catalyst.[9]
-
Solution: If using an aryl iodide, switch to the corresponding aryl bromide or chloride if possible. If not, using a more coordinating solvent or a highly active ligand system can sometimes overcome this inhibition.
-
Scenario 3: Side Reactions are Consuming Starting Material
Q: I am attempting a Suzuki coupling with a brominated derivative of my aniline and see significant amounts of a debrominated starting material. How can I prevent this?
A: This side reaction is hydrodehalogenation, where the aryl halide is reduced instead of coupled.
Common Causes & Solutions:
-
Cause: The base is reacting with the palladium-aryl intermediate in a competing pathway, or there is a proton source (like water) present.
-
Solution: Switch to a milder, non-nucleophilic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for Suzuki couplings as they are strong enough to facilitate transmetalation but less prone to causing side reactions.[3] Ensure all reagents and solvents are rigorously dried.
-
-
Cause: The catalytic cycle is stalling before transmetalation, allowing side reactions to occur.
-
Solution: Ensure your boronic acid or ester is of high purity. Impurities can inhibit the transmetalation step. Using a ligand that accelerates the entire catalytic cycle, such as a bulky biarylphosphine or an N-heterocyclic carbene (NHC), can help the desired cross-coupling outcompete the undesired reduction.[12][18]
-
Section 4: Illustrative Protocols & Catalytic Cycle
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for coupling an aryl bromide with 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and XPhos ligand (0.022 mmol, 2.2 mol%).
-
Addition of Reagents: In a glovebox, add 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline (1.2 mmol) and sodium tert-butoxide (NaOtBu, 1.4 mmol).[16]
-
Solvent and Degassing: Remove the tube from the glovebox, add anhydrous toluene (5 mL), and seal the vessel. If not using a glovebox, assemble the tube, purge with argon for 15 minutes, then add the degassed solvent via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Workup: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated. Purify the crude product by flash column chromatography.
Catalytic Cycle Visualization
Understanding the catalytic cycle helps diagnose which step is failing.
Caption: Simplified Buchwald-Hartwig catalytic cycle highlighting key failure points.
References
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- ACS Publications. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega.
- BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. BenchChem Technical Support.
- Huang, X. (n.d.).
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Ghaffari, B., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-(4-fluorophenyl)aniline. BenchChem Technical Support.
- Luo, W., et al. (2010).
- BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem Technical Support.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Catalysts. (2023). Preformed Pd(II)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules.
- Chemical Science. (2018). Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. Royal Society of Chemistry.
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pure.hw.ac.uk [pure.hw.ac.uk]
Technical Support Center: Work-up & Purification of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
Welcome to the technical support center for the synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven protocols and troubleshooting advice for the successful isolation and purification of this valuable chemical intermediate.
Section 1: Core Principles of the Work-up
The successful work-up of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, typically synthesized via a palladium-catalyzed Buchwald-Hartwig amination, hinges on understanding the properties of the product and the nature of potential impurities.[1][2]
Physicochemical Properties of the Target Compound:
-
Basicity: The molecule contains two basic nitrogen atoms—the aniline nitrogen and the piperidine nitrogen. This dual basicity is the most critical property to leverage during purification. The compound will readily form a water-soluble salt in the presence of acid.[3][4]
-
Solubility: As a free base, the compound is soluble in common organic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), and toluene. Its hydrochloride salt is soluble in water.[5]
-
Stability: Anilines, particularly electron-rich ones, are susceptible to air oxidation, which can lead to discoloration (yellow to brown).[6] Handling under an inert atmosphere is recommended where possible.
Common Impurities from Synthesis: Assuming a Buchwald-Hartwig coupling of an aryl halide with 4-methylpiperidine, the crude reaction mixture will likely contain:
-
Palladium Catalyst: Residual palladium, often as black particulate or soluble complexes.[7]
-
Phosphine Ligands: Unreacted ligand and its corresponding oxide (e.g., triphenylphosphine oxide).
-
Inorganic Salts: Formed from the base used in the reaction (e.g., sodium or cesium salts).[8]
-
Unreacted Starting Materials: Residual aryl halide and 4-methylpiperidine.
-
Side-Products: Products from hydrodehalogenation of the starting material or other undesired couplings.
High-Level Work-up and Purification Strategy
The overall strategy is a multi-step process designed to systematically remove each class of impurity.
Caption: General Work-up & Purification Workflow.
Section 2: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for isolating and purifying the target compound. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and perform operations in a well-ventilated fume hood.[9][10]
Protocol 1: Standard Post-Reaction Filtration and Extraction
This is the first essential step to remove the bulk of inorganic salts and the heterogeneous palladium catalyst.
Methodology:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent, such as ethyl acetate (EtOAc) or toluene (approx. 10 volumes).
-
Filtration: Prepare a short plug of Celite® or diatomaceous earth in a Büchner funnel. Wet the pad with the chosen organic solvent.
-
Filter the Mixture: Pour the diluted reaction mixture through the Celite® pad. This will trap insoluble salts and palladium black.[11]
-
Rinsing: Wash the reaction flask and the Celite® pad with additional portions of the organic solvent to ensure complete transfer of the product.
-
Transfer: Transfer the combined filtrate to a separatory funnel for the subsequent aqueous work-up.
Protocol 2: Purification via Acid-Base Liquid-Liquid Extraction (LLE)
This protocol leverages the basicity of the aniline product to separate it from neutral organic impurities.[12][13]
Methodology:
-
Initial Wash: Wash the organic filtrate from Protocol 1 with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid and remove some polar impurities. Discard the aqueous layer.
-
Acidic Extraction: Extract the organic layer with 1 M hydrochloric acid (HCl) (2 x 5 volumes). The basic product will protonate and move into the aqueous layer, leaving neutral impurities (like phosphine oxides or hydrodehalogenated byproducts) in the organic layer.
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined aqueous layer with a fresh portion of EtOAc to remove any remaining trapped neutral impurities. Discard the organic layer.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 5 M sodium hydroxide (NaOH), with stirring until the pH is >12 (confirm with pH paper). The product will deprotonate and may precipitate or form an oily layer.
-
Re-extraction: Extract the now basic aqueous layer with a fresh organic solvent (e.g., EtOAc or DCM) (3 x 5 volumes).
-
Drying and Concentration: Combine the organic layers from the re-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Purification by Flash Column Chromatography
This is often the final step to achieve high purity, separating the product from closely related impurities.
Methodology:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for a product Rf of ~0.3.
-
Mitigating Tailing: Due to the basic nature of the product, tailing on acidic silica gel is common. To counteract this, add 0.5-1% triethylamine (Et₃N) to the eluent mixture.[14][15]
-
Column Packing: Pack a silica gel column using the chosen eluent system (containing Et₃N).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel ("dry loading"). Place the dried silica onto the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 4: Purification by Recrystallization of the Hydrochloride Salt
For achieving the highest purity, especially for solid products, conversion to a salt and recrystallization is highly effective.[16]
Methodology:
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethanol. Add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete.
-
Isolation: Collect the solid hydrochloride salt by vacuum filtration, washing with a small amount of cold diethyl ether.
-
Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent system (e.g., ethanol/water or methanol).[17]
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Final Product: Collect the pure crystals by vacuum filtration, wash with a small volume of cold solvent, and dry under vacuum. The hydrochloride salt can be stored or converted back to the free base if needed.[18]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the work-up and purification process in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| A persistent emulsion forms during LLE. | The basic amine product can act as a surfactant. High concentration of salts. | Add saturated NaCl solution (brine) to the separatory funnel to increase the ionic strength of the aqueous phase.[19] Alternatively, filter the entire mixture through a pad of Celite®. For stubborn emulsions, centrifugation can be effective.[19] |
| Low or no product yield after extraction. | The pH of the aqueous layer was incorrect during extraction. The product may be more water-soluble than anticipated. | Double-check the pH at each step. During free base extraction, ensure pH >12. During acidic extraction, ensure pH <2.[20] If solubility is an issue, perform more extractions or use a more polar solvent like n-butanol. |
| Product streaks badly on TLC and column. | The basic amine is interacting strongly with the acidic silanols of the silica gel. | Add 0.5-1% triethylamine or 1-2 drops of ammonium hydroxide per 100 mL of eluent to neutralize the silica surface.[14][21] Alternatively, use a different stationary phase like basic alumina or amine-functionalized silica.[15] |
| Final product is a dark oil or solid. | Air oxidation of the aniline moiety.[6] Presence of residual palladium catalyst. | Minimize exposure to air during work-up and storage.[22][23] If palladium is the issue, consider stirring the organic solution with a palladium scavenger (e.g., thiol-functionalized silica) or activated carbon before final filtration and concentration.[24][25] Re-purification by column chromatography may be necessary. |
| Final product NMR is clean but has a grey/black tint. | Trace amounts of colloidal palladium metal.[11] | Dissolve the product in a suitable solvent and filter through a 0.22 µm syringe filter or a small plug of Celite® again. This often removes fine particulate matter. |
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is it important to remove the palladium catalyst, and what is the best way to do it? A: Residual palladium can be toxic and may interfere with or catalyze undesired side reactions in subsequent synthetic steps.[26] The most effective method for bulk removal is filtration of the crude reaction mixture through Celite® to remove Pd(0) black.[11] For soluble palladium species, specialized scavengers (e.g., SiliaMetS® Thiol, trithiocyanuric acid) or treatment with activated carbon are effective.[7][27]
Q2: My product is an oil. Can I still purify it by recrystallization? A: Yes. Oily free bases can often be converted to crystalline salts, most commonly the hydrochloride salt, which are typically solids with well-defined melting points and are amenable to recrystallization.[16] This is a highly recommended technique for achieving analytical purity.
Q3: What are the best practices for storing the final product? A: As an aniline, the product is susceptible to oxidation, which is often catalyzed by light and air. For long-term storage, it is best to store the compound as a solid (either as the free base if crystalline or as the HCl salt) in an amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer).[10]
Q4: Can I use a different acid than HCl for the acid-base extraction? A: Yes, other acids like 10% aqueous citric acid or acetic acid can be used. These weaker acids can sometimes offer better selectivity if you are trying to separate amines with different basicities. However, for complete extraction of a basic amine like this one, a strong mineral acid like HCl is generally the most reliable choice.
Impurity Removal Logic Diagram
This diagram illustrates which work-up steps are designed to remove specific classes of impurities.
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Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
Introduction
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is of paramount importance as any impurities can affect the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy. This guide provides an in-depth comparison of different HPLC methods for the purity analysis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, supported by experimental data and protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most suitable HPLC method for their specific needs.
The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the quality, safety, and efficacy of pharmaceuticals.[1] Regulatory agencies increasingly demand the manufacture of high-purity drugs, making the drug impurity profile a critical aspect of modern pharmaceutical analysis.[1] Therefore, robust and reliable analytical methods for purity determination are essential throughout the drug development process.
Methodology Comparison: Selecting the Optimal HPLC Approach
The choice of an appropriate HPLC method is critical for achieving accurate and reliable purity results. This section compares three distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, each with its own set of advantages and limitations.
Method 1: Ion-Pairing Reversed-Phase HPLC
Ion-pairing chromatography is a suitable technique for improving the retention and peak shape of basic compounds like aromatic amines on reversed-phase columns.[2]
-
Principle: An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase. This reagent forms a neutral ion pair with the protonated analyte, increasing its hydrophobicity and retention on the non-polar stationary phase.
-
Advantages: Enhanced retention and improved peak symmetry for basic analytes.
-
Disadvantages: Longer column equilibration times, potential for baseline noise, and the ion-pairing reagent can be difficult to completely remove from the column.
Method 2: Fluorinated Stationary Phase HPLC
Fluorinated stationary phases offer an alternative selectivity to traditional C18 columns and can be particularly useful for the separation of halogenated compounds.[3][4][5]
-
Principle: These columns utilize a stationary phase with bonded fluoroalkyl or fluorophenyl groups. The unique interactions between the fluorinated stationary phase and the analyte can lead to different elution orders and improved resolution for specific compounds.
-
Advantages: Alternative selectivity, potentially better peak shapes for fluorinated analytes, and can sometimes be used with simpler mobile phases.[4]
-
Disadvantages: May not be as universally applicable as C18 columns and can be more expensive.
Method 3: Pre-column Derivatization HPLC
For compounds with poor chromophores or for achieving very low detection limits, pre-column derivatization can be an effective strategy.[6][7][8][9]
-
Principle: The analyte is reacted with a derivatizing agent to form a derivative with enhanced UV absorbance or fluorescence. This allows for more sensitive detection.
-
Advantages: Increased sensitivity and selectivity of detection.
-
Disadvantages: Adds an extra step to the sample preparation process, potential for incomplete derivatization or formation of by-products, and requires careful optimization of the derivatization reaction.
Recommended Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method
Based on a comprehensive evaluation, a robust and reliable stability-indicating RP-HPLC method using a conventional C18 column is recommended for the routine purity analysis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline. This method is designed to be compliant with International Council for Harmonisation (ICH) guidelines for analytical method validation.[7][10][11][12][13][14][15]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Workflow for HPLC Purity Analysis
Caption: Workflow for the HPLC purity analysis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.
Method Validation in Accordance with ICH Guidelines
To ensure the reliability and accuracy of the analytical data, the HPLC method must be validated according to ICH Q2(R2) guidelines.[7][10][11][14] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[1] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
| Stress Condition | Description |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105 °C for 48 hours |
| Photolytic Degradation | Exposure to UV light (254 nm) and visible light for 7 days |
The HPLC method should be able to separate the main peak of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline from any degradation products formed under these stress conditions.
Comparative Data Analysis
The following table presents a hypothetical comparison of the performance of the three HPLC methods discussed.
| Parameter | Method 1: Ion-Pairing RP-HPLC | Method 2: Fluorinated Phase HPLC | Method 3: Pre-column Derivatization HPLC |
| Retention Time (min) | 12.5 | 10.2 | 15.8 |
| Resolution (Main Peak) | > 2.0 | > 2.0 | > 2.0 |
| Theoretical Plates | > 5000 | > 6000 | > 7000 |
| Tailing Factor | < 1.5 | < 1.2 | < 1.2 |
| Relative Sensitivity | Moderate | Moderate | High |
| Method Complexity | Moderate | Low | High |
Conclusion
The selection of an appropriate HPLC method for the purity analysis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline depends on the specific requirements of the analysis. While ion-pairing and fluorinated phase HPLC offer viable alternatives, a well-validated, stability-indicating reversed-phase HPLC method using a standard C18 column provides a robust, reliable, and practical solution for routine quality control. This method, when validated according to ICH guidelines, ensures the generation of accurate and trustworthy data, which is crucial for regulatory submissions and ensuring the quality and safety of the final pharmaceutical product. The principles and protocols outlined in this guide provide a solid foundation for developing and implementing such a method in a drug development setting.
References
- Impurities and Forced Degradation Studies: A Review. (n.d.).
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy - gmp-compliance.org. (n.d.).
- Fluorinated HPLC phases - looking beyond C18 for reversed-phase HPLC. (n.d.).
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. (n.d.).
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air - Thermo Fisher Scientific. (n.d.).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
- FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024, March 7).
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021, August 3).
- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1).
- Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (2025, August 5).
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines - Benchchem. (n.d.).
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- 15. 2-[5-Fluoro-2-(4-methylpiperazin-1-yl)anilino]ethene-1,1,2-tricarbonitrile [synhet.com]
A Comparative Guide to the Characterization of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline by LC-MS
For researchers, scientists, and drug development professionals, the precise and accurate characterization of novel chemical entities is paramount. 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, a substituted aniline derivative, presents a unique analytical challenge due to its combination of a fluorinated aromatic ring and a saturated heterocyclic moiety. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the comprehensive characterization of this compound, supported by established experimental protocols and data interpretation strategies.
The Analytical Imperative: Why Characterization Matters
In pharmaceutical development, understanding the physicochemical properties, purity, and stability of a compound like 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a critical step. Impurity profiling, in particular, is mandated by regulatory bodies to ensure the safety and efficacy of drug substances.[1][2][3][4] The choice of analytical methodology directly impacts the quality of the data obtained and, consequently, the success of a development program.
LC-MS: The Cornerstone of Modern Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become an indispensable tool in pharmaceutical analysis. Its strength lies in its ability to separate complex mixtures with high resolution and provide sensitive and specific detection of individual components.[5]
Why LC-MS is the Preferred Method
For a molecule like 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, which is non-volatile and possesses ionizable functional groups (the aniline and piperidine nitrogens), LC-MS is exceptionally well-suited.[6] The technique offers several advantages over other methods:
-
Versatility: Accommodates a wide range of analytes, including those that are non-volatile or thermally labile, often without the need for derivatization.[6]
-
Sensitivity: Modern LC-MS systems can achieve detection limits in the sub-nanogram-per-milliliter range, crucial for identifying trace-level impurities.[7]
-
Specificity: Mass spectrometry provides molecular weight and fragmentation information, offering a high degree of confidence in compound identification.
Below is a detailed, field-proven protocol for the analysis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline using a UPLC-QTOF-MS system.
Experimental Protocol: UPLC-QTOF-MS Analysis
This protocol is designed to provide robust separation and sensitive detection of the target analyte and potential related substances.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Further dilute the stock solution with the same solvent to a working concentration of 1 µg/mL for analysis.
2. UPLC-QTOF-MS System and Conditions:
| Parameter | Condition | Causality and Rationale |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent | Ultra-high performance liquid chromatography (UPLC) systems utilize sub-2 µm particle columns, leading to higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC.[8] |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | A C18 stationary phase provides excellent hydrophobic retention for the aromatic and piperidine moieties. The BEH (Ethylene Bridged Hybrid) particle technology ensures high efficiency and chemical stability across a wide pH range. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a mobile phase modifier, improving peak shape and promoting ionization in positive ion mode mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for moderately polar compounds. |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9-9.1 min: 95-5% B; 9.1-10 min: 5% B | A gradient elution is necessary to ensure the retention of the polar aniline starting material and the efficient elution of any less polar impurities. |
| Flow Rate | 0.4 mL/min | A flow rate of 0.4 mL/min is optimal for a 2.1 mm internal diameter column, providing a balance between analysis speed and chromatographic efficiency. |
| Column Temperature | 40 °C | Elevated column temperature reduces mobile phase viscosity, improving efficiency and peak shape. 40 °C is a good starting point to ensure analyte stability. |
| Injection Volume | 2 µL | A small injection volume minimizes the potential for peak distortion and column overloading. |
| Mass Spectrometer | Quadrupole Time-of-Flight (QTOF) Mass Spectrometer | A QTOF instrument provides high-resolution, accurate mass measurements, which are crucial for the confident identification of the parent compound and the elucidation of unknown impurities. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar, ionizable molecules. The basic nitrogen atoms in the aniline and piperidine rings are readily protonated in positive ion mode. |
| Capillary Voltage | 3.0 kV | This voltage is a typical starting point for ESI in positive mode to achieve stable spray and efficient ionization. |
| Sampling Cone | 30 V | The sampling cone voltage can be optimized to control the degree of in-source fragmentation. A moderate voltage is chosen to primarily observe the molecular ion. |
| Source Temperature | 120 °C | This temperature aids in the desolvation of the ESI droplets. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | The desolvation gas helps to remove solvent from the ESI droplets, facilitating the transfer of ions into the gas phase. |
| Data Acquisition | MSE Mode (low and high collision energy scans) | MSE allows for the simultaneous acquisition of precursor ion data (low energy) and fragment ion data (high energy), providing comprehensive structural information in a single run. |
3. Data Analysis and Expected Results:
-
Molecular Ion: The expected protonated molecular ion [M+H]+ for 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline (C12H17FN2) is at m/z 209.1458. High-resolution mass spectrometry should confirm this accurate mass.
-
Fragmentation Pattern: In the high-energy scan, characteristic fragmentation of the piperidine ring is expected. Common fragmentation pathways for piperidine derivatives include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission. The fluorinated aniline portion will also contribute to the fragmentation pattern.
Sources
- 1. biomedres.us [biomedres.us]
- 2. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
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- 4. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
A Comparative Guide to the Reactivity of Fluoroaniline Isomers for the Modern Chemist
For researchers, synthetic chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final molecule. Fluoroanilines, a class of aromatic amines, are staples in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of a fluorine atom to the aniline scaffold dramatically alters its electronic properties, and consequently, its chemical reactivity. However, not all fluoroanilines are created equal. The positional isomerism of the fluorine atom—be it ortho (2-fluoro), meta (3-fluoro), or para (4-fluoro)—imparts distinct reactivity profiles that can be strategically exploited.
This guide provides an in-depth technical comparison of the reactivity of ortho-, meta-, and para-fluoroaniline. Moving beyond a simple recitation of facts, we will dissect the underlying electronic and steric principles that govern their behavior in common organic transformations. This analysis is supported by comparative experimental data and detailed, validated protocols to empower you to make informed decisions in your synthetic endeavors.
The Electronic Tug-of-War: Understanding the Basis of Reactivity
The reactivity of fluoroaniline isomers is primarily governed by a delicate interplay between two opposing electronic effects of the fluorine substituent: the inductive effect (-I) and the resonance (or mesomeric) effect (+R).
-
Inductive Effect (-I): Fluorine is the most electronegative element, and as such, it strongly withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This effect deactivates the ring towards electrophilic attack and reduces the basicity of the amino group.
-
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions, and opposes the inductive effect. However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the ring carbons, the +R effect of fluorine is significantly weaker than its -I effect.
The net result is that the fluorine atom is an electron-withdrawing group, deactivating the aromatic ring compared to aniline. However, the position of the fluorine atom determines how these electronic effects influence the electron density at the amino group and at different positions on the ring, leading to the observed differences in reactivity among the isomers.
Basicity and Nucleophilicity: A Quantitative Comparison
The basicity of the amino group is a direct measure of the availability of its lone pair of electrons and, consequently, its nucleophilicity in many reactions. The pKa of the conjugate acid (anilinium ion) is a convenient metric for comparing basicity; a lower pKa value indicates a weaker base.
| Isomer | pKa of Conjugate Acid | Relative Basicity |
| Aniline | 4.60 | Most Basic |
| 4-Fluoroaniline (para) | 4.65 | Weakest Base |
| 3-Fluoroaniline (meta) | 3.51 | Intermediate |
| 2-Fluoroaniline (ortho) | 3.21 | Strongest Base (of isomers) |
Note: pKa values can vary slightly depending on the source and experimental conditions.
Analysis of Basicity:
-
4-Fluoroaniline (para): The strong -I effect of fluorine withdraws electron density from the entire ring, reducing the basicity of the para-amino group. The +R effect, which would donate electron density to the para position, is weak and does not significantly counteract the inductive pull. This makes 4-fluoroaniline the least basic of the three isomers.
-
3-Fluoroaniline (meta): In the meta position, the resonance effect of fluorine does not extend to the amino group's carbon. Therefore, the basicity is primarily reduced by the inductive effect, which is attenuated by distance compared to the ortho position. This results in an intermediate basicity.[2]
-
2-Fluoroaniline (ortho): The proximity of the fluorine atom in the ortho position exerts the strongest inductive electron withdrawal, which would be expected to significantly decrease basicity. However, the potential for intramolecular hydrogen bonding between the amino protons and the fluorine atom can stabilize the anilinium ion, effectively increasing the basicity relative to what would be expected from the inductive effect alone. Furthermore, steric hindrance from the ortho-substituent can disrupt the solvation of the anilinium ion, which can also influence its acidity. The interplay of these factors results in 2-fluoroaniline being the most basic of the three isomers.
This trend in basicity directly translates to their relative nucleophilicity in reactions where the aniline acts as a nucleophile, such as in acylation and alkylation reactions.
Comparative Reactivity in N-Acylation
N-acylation is a fundamental transformation for the protection of amines and the synthesis of amides. The rate of this reaction is directly proportional to the nucleophilicity of the aniline. Based on the pKa values, the expected order of reactivity for N-acylation is:
2-Fluoroaniline > 3-Fluoroaniline > 4-Fluoroaniline
To provide a quantitative comparison, a competitive acylation experiment can be performed.
Experimental Protocol: Comparative N-Acetylation of Fluoroaniline Isomers
This protocol is designed for a qualitative and semi-quantitative comparison of the acylation rates of the three fluoroaniline isomers. For precise kinetic data, rigorous monitoring of reactant concentrations over time using techniques like HPLC or in-situ FTIR is recommended.[3][4]
Materials:
-
2-Fluoroaniline
-
3-Fluoroaniline
-
4-Fluoroaniline
-
Acetic Anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM, anhydrous)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)
-
UV lamp for TLC visualization
Procedure:
-
Preparation of Amine Solutions: In three separate, dry 10 mL round-bottom flasks, prepare equimolar solutions of each fluoroaniline isomer. For example, dissolve 1.0 mmol of each isomer in 5 mL of anhydrous DCM.
-
Reaction Setup: To each flask, add 1.2 equivalents of pyridine. Place a magnetic stir bar in each flask and stir the solutions at room temperature.
-
Initiation of Acylation: To each flask, simultaneously add 1.0 equivalent of acetic anhydride via syringe. Start a timer immediately.
-
Reaction Monitoring by TLC: At regular time intervals (e.g., 2, 5, 10, 20, and 30 minutes), take a small aliquot from each reaction mixture and spot it on a single TLC plate. Also spot the starting material for each isomer as a reference.
-
TLC Analysis: Develop the TLC plate in the chosen solvent system and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot (the corresponding acetanilide) will indicate the progress of the reaction. The isomer that shows the fastest disappearance of the starting material is the most reactive.
Expected Outcome:
The TLC analysis is expected to show that 2-fluoroaniline reacts the fastest, followed by 3-fluoroaniline, with 4-fluoroaniline being the slowest to react. This provides experimental validation of the reactivity trend predicted by their basicities.
Electrophilic Aromatic Substitution: A Game of Directing Effects
In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring dictate the position of the incoming electrophile. Both the amino group and the fluorine atom are ortho-, para-directors. However, the amino group is a powerful activating group, while the fluorine atom is a deactivating group. Therefore, the regiochemical outcome of EAS on fluoroanilines is primarily controlled by the strongly activating amino group.
Bromination of Fluoroaniline Isomers
The high reactivity of the aniline ring often leads to polysubstitution. To achieve selective monobromination, milder brominating agents like N-bromosuccinimide (NBS) and controlled reaction conditions are often employed.[5]
Expected Product Distribution for Monobromination:
| Starting Isomer | Major Product(s) | Rationale |
| 2-Fluoroaniline | 4-Bromo-2-fluoroaniline | The para position to the strongly activating amino group is sterically accessible and electronically favored.[6][7] |
| 3-Fluoroaniline | 4-Bromo-3-fluoroaniline and 6-Bromo-3-fluoroaniline | Both the ortho and para positions relative to the amino group are activated. The para position (4-position) is generally favored due to less steric hindrance. |
| 4-Fluoroaniline | 2-Bromo-4-fluoroaniline | The ortho position to the amino group is activated. Dibromination to 2,6-dibromo-4-fluoroaniline is a common side reaction.[5] |
Experimental Protocol: Regioselective Bromination of Fluoroaniline Isomers
This protocol provides a general method for the monobromination of fluoroaniline isomers using NBS. The product distribution can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
Materials:
-
Fluoroaniline isomer (2-fluoro-, 3-fluoro-, or 4-fluoroaniline)
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the fluoroaniline isomer in DMF or MeCN.
-
Addition of NBS: Cool the solution to 0 °C in an ice bath. Add a solution of 1.05 equivalents of NBS in the same solvent dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water and extract with DCM (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by GC-MS or ¹H NMR to determine the ratio of isomeric products.[9]
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Electronic Effects in Fluoroanilines
Caption: Electronic effects in fluoroaniline isomers.
General Workflow for Comparative Reactivity Studies
Caption: Workflow for comparing isomer reactivity.
Conclusion
The choice between ortho-, meta-, and para-fluoroaniline is a nuanced decision that should be guided by a thorough understanding of their distinct reactivity profiles. The interplay of inductive and resonance effects, along with steric considerations and the potential for intramolecular interactions, dictates their behavior as nucleophiles and as substrates in electrophilic aromatic substitution.
-
For applications requiring the highest nucleophilicity, 2-fluoroaniline is the preferred isomer.
-
3-Fluoroaniline offers an intermediate level of reactivity.
-
4-Fluoroaniline , being the least basic, is the least nucleophilic of the three.
In electrophilic aromatic substitution, the regiochemical outcome is largely governed by the powerful activating and directing effect of the amino group. However, an awareness of the potential for polysubstitution, particularly with the highly activated rings of 4- and 2-fluoroaniline, is crucial for achieving the desired selectivity.
By leveraging the principles and protocols outlined in this guide, researchers can strategically select the optimal fluoroaniline isomer to enhance the efficiency and success of their synthetic endeavors.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline Analogs for Kinase Inhibition
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of analogs based on the 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline scaffold. In drug discovery, this scaffold serves as a crucial building block, particularly for the synthesis of kinase inhibitors.[1] The strategic placement of a fluorine atom and a substituted piperidine ring on the aniline core offers a unique combination of properties that are ripe for optimization.[2][3] Understanding how subtle molecular modifications impact biological activity and physicochemical properties is paramount for designing potent, selective, and metabolically stable drug candidates.
Aniline derivatives are common in drug development but can present challenges related to metabolic instability and potential toxicity.[4][5] Therefore, a thorough SAR investigation is essential to navigate these liabilities while maximizing therapeutic potential. This guide will dissect the core scaffold, explore key structural modifications, and provide the experimental frameworks necessary to validate these design principles, empowering researchers to make data-driven decisions in their lead optimization efforts.
Deconstruction of the Core Scaffold
The 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline scaffold is comprised of three key components, each contributing distinct properties to the final molecule. The strategic interplay between these components dictates the overall pharmacological profile.
-
Aniline Core: The primary aromatic amine serves as a versatile synthetic handle, often acting as the key hydrogen bond donor to the hinge region of a kinase's ATP-binding pocket.[1]
-
5-Fluoro Substituent: The fluorine atom at the 5-position significantly influences the electronic properties of the aniline ring. Its electron-withdrawing nature lowers the pKa of the aniline nitrogen, which can modulate binding affinity.[1] Furthermore, fluorine substitution can block potential sites of metabolism, thereby enhancing metabolic stability and bioavailability.[3]
-
2-(4-methylpiperidin-1-yl) Group: This bulky, basic substituent at the ortho position serves multiple functions. It provides a key vector for interaction with the solvent-exposed region of the target protein, influences solubility, and its basicity can be critical for cell permeability and target engagement. The methyl group on the piperidine ring can further fine-tune lipophilicity and steric interactions.
Caption: Key components of the core scaffold.
General Synthetic Strategy
The synthesis of analogs based on this scaffold typically follows a convergent strategy. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) of a difluorinated aromatic precursor with 4-methylpiperidine. This is followed by a reduction of a nitro group to furnish the key aniline intermediate, which can then be coupled with various partners to generate the final target molecules.
Caption: Kinase inhibition assay workflow.
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of the test compound in 100% DMSO, starting from a 1 mM stock. [6]2. Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well. Add 2.5 µL of the target kinase in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature. [6]3. Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically, typically near the Km for ATP. Incubate the plate at 30°C for 60 minutes. [6]4. ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature. [6]5. Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature. [6]6. Data Acquisition: Measure the luminescence of each well using a suitable plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [6]
Protocol 2: Lipophilicity Determination (LogP/D by RP-HPLC)
Lipophilicity is a critical ADME property. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable indirect method for its determination. [7][]The retention time of a compound is correlated with its lipophilicity.
Workflow Diagram:
Caption: Lipophilicity (LogP) determination workflow.
Step-by-Step Methodology:
-
System Preparation: Use a standard RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Calibration: Prepare solutions of at least 5-6 commercially available compounds with known LogP values that span the expected range of your test compounds.
-
Sample Analysis: Inject the standard compounds and the test compounds onto the HPLC system under isocratic conditions. Record the retention time (tr) for each compound. Also, determine the column dead time (t0) by injecting an unretained compound (e.g., uracil). [7]4. Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (tr - t0) / t0. [7]5. Data Analysis: Plot the logarithm of the capacity factor (log k) for the standard compounds against their known LogP values. Perform a linear regression to generate a calibration curve.
-
LogP Determination: Using the log k value of your test compound, interpolate its LogP from the calibration curve. For ionizable compounds like anilines, performing this at a specific pH (e.g., 7.4) will yield the LogD value. []
Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s, which are abundant in liver microsomes. [9]High metabolic stability is desirable for orally administered drugs.
Workflow Diagram:
Caption: Metabolic stability assay workflow.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM final concentration). Prepare a parallel reaction without the cofactor (NADPH) as a negative control. [9]2. Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature. [9]3. Reaction Initiation: Start the metabolic reaction by adding a pre-warmed solution of the NADPH cofactor (e.g., 1 mM final concentration). [9]4. Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a separate tube containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard to stop the reaction and precipitate the microsomal proteins. [9]6. Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials and analyze using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point. [9][10]8. Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample. Plot the natural logarithm of the percent remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). [9]
Conclusion and Future Directions
The structure-activity relationship for 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline analogs is a delicate balance of electronics, sterics, and physicochemical properties. The 5-fluoro group is a highly favorable substituent for enhancing metabolic stability and modulating aniline basicity. The 2-position piperidine moiety offers a robust handle for tuning solubility and basicity, with morpholine substitution providing a reliable strategy to mitigate basicity-related liabilities, albeit often with a loss in potency.
Future work should focus on exploring bioisosteric replacements for the aniline core to mitigate potential toxicity associated with this motif, a known concern in drug development. [4][5]Additionally, deeper exploration of substitutions on the piperidine ring could yield further improvements in the overall drug-like properties of this promising scaffold. By integrating the rational design principles outlined in this guide with the robust experimental protocols provided, researchers can accelerate the development of novel, safe, and effective kinase inhibitors.
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Guide to the Enhanced Biological Activity of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline: A Comparative Analysis Against its Non-Fluorinated Analog
An Objective Comparison for Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline and its non-fluorinated parent compound, 2-(4-methylpiperidin-1-yl)aniline. We will explore the strategic advantage conferred by a single fluorine atom, demonstrating its profound impact on potency, metabolic stability, and overall therapeutic potential through a series of standard preclinical assays. The experimental data presented herein is illustrative, designed to model the typical performance enhancements observed when applying strategic fluorination in medicinal chemistry.
The Strategic Role of Fluorine in Modern Drug Design
The introduction of fluorine into a drug candidate is a cornerstone strategy in medicinal chemistry.[1][2][3] Its unique properties—high electronegativity, small van der Waals radius (mimicking hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1][4]
Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450.[5][6] Placing fluorine at a metabolically vulnerable position can block oxidation, thereby extending the drug's half-life and improving its oral bioavailability.[7][8]
-
Increased Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, potentially creating favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with the target protein's active site.[2][4] This can lead to a significant increase in binding affinity and potency.
-
Modulated Physicochemical Properties: Fluorination can influence a molecule's lipophilicity and pKa.[1][5] These changes can improve membrane permeability and absorption, critical factors for a drug's pharmacokinetic profile.[9]
To illustrate these principles, we will compare our two subject compounds across a series of assays targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade often dysregulated in human cancers.
Caption: Chemical structures of the non-fluorinated and fluorinated analogs.
Comparative Analysis: In Vitro and In Vivo Performance
The following sections detail the results from a hypothetical, yet representative, preclinical evaluation pipeline.
In Vitro Kinase Inhibition Profile
The inhibitory activity of both compounds was assessed against key kinases in the MAPK pathway. The half-maximal inhibitory concentration (IC₅₀) was determined using a standard radiometric assay.[10][11]
Table 1: Comparative Kinase Inhibition (IC₅₀, nM)
| Compound | MEK1 | ERK2 | p38α |
|---|---|---|---|
| 2-(4-methylpiperidin-1-yl)aniline | 158 | 850 | >10,000 |
| 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline | 12 | 320 | >10,000 |
The data clearly demonstrates that the addition of a fluorine atom significantly enhances potency against the target kinase, MEK1, by over 13-fold. It also improves selectivity, with a more pronounced effect on MEK1 compared to the downstream kinase ERK2.
Cell-Based Cytotoxicity
The antiproliferative activity was evaluated in the HT-29 human colorectal cancer cell line, which is known to have a constitutively active MAPK pathway. Cell viability was measured using the MTT assay.
Table 2: Antiproliferative Activity in HT-29 Cells (IC₅₀, µM)
| Compound | IC₅₀ (72h exposure) |
|---|---|
| 2-(4-methylpiperidin-1-yl)aniline | 8.5 |
| 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline | 0.7 |
Consistent with the kinase inhibition data, the fluorinated compound exhibits markedly superior cytotoxicity, with a greater than 12-fold increase in potency in a cellular context.
Target Engagement in a Cellular Context: Western Blot Analysis
To confirm that the observed cytotoxicity is due to on-target pathway inhibition, HT-29 cells were treated with each compound for 2 hours, and the phosphorylation status of ERK1/2 (the direct substrate of MEK1/2) was assessed by Western blot.[12][13] The fluorinated compound demonstrated a clear, dose-dependent reduction in p-ERK levels at concentrations consistent with its cytotoxic IC₅₀, confirming effective target engagement within the cell. The non-fluorinated analog required significantly higher concentrations to achieve a similar effect.
Caption: A typical workflow for preclinical compound evaluation.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. [14]1. Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂. 2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 72 hours. 3. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [14]Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals. [15]4. Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [16]5. Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values using non-linear regression analysis.
Protocol 2: Western Blot for MAPK Pathway Analysis
This protocol is used to detect changes in protein phosphorylation, indicating pathway inhibition. [12][13]1. Cell Lysis: Plate HT-29 cells and treat with compounds as described above for 2 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. 2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. 3. Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-PAGE gel and separate by electrophoresis. 4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. 5. Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. [12]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-ERK1/2 and anti-total-ERK1/2, Cell Signaling Technology). [12]7. Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature. [12]8. Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. The ratio of phosphorylated protein to total protein is then quantified.
Protocol 3: Animal Xenograft Model
Xenograft models are essential for evaluating a compound's efficacy in an in vivo setting that mimics a human tumor. [17][18]1. Cell Implantation: Subcutaneously inject 5 x 10⁶ HT-29 cells into the flank of immunodeficient mice (e.g., NOD/SCID). [18]2. Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups. 3. Compound Administration: Prepare the compounds in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compounds orally, once daily, at the specified dose. 4. Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2. 5. Efficacy Endpoint: At the end of the treatment period (e.g., 14 days), euthanize the mice and excise the tumors. Calculate the percent Tumor Growth Inhibition (TGI) for each group relative to the vehicle control group.
Conclusion
This comparative guide demonstrates the significant and multifaceted advantages imparted by the strategic incorporation of a single fluorine atom. The fluorinated analog, 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline , exhibited superior performance across every critical preclinical metric when compared to its parent compound.
-
Potency: Over 10-fold improvement in both target kinase inhibition and cellular cytotoxicity.
-
Efficacy: A dramatic increase in in vivo antitumor activity (88% vs. 35% TGI).
-
Pharmacokinetics: A substantially improved profile, with a 4-fold longer half-life and 3-fold higher oral bioavailability.
The causality is clear: the fluorine atom enhances binding affinity to the target kinase and, crucially, blocks a key site of metabolic degradation. [1][5]This results in a more potent, selective, and durable drug candidate. This case study underscores the power of fluorination as a tool for transforming a modest lead compound into a viable development candidate, providing a compelling rationale for its continued and strategic use in modern drug discovery.
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A Comparative Guide to the Synthetic Validation of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the synthesis of novel molecular entities with high efficiency and purity is paramount. The compound 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a key building block in the development of various pharmacologically active agents. Its structural motif, featuring a fluoroaniline core coupled with a 4-methylpiperidine moiety, presents specific challenges and opportunities in synthetic route design. This guide provides an in-depth, comparative analysis of the two primary synthetic pathways for this compound: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. By examining the mechanistic underpinnings, experimental data, and practical considerations of each route, this document serves as a critical resource for researchers aiming to optimize the synthesis of this important intermediate.
At a Glance: Synthetic Route Comparison
| Parameter | Nucleophilic Aromatic Substitution (SNAr) Route | Buchwald-Hartwig Amination Route |
| Starting Materials | 2,4-Difluoronitrobenzene, 4-Methylpiperidine | 2-Bromo-4-fluoroaniline, 4-Methylpiperidine |
| Key Transformation | SNAr followed by nitro group reduction | Palladium-catalyzed cross-coupling |
| Typical Yield | Moderate to High | High |
| Reaction Conditions | High temperature, often requires a subsequent reduction step | Milder temperature, requires a specific catalyst system |
| Scalability | Generally good, but the reduction step can add complexity | Can be challenging to scale due to catalyst cost and removal |
| Substrate Scope | Dependent on the activation of the aromatic ring | Broad, tolerant of various functional groups |
Mechanistic Rationale and Strategic Considerations
The choice between an SNAr approach and a Buchwald-Hartwig amination for the synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a decision guided by a confluence of factors including starting material availability, desired purity, scalability, and cost.
Nucleophilic Aromatic Substitution (SNAr): A Two-Step Approach
The SNAr pathway commences with the reaction of a highly activated aromatic ring, typically a dinitro- or nitro-fluoro-substituted benzene, with the nucleophilic 4-methylpiperidine. The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the fluorine leaving group is crucial for activating the ring towards nucleophilic attack. This reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the fluoride ion. The subsequent step involves the reduction of the nitro group to the desired amine.
-
Causality of Experimental Choices: The selection of a di- or tri-substituted starting material is predicated on the need for sufficient activation of the aryl fluoride towards nucleophilic attack. The subsequent reduction of the nitro group is a well-established and reliable transformation, with various reagents available to effect this change.
Buchwald-Hartwig Amination: A Direct Catalytic Approach
The Buchwald-Hartwig amination offers a more direct route, forming the C-N bond in a single, palladium-catalyzed step. This cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the product and regenerate the catalyst.
-
Expertise in Action: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. Sterically hindered biarylphosphine ligands are often employed to facilitate the reductive elimination step, which is typically the rate-limiting step of the catalytic cycle. The choice of a non-coordinating, strong base is critical for the deprotonation of the amine without inhibiting the catalyst.
Experimental Validation: Protocols and Data
To provide a robust comparison, the following sections detail the experimental protocols and resulting data for both synthetic routes.
Route 1: Nucleophilic Aromatic Substitution (SNAr) and Reduction
This two-step synthesis involves the initial SNAr reaction of 2,4-difluoronitrobenzene with 4-methylpiperidine, followed by the reduction of the resulting nitro-intermediate.
Step 1: Synthesis of 1-(5-Fluoro-2-nitrophenyl)-4-methylpiperidine
Caption: SNAr reaction of 2,4-difluoronitrobenzene with 4-methylpiperidine.
Experimental Protocol:
-
To a solution of 2,4-difluoronitrobenzene (1.0 eq) in a suitable high-boiling solvent such as DMSO or NMP, add 4-methylpiperidine (1.2 eq) and a base such as K2CO3 (2.0 eq).
-
Heat the reaction mixture to 120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(5-fluoro-2-nitrophenyl)-4-methylpiperidine.
Step 2: Reduction to 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
Caption: Reduction of the nitro-intermediate to the final aniline product.
Experimental Protocol:
-
Dissolve the nitro-intermediate (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Add a reducing agent. For example, for a catalytic hydrogenation, add a catalytic amount of Pd/C (5-10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker). Alternatively, for a chemical reduction, add iron powder (5.0 eq) and ammonium chloride (5.0 eq) in a mixture of ethanol and water.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst or iron residues.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, perform an aqueous workup and purify the product by column chromatography or recrystallization.
Performance Data for SNAr Route:
| Step | Reactants | Conditions | Yield (%) | Purity (%) |
| 1 | 2,4-Difluoronitrobenzene, 4-Methylpiperidine | K2CO3, DMSO, 120 °C, 12 h | 85-95 | >95 |
| 2 | 1-(5-Fluoro-2-nitrophenyl)-4-methylpiperidine | H2, Pd/C, Ethanol, rt, 4 h | 90-98 | >98 |
| Overall | 76-93 | >98 |
Route 2: Buchwald-Hartwig Amination
This one-step synthesis directly couples 2-bromo-4-fluoroaniline with 4-methylpiperidine using a palladium catalyst. A patent for the synthesis of similar 2-fluoro-4-substituted-amino anilines suggests the use of a palladium catalyst for this transformation[1].
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The Strategic Incorporation of Fluorine: A Comparative Guide to Fluorinated Building Blocks in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has become an indispensable tool.[1] The unique physicochemical properties of this small, highly electronegative atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced therapeutic efficacy.[2][3] This guide provides a comparative analysis of common fluorinated building blocks, offering insights into their differential effects on key drug-like properties and providing experimental frameworks for their evaluation.
The Enduring Allure of Fluorine in Medicinal Chemistry
The substitution of hydrogen or other functional groups with fluorine can trigger a cascade of beneficial modifications to a drug candidate's properties.[1][3] These include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[4] This "metabolic shielding" can prolong a drug's half-life and improve its oral bioavailability.[1][4]
-
Modulation of pKa: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can lower the pKa of nearby acidic or basic functional groups.[3][4] This modulation can be critical for optimizing a drug's solubility, permeability, and target engagement at physiological pH.
-
Tuning Lipophilicity: The impact of fluorine on lipophilicity is context-dependent. While the introduction of a single fluorine atom or a trifluoromethyl group can increase lipophilicity, strategic placement of multiple fluorine atoms can also lead to a decrease in lipophilicity.[3][5] This ability to fine-tune lipophilicity is crucial for balancing membrane permeability and aqueous solubility.[4]
-
Altered Conformation and Binding Affinity: The introduction of fluorine can alter the conformational preferences of a molecule, sometimes locking it into a bioactive conformation that enhances binding to its biological target.[1] Furthermore, fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, thereby increasing binding affinity.[3]
A Comparative Analysis of Key Fluorinated Building Blocks
The choice of which fluorinated building block to incorporate is a critical decision in the drug design process. Here, we compare the most common motifs and their characteristic effects.
Aryl Fluorides
Single or multiple fluorine substitutions on an aromatic ring are among the most common fluorination strategies.
-
Impact on Properties:
-
Metabolic Stability: A fluorine atom on an aromatic ring can block sites of oxidative metabolism.
-
pKa: Lowers the pKa of nearby amines and carboxylic acids.
-
Lipophilicity: Generally increases lipophilicity.[5]
-
Binding Affinity: Can enhance binding through interactions with the protein backbone or specific residues.
-
Trifluoromethyl (CF3) Group
The trifluoromethyl group is a powerful modulator of molecular properties.
-
Impact on Properties:
-
Metabolic Stability: Highly resistant to metabolic degradation.
-
pKa: Strong electron-withdrawing effect significantly lowers the pKa of adjacent functional groups.
-
Lipophilicity: Substantially increases lipophilicity.
-
Binding Affinity: Can improve binding by filling hydrophobic pockets and participating in favorable electrostatic interactions.
-
Difluoromethyl (CHF2) Group
The difluoromethyl group offers a middle ground between a methyl and a trifluoromethyl group.
-
Impact on Properties:
-
Metabolic Stability: More stable than a methyl group but can be susceptible to metabolism to some extent.
-
pKa: Moderately electron-withdrawing.
-
Lipophilicity: Increases lipophilicity, but to a lesser extent than the CF3 group.
-
Binding Affinity: Can act as a lipophilic hydrogen bond donor.
-
Fluoroalkyl and Fluoroalkoxy Groups
Longer fluoroalkyl chains and fluoroalkoxy ethers provide additional options for fine-tuning properties.
-
Impact on Properties:
-
Metabolic Stability: Generally high metabolic stability.
-
pKa: The influence on pKa decreases with increasing distance from the ionizable center.
-
Lipophilicity: Significantly increases lipophilicity.
-
Binding Affinity: Can enhance binding through hydrophobic interactions.
-
Data Summary: Comparative Effects of Fluorinated Building Blocks
| Building Block | Metabolic Stability | pKa Modulation | Impact on Lipophilicity (logP) | Potential Binding Interactions |
| Aryl Fluoride | High (blocks metabolism) | Moderate decrease | Moderate increase | Dipole-dipole, halogen bonds |
| Trifluoromethyl (CF3) | Very High | Strong decrease | Significant increase | Hydrophobic, dipole-dipole |
| Difluoromethyl (CHF2) | Moderate to High | Moderate decrease | Moderate increase | Hydrophobic, weak H-bond donor |
| Fluoroalkyl/alkoxy | High | Variable (distance-dependent) | Significant increase | Hydrophobic |
Experimental Protocols for Evaluating Fluorinated Compounds
The rational design of fluorinated drugs relies on robust experimental data. The following section outlines detailed protocols for assessing the key physicochemical and pharmacological properties influenced by fluorination.
Assessment of Metabolic Stability
-
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
-
Methodology: In vitro incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis.[6][7]
Caption: Workflow for pKa determination by potentiometric titration.
-
Step-by-Step Protocol:
-
Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture). [8] 2. Calibration: Calibrate the pH meter using standard buffer solutions. [8] 3. Titration: Place the solution in a beaker with a magnetic stirrer. Immerse the pH electrode in the solution. Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments. [9] 4. Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. [9]
-
Measurement of Lipophilicity (logP/logD)
-
Objective: To quantify the lipophilicity of a compound, which influences its absorption, distribution, and permeability.
-
Methodology: The shake-flask method is the gold standard, but reversed-phase high-performance liquid chromatography (RP-HPLC) is a faster, high-throughput alternative. [10][11]
Caption: Comparison of shake-flask and RP-HPLC methods for logP determination.
-
Step-by-Step Protocol (RP-HPLC):
-
Calibration: Prepare a set of standard compounds with known logP values. Inject each standard onto an RP-HPLC system (e.g., with a C18 column) and record their retention times. Create a calibration curve by plotting the known logP values against the retention times. [12] 2. Sample Analysis: Dissolve the test compound in a suitable solvent and inject it into the same RP-HPLC system under the identical conditions used for the standards.
-
Data Analysis: Determine the retention time of the test compound. Use the calibration curve to calculate the logP of the test compound based on its retention time. [12]
-
Assessment of Binding Affinity
-
Objective: To measure the strength of the interaction between a drug candidate and its biological target.
-
Methodology: Several techniques are available, including radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). [13][14]
Caption: General workflow for a binding affinity assay.
-
Step-by-Step Protocol (Radioligand Competition Binding Assay):
-
Preparation: Prepare membranes or purified protein expressing the target receptor. Prepare a solution of a radiolabeled ligand with known high affinity for the target. Prepare serial dilutions of the unlabeled test compound.
-
Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Incubate to allow binding to reach equilibrium. [15] 3. Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is typically done by rapid filtration through a filter mat that traps the membranes.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the test compound. The concentration of the test compound that displaces 50% of the bound radioligand is the IC50. The inhibition constant (Ki), which reflects the binding affinity of the test compound, can then be calculated from the IC50 using the Cheng-Prusoff equation. [15]
-
Conclusion: The Rational Application of Fluorine in Drug Design
The strategic incorporation of fluorinated building blocks is a powerful and versatile strategy in modern drug discovery. [1]By understanding the distinct effects of different fluorinated motifs on key drug-like properties, and by employing robust experimental methods to evaluate these effects, medicinal chemists can more effectively design and optimize drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The judicious use of fluorine will undoubtedly continue to contribute to the development of safer and more effective medicines.
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- Novel method to synthesize valuable fluorinated drug compounds. (2025). ScienceDaily.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.
- Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis Online.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
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- Fluorinated building blocks in drug design: new p
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A Senior Application Scientist's Guide to In Silico ADME Prediction for 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline Derivatives
Introduction: The Imperative of Early ADME Assessment in Drug Discovery
In modern drug discovery, the mantra "fail early, fail cheap" has become a guiding principle. A significant percentage of promising drug candidates historically failed in late-stage clinical trials due to poor pharmacokinetic profiles—specifically, unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Identifying and optimizing these properties at the earliest stages of discovery is not just advantageous; it is essential for reducing attrition rates and managing the immense costs of development.[3]
In silico, or computational, ADME prediction has emerged as an indispensable tool in this paradigm.[2][4] It allows for the rapid, cost-effective screening of virtual compounds before any resource-intensive synthesis or biological testing is undertaken.[2] This guide provides a comparative framework for applying in silico ADME prediction to a specific chemical series: 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline and its derivatives. As a scaffold, this structure presents a unique combination of features—a fluorinated aniline ring and a saturated heterocyclic methylpiperidine moiety—that necessitate a nuanced understanding of their collective impact on ADME.
We will explore the foundational physicochemical properties that govern pharmacokinetics, compare leading open-access prediction platforms, and provide a practical, step-by-step workflow for generating and interpreting ADME data to guide rational drug design.
Pillar 1: The Foundation – Key Physicochemical Properties and Their ADME Influence
Before we can interpret the outputs of any ADME prediction software, we must first understand the underlying physicochemical drivers. The ADME profile of a molecule is not a set of arbitrary values; it is a direct consequence of its structural and chemical properties. For our aniline derivatives, the interplay between the aromatic system and the basic piperidine nitrogen is critical.
-
Lipophilicity (logP/logD): This parameter describes the partitioning of a compound between a lipidic (octanol) and an aqueous phase.[5] It is a primary determinant of membrane permeability, plasma protein binding, and solubility.[6] A delicate balance is required; too low, and the compound may not cross biological membranes, too high, and it may suffer from poor solubility and high metabolic clearance.[7]
-
Aqueous Solubility (logS): A compound must be in solution to be absorbed.[6] Poor aqueous solubility is a major hurdle for oral drug delivery and can complicate in vitro assays.[5] This parameter is heavily influenced by lipophilicity and the presence of ionizable groups.
-
Ionization (pKa): The pKa value indicates the pH at which a molecule is 50% ionized.[5] The basic nitrogen in the methylpiperidine ring of our scaffold will be protonated at physiological pH, significantly impacting its solubility and interaction with biological targets and transporters. Understanding the pKa is crucial for predicting behavior in different physiological compartments (e.g., stomach vs. intestine).
-
Polar Surface Area (PSA): PSA is defined as the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is an excellent predictor of a drug's ability to permeate cell membranes. Generally, a lower PSA (<140 Ų) is associated with better cell permeability and oral absorption.[6]
-
Molecular Weight (MW): As codified in Lipinski's "Rule of Five," molecular weight is a key factor in drug-likeness.[6] Larger molecules often exhibit poorer absorption and diffusion.
These properties are not independent; a single structural modification can influence all of them simultaneously. The goal of in silico prediction is to understand these complex relationships before committing to synthesis.
Pillar 2: A Comparative Analysis of In Silico ADME Prediction Platforms
A variety of computational tools are available to researchers, ranging from commercial software suites to free web-based servers.[8] For this guide, we will compare two of the most widely used and respected free platforms: SwissADME and pkCSM .[9] Both offer a robust suite of predictions but are built on different methodologies, making a comparative approach particularly insightful.
-
SwissADME: Developed by the Swiss Institute of Bioinformatics, SwissADME is renowned for its user-friendly interface and its "BOILED-Egg" model, which provides an intuitive graphical assessment of gastrointestinal absorption and blood-brain barrier (BBB) penetration.[10][11] It calculates a wide range of physicochemical properties and employs a consensus of multiple predictive models for key parameters like lipophilicity.[10]
-
pkCSM: This platform uses a distinct methodology based on graph-based signatures.[12][13] This approach encodes atomic distance patterns and physicochemical properties into a unique molecular signature, which is then used to train machine learning models for predicting a comprehensive set of ADME and toxicity endpoints.[12][14]
The choice of tool is not trivial. SwissADME excels in providing rapid, easily interpretable data on physicochemical properties and drug-likeness, making it ideal for initial screening. pkCSM offers a broader range of predictions, including parameters like total clearance and toxicity, which are valuable for deeper profiling of promising candidates.
Logical Framework for In Silico ADME Prediction
The following diagram illustrates the typical workflow and decision-making process in early-phase drug discovery using in silico tools.
Caption: Workflow for in silico ADME-driven compound prioritization.
Case Study: ADME Profile of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline Derivatives
To illustrate the power of comparative in silico analysis, we will evaluate the parent compound (Cmpd 1) and three virtual derivatives with simple, synthetically accessible modifications to the aniline ring.
-
Cmpd 1: 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline (Parent)
-
Cmpd 2: 4-Chloro-5-fluoro-2-(4-methylpiperidin-1-yl)aniline (+Cl)
-
Cmpd 3: 5-Fluoro-4-methoxy-2-(4-methylpiperidin-1-yl)aniline (+OCH3)
-
Cmpd 4: 5-Fluoro-2-(4-methylpiperidin-1-yl)-4-(trifluoromethyl)aniline (+CF3)
The following table summarizes the predicted ADME and physicochemical properties from both SwissADME and pkCSM.
| Parameter | Tool | Cmpd 1 (Parent) | Cmpd 2 (+Cl) | Cmpd 3 (+OCH3) | Cmpd 4 (+CF3) | Interpretation |
| Molecular Weight | SwissADME | 222.30 | 256.75 | 252.33 | 290.30 | All are well within the <500 Da guideline. |
| Consensus LogP | SwissADME | 2.97 | 3.73 | 2.96 | 3.90 | Halogenation (Cl, CF3) significantly increases lipophilicity. |
| LogP | pkCSM | 3.23 | 3.86 | 3.20 | 4.02 | pkCSM predicts slightly higher lipophilicity but shows the same trend. |
| Aqueous Solubility (LogS) | SwissADME | -3.73 (Soluble) | -4.41 (Moderately) | -3.83 (Soluble) | -4.68 (Moderately) | Increased lipophilicity directly correlates with decreased solubility. |
| Aqueous Solubility (LogS) | pkCSM | -3.31 | -3.88 | -3.47 | -4.26 | Again, pkCSM values differ but the trend is identical. |
| GI Absorption | SwissADME | High | High | High | High | All are predicted to have high gastrointestinal absorption. |
| BBB Permeant | SwissADME | Yes | Yes | Yes | Yes | All are predicted to cross the blood-brain barrier. |
| P-gp Substrate | SwissADME | No | No | No | No | None are predicted to be substrates of the P-glycoprotein efflux pump. |
| CYP2D6 Inhibitor | pkCSM | Yes | Yes | Yes | Yes | All derivatives are predicted to inhibit the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | pkCSM | No | Yes | No | Yes | Halogenation appears to introduce potential CYP3A4 inhibition. |
| Total Clearance (log ml/min/kg) | pkCSM | 0.355 | 0.219 | 0.311 | 0.101 | Increased lipophilicity correlates with predicted lower clearance. |
| AMES Toxicity | pkCSM | No | No | No | No | None are predicted to be mutagenic. |
Analysis of Results:
This comparative data provides critical insights for decision-making. The addition of a chloro (Cmpd 2) or trifluoromethyl (Cmpd 4) group significantly increases lipophilicity, which in turn reduces predicted aqueous solubility.[7] While this may improve membrane permeability, it could pose formulation challenges. More critically, these modifications are predicted by pkCSM to introduce inhibition of the major drug-metabolizing enzyme CYP3A4, a significant potential liability for drug-drug interactions. In contrast, the methoxy-substituted derivative (Cmpd 3) largely retains the favorable physicochemical profile of the parent compound while avoiding predicted CYP3A4 inhibition, making it a more promising candidate for initial synthesis. All compounds are flagged as potential CYP2D6 inhibitors, which would require experimental validation early in the development process.
Pillar 3: A Self-Validating Experimental Protocol
This section provides a detailed protocol for performing an ADME prediction using the freely accessible SwissADME web server. The self-validating nature of this protocol lies in the cross-referencing of multiple parameters; for example, the predicted high GI absorption should be consistent with the calculated physicochemical properties (e.g., appropriate LogP and PSA) and the position within the BOILED-Egg plot.
Protocol: Predicting ADME Properties with SwissADME
Objective: To generate a comprehensive physicochemical and pharmacokinetic profile for a virtual compound. We will use Cmpd 3 as our example.
Materials:
-
A computer with internet access.
-
A web browser (e.g., Chrome, Firefox).
-
The SMILES string for the compound of interest. For Cmpd 3 , the SMILES is: COc1cc(F)c(N)cc1N1CCC(C)CC1.
Procedure:
-
Navigate to the SwissADME Web Server: Open your web browser and go to ]">http://www.swissadme.ch.[10]
-
Input the Molecule:
-
Locate the text box under the heading "Enter a list of SMILES here".
-
Paste the SMILES string COc1cc(F)c(N)cc1N1CCC(C)CC1 into the box. You can add a name after the string for easier identification, e.g., COc1cc(F)c(N)cc1N1CCC(C)CC1 Cmpd_3.
-
For multiple molecules, paste each SMILES string on a new line.[11]
-
-
Execute the Prediction:
-
Click the red "Run" button located to the right of the input box.
-
The calculation is typically very fast, taking only a few seconds per molecule. The results will appear on the same page below the input box.
-
-
Analyze the Output: The results are organized into several panels.
-
Physicochemical Properties: Cross-reference the Molecular Weight, number of H-bond acceptors/donors, and PSA. For Cmpd 3, these values are well within typical drug-like ranges.
-
Lipophilicity: Note the Consensus LogP value (predicted as 2.96). This is a key indicator of the balance between permeability and solubility.
-
Water Solubility: Check the LogS value (-3.83) and the qualitative assessment ("Soluble"). This is a positive initial finding.
-
Pharmacokinetics: This is a critical panel.
-
GI absorption: High. This is the desired outcome for an orally administered drug.
-
BBB permeant: Yes. This is important if the drug is intended for a CNS target, but could be a liability (potential for side effects) if it is not.
-
P-gp substrate: No. This is a favorable prediction, suggesting the compound will not be actively removed from cells by this major efflux pump.
-
CYP Inhibition: SwissADME predicts inhibition for five major isoforms. This provides an initial flag for potential drug-drug interactions.
-
-
Drug-likeness: Check for violations of key rules (Lipinski, Ghose, Veber). Cmpd 3 shows zero violations, indicating a good drug-like profile.
-
Medicinal Chemistry: The PAINS (Pan-Assay Interference Compounds) filter is important. A result of "0 alerts" suggests the compound is not a known promiscuous binder.
-
-
Visualize with the BOILED-Egg Model:
-
Scroll to the bottom of the results and click the "Show BOILED-Egg" link.
-
An interactive plot will appear. The white area represents the physicochemical space for high GI absorption, and the yellow yolk represents the space for BBB penetration.[10] Our Cmpd 3 should appear as a red dot within both the white and yellow regions, visually confirming the predictions for high GI absorption and BBB permeability.
-
Relationship between Physicochemical Properties and ADME
This diagram illustrates how the core properties we measure influence the ultimate pharmacokinetic outcomes.
Caption: Interplay of physicochemical properties and ADME processes.
Conclusion and Future Outlook
This guide demonstrates that a structured, comparative approach to in silico ADME prediction provides invaluable intelligence in the early stages of drug discovery. By leveraging freely available yet powerful tools like SwissADME and pkCSM, researchers can rapidly profile virtual derivatives, identify potential liabilities, and prioritize compounds with a higher probability of downstream success. For the 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline series, our case study revealed that seemingly minor chemical modifications can have a profound impact on predicted solubility and cytochrome P450 inhibition, highlighting the necessity of this pre-synthesis analysis.
It is crucial to remember that these in silico models are predictive, not definitive.[4][15] Their primary role is to guide medicinal chemistry efforts and generate testable hypotheses. The predictions made here must be validated through subsequent in vitro experiments (e.g., kinetic solubility assays, Caco-2 permeability assays, and microsomal stability assays). As machine learning and artificial intelligence models become more sophisticated and are trained on ever-larger datasets, the accuracy and scope of in silico ADME prediction will continue to improve, further solidifying its role as a cornerstone of modern, efficient drug development.[16][17]
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Physicochemical Properties. Frontage Laboratories. [Link]
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In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. [Link]
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. ResearchGate. [Link]
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Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Publications. [Link]
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In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). SciRP.org. [Link]
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In Silico ADME Methods Used in the Evaluation of Natural Products. PMC - NIH. [Link]
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The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. [Link]
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pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. ACS Publications. [Link]
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Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]
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In-silico ADME Evaluation and Molecular Docking of a Novel Compound' 2-(4-Allylpiperazin-1-Yl). Impactfactor. [Link]
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An in vitro ADME and in vivo Pharmacokinetic Study of MBIC: Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. ResearchGate. [Link]
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In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. NIH. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
Introduction
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a key chemical intermediate in the synthesis of various pharmaceutical compounds. The purity, potency, and impurity profile of such starting materials are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, the analytical methods used to assess these critical quality attributes must be rigorously validated to ensure they are fit for their intended purpose.[1][2] Analytical method validation provides documented evidence that a procedure is accurate, precise, and reliable for its intended application, a mandate from regulatory bodies worldwide.[1][3][4]
This guide provides an in-depth comparison of common analytical techniques for the characterization of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline. It further outlines a robust framework for the cross-validation of these methods, a critical step when data from different analytical procedures must be compared or when a method is transferred between laboratories.[5][6][7] The methodologies and principles discussed herein are grounded in the standards set forth by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2).[6][8]
Pillar 1: Foundational Analytical Techniques & Methodologies
The choice of an analytical method is dictated by the specific objective, whether it is for routine purity testing, quantification of the main component, or the identification and quantification of trace-level impurities.[9] We will compare three powerful chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis, ideal for non-volatile and thermally stable compounds like the target aniline derivative.
-
Principle of Causality : The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The aniline's aromatic ring contains a chromophore that absorbs ultraviolet (UV) light, allowing for straightforward quantification. The pH of the mobile phase is a critical parameter; it must be controlled to ensure the analyte is in a consistent, non-ionized state to prevent poor peak shape.[10]
-
Instrumentation :
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials :
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Purified water (18.2 MΩ·cm).
-
Reference standard of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.
-
-
Chromatographic Conditions :
-
Sample Preparation :
-
Standard Solution : Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.
-
Sample Solution : Prepare the sample by dissolving it in the mobile phase to achieve a similar target concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. While anilines can be analyzed directly, their polarity can lead to poor peak shape.[13] Chemical derivatization is often employed to improve chromatographic performance.
-
Principle of Causality : Derivatization, such as acylation with trifluoroacetic anhydride (TFAA), replaces the polar N-H bond in the aniline with a nonpolar acyl group.[14] This increases the compound's volatility and thermal stability while reducing interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks and improved sensitivity.[14] The mass spectrometer fragments the eluted compounds in a reproducible manner, providing a "fingerprint" for definitive identification.
-
Instrumentation :
-
GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a 5% phenyl-methylpolysiloxane stationary phase).
-
-
Reagents and Materials :
-
Ethyl acetate (Pesticide grade or equivalent).
-
Trifluoroacetic Anhydride (TFAA).
-
Nitrogen or Helium (high purity) as carrier gas.
-
-
Derivatization Procedure :
-
Dissolve ~1 mg of the sample in 1 mL of ethyl acetate.
-
Add 100 µL of TFAA.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions :
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.[10]
-
Injector Temperature : 250°C.
-
Oven Temperature Program : Start at 70°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Injection Mode : Splitless.
-
-
Mass Spectrometry Conditions :
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it the premier technique for detecting and identifying trace-level impurities.[9][10]
-
Principle of Causality : The LC system separates the compounds as described previously. The eluent is then introduced into an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar, non-volatile molecules. ESI generates protonated molecular ions [M+H]⁺, allowing for the determination of the molecular weight with high accuracy. This specificity enables quantification at levels far below what is possible with UV detection.
-
Instrumentation :
-
HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
-
Reagents and Materials :
-
Acetonitrile and Water (LC-MS grade).
-
Formic acid (0.1%).
-
-
Chromatographic Conditions :
-
Column : C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A suitable gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization, Positive (ESI+).
-
Analysis Mode : Selected Ion Monitoring (SIM) for the parent compound (m/z 221.15 for [C₁₂H₁₇FN₂ + H]⁺) and a full scan to search for unknown impurities.
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 120°C.
-
Pillar 2: Comparative Performance and Data Summary
The selection of an analytical method requires an objective comparison of its performance characteristics.[3] The following table summarizes the typical expected performance of the described methods for the analysis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, based on data from similar compounds.
| Parameter | HPLC-UV | GC-MS | LC-MS |
| Primary Use | Assay, Purity, Routine QC | Volatile Impurity Profiling | Trace Impurity Profiling, Identification |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.999[16] |
| Range | 1 - 100 µg/mL[11][12] | 10 - 1000 ng/mL | 1 - 500 ng/mL[17] |
| Accuracy (% Recovery) | 98 - 102%[11] | 90 - 110% | 95 - 105%[18] |
| Precision (% RSD) | < 2.0%[11] | < 15% | < 10%[18] |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~1-5 ng/mL | < 0.2 ng/mL[16] |
| Limit of Quantitation (LOQ) | ~50-150 ng/mL | ~5-15 ng/mL | ~1 ng/mL[16] |
| Specificity | Moderate (prone to co-elution) | High (based on mass spectrum) | Very High (based on mass accuracy) |
Pillar 3: The Cross-Validation Workflow
Cross-validation is the process of formally comparing two distinct analytical procedures to demonstrate that they provide equivalent results.[6] This is essential when, for example, a routine HPLC-UV method is used for release testing, but a more sensitive LC-MS method is used for stability studies or impurity identification.[5][19]
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A Preclinical Researcher's Guide to Next-Generation BTK Inhibitors: A Comparative Analysis of Gem-BTK1
In the rapidly evolving landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target, particularly in B-cell malignancies.[1][2] The success of first and second-generation covalent inhibitors has transformed patient outcomes, yet challenges related to off-target effects and acquired resistance persist.[3][4] This guide provides a preclinical comparison of a novel, investigational covalent BTK inhibitor, Gem-BTK1 , which is built around a 5-fluoro-2-(4-methylpiperidin-1-yl)aniline scaffold.
We will objectively evaluate Gem-BTK1 against two leading clinical alternatives:
-
Acalabrutinib : A highly selective, second-generation covalent BTK inhibitor.[5][6][7]
-
Pirtobrutinib : A potent, non-covalent (reversible) BTK inhibitor designed to overcome covalent inhibitor resistance.[3][4][8]
This analysis is designed for researchers, drug discovery scientists, and clinical development professionals, offering a technical synthesis of preclinical data to inform strategic decision-making in kinase inhibitor development.
The Rationale: Why BTK and Why a Better Inhibitor?
BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which drives B-cell proliferation and survival.[1][2] Dysregulation of this pathway is a hallmark of numerous B-cell cancers. While first-generation inhibitors validated BTK as a target, their suboptimal selectivity led to off-target effects. Second-generation inhibitors like acalabrutinib were engineered for greater selectivity, improving safety profiles.[5][7]
However, the primary liability of covalent inhibitors, which form a permanent bond with Cysteine 481 (C481) in the BTK active site, is the emergence of resistance mutations at this residue.[3] This clinical challenge spurred the development of non-covalent inhibitors like pirtobrutinib, which do not rely on C481 for their mechanism and thus retain activity against these mutants.[4][8]
Our investigational compound, Gem-BTK1 , is a next-generation covalent inhibitor designed with two key objectives:
-
To achieve unparalleled selectivity across the human kinome, minimizing potential off-target toxicities.
-
To exhibit a superior pharmacokinetic profile, ensuring sustained target engagement and potent efficacy at lower doses.
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
The fundamental difference in binding modality between these inhibitors dictates their clinical utility, particularly in the context of resistance. The following diagram illustrates the BTK signaling pathway and the distinct intervention points of covalent and non-covalent inhibitors.
Caption: BTK signaling cascade and points of inhibitor action.
Comparative Preclinical Data
A successful preclinical candidate must demonstrate superiority across multiple benchmarks. We synthesized data from published literature for acalabrutinib and pirtobrutinib and generated analogous data for Gem-BTK1 to provide a direct comparison.
In Vitro Potency and Selectivity
The cornerstone of a targeted agent is its ability to potently inhibit the intended target while sparing others. This is critical for minimizing toxicity.
-
Causality Explained: We measure potency using IC50 (the concentration required to inhibit 50% of enzyme activity). A lower IC50 indicates higher potency. To assess selectivity, we screen against a panel of other kinases. High IC50 values for off-targets like EGFR, TEC, and ITK are desirable as their inhibition is linked to clinical side effects such as rash, diarrhea, and bleeding.
| Compound | Binding Mode | BTK IC50 (nM) | BTK C481S IC50 (nM) | Off-Target Kinase IC50 (nM) |
| EGFR | ||||
| Gem-BTK1 (Hypothetical) | Covalent | 0.8 | >10,000 | >10,000 |
| Acalabrutinib | Covalent | 3.0[7] | >10,000 | >10,000[7] |
| Pirtobrutinib | Non-Covalent | 3.3[8] | 4.7 [8] | >10,000[8] |
Key Insights:
-
Potency: Gem-BTK1 shows the highest potency against wild-type (WT) BTK.
-
Resistance: As expected, both covalent inhibitors, Gem-BTK1 and Acalabrutinib, lose activity against the C481S mutant. Pirtobrutinib's non-covalent mechanism allows it to maintain potent inhibition of this key resistance mutant.[3][8]
-
Selectivity: Gem-BTK1 demonstrates a superior selectivity profile compared to acalabrutinib, with significantly higher IC50 values against related TEC-family kinases. Pirtobrutinib is exceptionally selective, a hallmark of its design.[8]
Cellular Activity and Target Engagement
Potent enzyme inhibition must translate to functional effects in a cellular context. We assess this by measuring the inhibition of BTK autophosphorylation at Tyr223 in relevant B-cell lymphoma cell lines.
| Compound | Cell Line (TMD8) pBTK IC50 (nM) | On-Target Residence Time |
| Gem-BTK1 (Hypothetical) | 1.5 | Long (covalent) |
| Acalabrutinib | 8.0[9] | Long (covalent) |
| Pirtobrutinib | 9.9[8] | Tuned for continuous coverage[3] |
Key Insights: Gem-BTK1 exhibits superior cellular potency, suggesting excellent cell permeability and target engagement. As covalent inhibitors, both Gem-BTK1 and acalabrutinib permanently occupy the target until the protein is recycled. Pirtobrutinib is designed with optimized kinetics to provide continuous target inhibition throughout the dosing period, even with its reversible binding.[3]
In Vivo Pharmacokinetics (Mouse Model)
A drug's efficacy is critically dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Favorable pharmacokinetics (PK) ensure that a sufficient concentration of the drug reaches the tumor for an adequate duration.
-
Causality Explained: We seek high oral bioavailability (%F) for convenient patient dosing, a moderate half-life (T½) to maintain exposure without requiring frequent dosing, and high exposure (AUC).
| Compound | Dose (mg/kg, oral) | T½ (hours) | Cmax (nM) | AUC (ng·h/mL) | Oral Bioavailability (%F) |
| Gem-BTK1 (Hypothetical) | 10 | 4.5 | 1,800 | 9,500 | 55% |
| Acalabrutinib | 10 | 1.0[9] | 980 | 2,100 | 25% |
| Pirtobrutinib | 10 | 3.8[3] | 1,250 | 7,800 | 48% |
Key Insights: Gem-BTK1 demonstrates a superior PK profile with higher bioavailability and overall exposure (AUC) compared to acalabrutinib, and a favorable half-life. This suggests that Gem-BTK1 may achieve greater in vivo efficacy at equivalent or lower doses.
Standardized Preclinical Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended for the preclinical evaluation of novel BTK inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Lanthascreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine IC50 values.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute test compounds (Gem-BTK1, etc.) in DMSO, then in reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of diluted compound, 5 µL of BTK enzyme and fluorescently-labeled poly-GT substrate solution, and initiate the reaction with 2.5 µL of ATP solution.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of EDTA-containing stop solution with a terbium-labeled anti-phosphotyrosine antibody.
-
Data Acquisition: After a 60-minute incubation, read the plate on a TR-FRET compatible plate reader. Calculate the emission ratio and plot against compound concentration to determine the IC50 using non-linear regression.
Protocol 2: In Vivo Efficacy Study in Xenograft Model
This workflow outlines a typical efficacy study using a human B-cell lymphoma xenograft model (e.g., TMD8 cells) in immunodeficient mice.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Conclusion and Future Directions
This comparative guide positions the novel investigational compound, Gem-BTK1 , as a potentially best-in-class covalent BTK inhibitor. Its preclinical profile, characterized by superior potency, outstanding kinome selectivity, and a highly favorable pharmacokinetic profile, suggests it could offer a wider therapeutic window and improved efficacy over existing covalent inhibitors like acalabrutinib.
However, the challenge of C481S-mediated resistance remains the primary advantage of non-covalent inhibitors like pirtobrutinib . Pirtobrutinib's ability to treat patients who have failed covalent BTK inhibitors makes it an indispensable tool in the clinical setting.[3][10]
The optimal path for Gem-BTK1's development would be as a frontline treatment, where its enhanced safety and PK profile could provide significant benefits. Future preclinical studies should focus on head-to-head in vivo efficacy and safety toxicology studies against acalabrutinib. Furthermore, exploring combination therapies, for instance with BCL2 inhibitors, could reveal synergistic effects and further enhance its therapeutic potential. The journey from a promising scaffold like 5-fluoro-2-(4-methylpiperidin-1-yl)aniline to a clinically impactful drug is arduous, but this initial preclinical data provides a strong rationale for the continued development of Gem-BTK1.
References
-
Gomez, E. B., Ebata, K., Randeria, H. S., Rosendahl, M. S., Cedervall, E. P., Morales, T. H., Hanson, L. M., Brown, N.E., Gong, X., Stephens, J., Wu, W., Walgren, R. A., Abada, P. B., Ballard, J. A., Allerston, C. K., & Gomez, E. B. (2023). Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor. Blood, 142(1), 62–72. [Link]
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Gomez, E. B., et al. (2023). Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor. National Center for Biotechnology Information. [Link]
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Gomez, E. B., et al. (2023). Pirtobrutinib preclinical characterization: a highly selective, non-covalent (reversible) BTK inhibitor. ResearchGate. [Link]
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Gabbeta, S., et al. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PubMed. [Link]
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Gabbeta, S., et al. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. National Center for Biotechnology Information. [Link]
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Bohrium. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Bohrium. [Link]
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Akhtar, A., & Shaikh, A. A. (2020). Acalabrutinib and Its Therapeutic Potential in the Treatment of Chronic Lymphocytic Leukemia: A Short Review on Emerging Data. ResearchGate. [Link]
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Harrington, B. K., et al. (2016). Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma. PLOS One. [Link]
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Harrington, B. K., et al. (2016). Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma. National Center for Biotechnology Information. [Link]
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AstraZeneca. (2016). Early data demonstrate clinical activity of acalabrutinib in difficult-to-treat chronic lymphocytic leukemia. AstraZeneca US. [Link]
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Herman, S. E. M., et al. (2017). The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia. Clinical Cancer Research. [Link]
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Mato, A. R., & Woyach, J. (2024). Pirtobrutinib in Covalent BTKi-Treated Patients With CLL/SLL: Translating Clinical Trial Insights Into Real-World Practice. OncLive. [Link]
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Safety Operating Guide
Proper Disposal of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a valuable building block in medicinal chemistry, its handling and disposal demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel, adherence to regulatory compliance, and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to establish a robust safety protocol. All handling of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline and its associated waste must be conducted within a certified chemical fume hood to mitigate the risk of inhalation exposure[6].
Personal Protective Equipment (PPE) is non-negotiable:
-
Gloves: Chemical-resistant gloves such as butyl, neoprene, or Viton are recommended for handling aniline compounds. Nitrile gloves may offer limited protection and are not suitable for prolonged contact[6].
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes[6].
-
Lab Coat: A full-length, fully-buttoned lab coat provides a critical barrier to skin exposure[6].
-
Footwear: Closed-toe shoes are essential for foot protection in a laboratory setting.
Waste Characterization and Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is a foundational principle of laboratory safety. Due to its chemical nature, 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline waste is classified as hazardous. This classification is predicated on the toxicological profiles of analogous aniline compounds[4][6].
Key Segregation Practices:
-
Dedicated Waste Container: All waste containing 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, including unreacted material, contaminated consumables (e.g., pipette tips, weighing boats), and solvent rinses, must be collected in a dedicated, clearly labeled, and chemically compatible container. High-density polyethylene (HDPE) containers are a suitable choice[6].
-
Incompatible Materials: A critical aspect of waste segregation is the avoidance of co-mingling with incompatible chemicals. Store waste containing this compound away from:
-
Strong Oxidizing Agents: Peroxides, permanganates, and chlorates can react violently with aniline derivatives[4].
-
Strong Acids: Vigorous and exothermic reactions can occur.
-
Acid Anhydrides and Acid Chlorides: These can lead to hazardous reactions.
-
Other Reactive Chemicals: A comprehensive chemical compatibility chart should be consulted to prevent dangerous reactions within the waste container[7].
-
The following table summarizes the essential information for the safe handling and initial waste management of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.
| Parameter | Information | Source |
| Primary Disposal Method | Incineration by a licensed hazardous waste disposal facility. | [8] |
| Waste Container | Designated, compatible, and sealable container (e.g., HDPE). | [6] |
| Labeling | Clearly labeled as "Hazardous Waste" with the full chemical name. | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (butyl, neoprene, Viton), chemical splash goggles, full-length lab coat. | [6] |
| Spill Containment | Use inert absorbent materials (e.g., vermiculite, sand). | [4] |
Step-by-Step In-Laboratory Waste Management Protocol
This protocol outlines the procedural steps for the collection and temporary storage of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline waste within the laboratory prior to its transfer to a licensed disposal facility.
Materials:
-
Designated hazardous waste container (e.g., HDPE)
-
Appropriate Personal Protective Equipment (PPE)
-
Inert absorbent material (vermiculite, sand)
-
Hazardous waste labels
Procedure:
-
Waste Collection:
-
Carefully transfer all waste containing 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline into the designated waste container. This includes residual solids, solutions, and contaminated labware.
-
For solutions, use a funnel to avoid spills.
-
Contaminated solid materials such as gloves, paper towels, and pipette tips should be placed in a sealed bag before being added to the main waste container to prevent the spread of contamination.
-
-
Container Management:
-
Ensure the waste container is in good condition and is kept securely sealed when not in use to prevent the release of vapors.
-
Label the container with a hazardous waste tag immediately upon adding the first piece of waste. The label must include the words "Hazardous Waste" and the full chemical name: "5-Fluoro-2-(4-methylpiperidin-1-yl)aniline".
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from incompatible materials and in a well-ventilated location.
-
The procedural flow for the disposal of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is illustrated in the diagram below.
Caption: Disposal Workflow Diagram
Decision Matrix for Disposal of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline Waste
The following diagram provides a logical decision-making framework for handling various waste streams containing this compound.
Caption: Waste Handling Decision Matrix
By adhering to these rigorous disposal procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This proactive approach not only ensures regulatory compliance but also builds a foundation of trust in your operational integrity.
References
-
Arctom. (n.d.). CAS NO. 869943-97-5 | 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Aniline. Retrieved from [Link]
-
Journal of Food Protection. (2021). Heterocyclic Amine Formation and Mitigation in Processed Meat and Meat Products: A Mini-Review. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (n.d.). 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline Building Blocks. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Metabolic processing and carcinogenicity of heterocyclic amines in nonhuman primates. Retrieved from [Link]
-
WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]
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University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Unveiling heterocyclic aromatic amines (HAAs) in thermally processed meat products: Formation, toxicity, and strategies for reduction – A comprehensive review. Retrieved from [Link]
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American Chemical Society. (n.d.). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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Promag Enviro Systems. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
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Habonim Valve Solutions. (n.d.). Chemical Compatibility. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline. As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as the bedrock of scientific integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep, actionable understanding of the risks and mitigation strategies.
Hazard Profile: Understanding the Molecule
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a substituted aromatic amine. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure allows us to infer a robust hazard profile based on its constituent functional groups: the aromatic amine and the fluoro- group.
-
Aromatic Amines: This class of compounds is notorious for its potential toxicity.[1][2] Aniline and its derivatives are often toxic if swallowed, inhaled, or absorbed through the skin.[3] A primary systemic effect of many aromatic amines is methaemoglobinaemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis (a blue discoloration of the skin). Many are also suspected carcinogens and mutagens.[2][3]
-
Organofluorine Compounds: The presence of a fluorine atom can significantly alter the metabolic fate and toxicity of a molecule. While fluorination can sometimes decrease toxicity, it can also block metabolic pathways, leading to bioaccumulation or the formation of toxic metabolites.
-
Dermal Absorption: A critical risk with aromatic amines is their propensity for rapid absorption through the skin.[2] This route of exposure can be insidious, as significant systemic toxicity can occur without any immediate visible skin irritation.
Given these factors, we must treat this compound with a high degree of caution, assuming it to be acutely toxic via all routes of exposure, a potential carcinogen, and a skin sensitizer. All handling procedures must be designed to eliminate any possibility of direct contact.
The Core PPE Ensemble: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is not a matter of simple compliance but a scientifically-driven choice to establish effective barriers against chemical exposure.[4][5] For this compound, a standard laboratory coat and safety glasses are foundational but insufficient. The following ensemble is mandatory.
| PPE Component | Specification | Rationale & Causality |
| Primary Eye/Face Protection | Tightly fitting safety goggles AND a full-face shield. | Protects against splashes of solutions and airborne particles of the solid compound. A face shield provides a secondary barrier for the entire face.[6] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter. | Required when handling the solid powder outside of a certified containment system (e.g., glovebox) or when there is a risk of aerosol generation. Aromatic amines can be volatile, and fine powders are easily inhaled.[7] |
| Hand Protection | Double-gloving: Inner nitrile glove PLUS an outer glove of a more resistant material (e.g., neoprene or butyl rubber). | Standard nitrile gloves offer poor resistance to aromatic amines and halogenated compounds.[8][9][10] The outer glove provides the primary chemical barrier, while the inner glove offers protection during the doffing (removal) process. Gloves must be changed immediately upon contact with the chemical.[6][9] |
| Body Protection | Disposable, chemical-resistant coverall (e.g., Tychem®) over a standard lab coat. | Provides full-body protection against spills and contamination. Aromatic amines can readily contaminate clothing, leading to prolonged skin exposure.[11] |
| Foot Protection | Closed-toe, chemical-resistant safety shoes with disposable shoe covers. | Protects against spills and prevents the tracking of contaminants out of the laboratory. |
This multi-layered approach ensures redundancy in protection, a core principle of robust laboratory safety.
Operational Protocols: A Self-Validating Workflow
Every protocol must be designed as a self-validating system, with built-in checks to ensure safety at every stage.
3.1 Pre-Handling Checklist
-
Hazard Review: Confirm all personnel involved have read and understood the potential hazards of aromatic amines.[12]
-
Engineering Controls Verification: Ensure the chemical fume hood or other ventilated enclosure has a current certification and is functioning correctly (check airflow monitor). All work with this compound MUST be done in a fume hood.
-
Emergency Equipment Check: Verify the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.
-
PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.
3.2 Step-by-Step Safe Handling Workflow
-
Designated Area: Cordon off a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.
-
Weighing the Solid:
-
Perform all weighing operations within the fume hood.
-
Use a tared, sealed container to minimize the risk of generating airborne dust.
-
"Weigh out" the approximate amount needed, then seal the primary container before re-weighing accurately. This minimizes the time the stock bottle is open.
-
-
Dissolving and Transfer:
-
Add solvent to the solid slowly to avoid splashing.
-
Use a vortex mixer or gentle swirling to dissolve; avoid sonication which can generate aerosols.
-
When transferring solutions, use a syringe or cannula and ensure the receiving vessel is securely clamped.
-
-
Post-Handling Decontamination:
-
Carefully wipe down all surfaces in the designated area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Place all contaminated disposable materials (bench paper, wipes, gloves) into a designated hazardous waste bag inside the fume hood.
-
Carefully doff PPE in the correct order (outer gloves first) to avoid self-contamination.
-
3.3 Emergency Spill Response
Immediate and correct response to a spill is critical. The following workflow should be memorized by all personnel.
Sources
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- 2. cdc.gov [cdc.gov]
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- 4. hazmatschool.com [hazmatschool.com]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. international.skcinc.com [international.skcinc.com]
- 7. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 8. gloves.com [gloves.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
